L-796778
Beschreibung
structure in first source
Eigenschaften
Molekularformel |
C29H40N6O7 |
|---|---|
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate |
InChI |
InChI=1S/C29H40N6O7/c1-3-4-12-23(26(36)32-24(28(38)42-2)13-8-9-18-30)33-29(39)34-25(19-20-10-6-5-7-11-20)27(37)31-21-14-16-22(17-15-21)35(40)41/h5-7,10-11,14-17,23-25H,3-4,8-9,12-13,18-19,30H2,1-2H3,(H,31,37)(H,32,36)(H2,33,34,39)/t23-,24+,25+/m1/s1 |
InChI-Schlüssel |
KEATTYUTWJKTRT-DSITVLBTSA-N |
Isomerische SMILES |
CCCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-796,778; L 796,778; L796,778. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-796778: A Technical Guide to its Mechanism of Action as a Selective SSTR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective, non-peptide small molecule agonist of the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] As a member of the G protein-coupled receptor (GPCR) family, SSTR3 activation initiates a cascade of intracellular signaling events with therapeutic potential in various pathologies, notably in neuroendocrine tumors. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Selective SSTR3 Agonism
This compound functions as a partial agonist at the human SSTR3 (hsst3).[2][3] Its primary mechanism involves binding to and activating SSTR3, which is coupled to inhibitory G proteins (Gi/o).[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This selective action on SSTR3 makes this compound a valuable tool for studying the physiological and pathological roles of this specific receptor subtype.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key pharmacological parameters.
| Parameter | Receptor Subtype | Value | Cell Line | Assay Type | Reference |
| IC50 | hSSTR3 | 18 nM | CHO-K1 | Forskolin-stimulated cAMP inhibition | [1][3] |
| pEC50 | hSSTR3 | ~7.5 | HEK293 | cAMP accumulation | [4] |
| pEC50 | hSSTR1 | < 5 | HEK293 | cAMP accumulation | [4] |
| pEC50 | hSSTR2 | < 5 | HEK293 | cAMP accumulation | [4] |
| pEC50 | hSSTR4 | < 5 | HEK293 | cAMP accumulation | [4] |
| pEC50 | hSSTR5 | < 5 | HEK293 | cAMP accumulation | [4] |
Note: pEC50 values are estimated from the dose-response curves presented in Wang et al., 2024. A higher pEC50 value indicates greater potency.
Signaling Pathways Modulated by this compound
The activation of SSTR3 by this compound initiates a signaling cascade that primarily involves the inhibition of the cAMP pathway. However, downstream effects on other crucial cellular signaling networks have also been observed, particularly in the context of cancer cell lines.
Primary Signaling Pathway: Gi/o -cAMP Inhibition
The canonical signaling pathway for this compound is depicted below.
References
An In-depth Technical Guide on the SSTR3 Binding Affinity of L-796778
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional potency of L-796778, a selective non-peptide agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support research and drug development efforts targeting SSTR3.
Core Data Presentation
The following table summarizes the quantitative data for the interaction of this compound with the human SSTR3. The data is compiled from functional assays measuring the inhibition of adenylyl cyclase activity and direct radioligand binding assays.
| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |
| IC₅₀ | 18 | cAMP Accumulation Assay | CHO-K1 expressing hSSTR3 | N/A | [1][2] |
| Kᵢ | 15.8 ± 3.4 | Radioligand Binding Assay | HEK-293 expressing hSSTR3 | [¹²⁵I-Tyr¹¹]-lanreotide | [3] |
Note: The IC₅₀ value represents the concentration of this compound that elicits a half-maximal inhibition of forskolin-stimulated cAMP production, indicating its functional potency. The Kᵢ value is the inhibition constant derived from competitive radioligand binding assays, representing the binding affinity of this compound for the SSTR3 receptor.
Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
This protocol is adapted from methodologies used to characterize SSTR3 ligands in stably transfected cell lines.[3]
Objective: To determine the binding affinity (Kᵢ) of this compound for the human SSTR3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human SSTR3.
-
Radioligand: [¹²⁵I-Tyr¹¹]-lanreotide.
-
Binding Buffer: Composition to be specified as per the referenced literature, but typically includes a buffer system (e.g., 50 mM Tris-HCl), divalent cations (e.g., 5 mM MgCl₂), and protease inhibitors.
-
Wash Buffer: Ice-cold buffer of a composition similar to the binding buffer.
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled SSTR3 ligand (e.g., somatostatin-14).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Culture HEK-293 cells stably expressing hSSTR3 to confluency. Harvest the cells and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([¹²⁵I-Tyr¹¹]-lanreotide), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of unlabeled somatostatin-14.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for SSTR3.[4]
cAMP Accumulation Assay for IC₅₀ Determination
This protocol outlines a functional assay to measure the potency of this compound in inhibiting adenylyl cyclase activity.[1][5][6]
Objective: To determine the IC₅₀ value of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing hSSTR3.
Materials:
-
Cells: CHO-K1 cells stably expressing human SSTR3.
-
Assay Medium: Appropriate cell culture medium.
-
Stimulation Buffer: A buffered saline solution (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the CHO-K1-hSSTR3 cells into a 96-well plate and culture them until they reach the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in the stimulation buffer for a short period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
SSTR3 Signaling Pathway
Caption: SSTR3 Signaling Pathway upon this compound Binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Logical Relationship in cAMP Accumulation Assay
Caption: Logical Flow of the cAMP Accumulation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. scispace.com [scispace.com]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Multifaceted Role of Somatostatin Receptor 3 (SSTR3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (B550006) Receptor 3 (SSTR3), a member of the G protein-coupled receptor (GPCR) superfamily, serves as a critical mediator of the pleiotropic effects of the hormone somatostatin. Predominantly expressed in the central nervous system and pancreatic islets, SSTR3 is implicated in a diverse array of cellular processes, including the inhibition of hormone secretion, regulation of cell proliferation, and induction of apoptosis.[1] Its unique signaling properties and tissue distribution have positioned SSTR3 as a compelling target for therapeutic intervention in various pathological conditions, notably neuroendocrine tumors and metabolic disorders. This technical guide provides a comprehensive overview of the core functions of SSTR3, its intricate signaling pathways, and detailed methodologies for its experimental investigation.
Core Functions of SSTR3
SSTR3 is a transmembrane receptor that, upon binding to its endogenous ligand somatostatin, initiates a cascade of intracellular signaling events. The primary functions of SSTR3 are intrinsically linked to its coupling with inhibitory G proteins (Gi/o), leading to the modulation of key downstream effectors.
1. Inhibition of Adenylyl Cyclase: A hallmark of SSTR3 activation is the potent inhibition of adenylyl cyclase activity.[1][2] This leads to a significant reduction in intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in numerous cellular functions. This inhibitory action on the cAMP pathway underpins many of the physiological effects of SSTR3, including the suppression of hormone release.[2]
2. Induction of Apoptosis: A distinguishing feature of SSTR3 is its pronounced pro-apoptotic activity.[3][4][5][6] Activation of SSTR3 has been shown to trigger programmed cell death in various cell types, including cancer cells.[3][4] This effect is mediated through the upregulation of pro-apoptotic proteins such as p53 and Bax, and the activation of the caspase cascade.[5]
3. Regulation of Cell Proliferation and Cell Cycle: SSTR3 plays a significant role in cytostatic processes by inhibiting cell proliferation and inducing cell cycle arrest.[3] Overexpression of SSTR3 in cancer cell lines has been demonstrated to impede EGF-induced proliferation and enhance the anti-proliferative effects of SSTR3-specific agonists.[3]
4. Modulation of Ion Channels: SSTR3 signaling extends to the regulation of ion channel activity.[2] This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[7]
5. Inhibition of Hormone Secretion: Consistent with the general function of somatostatin receptors, SSTR3 is a potent inhibitor of hormone secretion from various endocrine cells.[2][8] This includes the suppression of growth hormone, insulin, and glucagon (B607659) release.[2]
Cellular Localization
SSTR3 exhibits a distinct subcellular localization pattern. It is primarily found on the plasma membrane of target cells.[6][9] Notably, SSTR3 has also been identified in primary cilia, particularly in neurons and pancreatic beta cells, suggesting a specialized role in ciliary signaling.[6][10]
Data Presentation: Quantitative Ligand Binding and Functional Data
The interaction of various ligands with SSTR3 has been characterized quantitatively. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key somatostatin analogs for human SSTR3.
| Ligand | SSTR3 Ki (nM) | Reference |
| Lanreotide | 14.1 ± 2.1 | [8] |
| Pasireotide | 0.5 ± 0.1 | [8] |
| Ligand | SSTR3 IC50 (cAMP Inhibition, nM) | Reference |
| Lanreotide | 7.8 | [8] |
| Pasireotide | 1.1 | [8] |
| Ligand | SSTR3 IC50 (nM) | Reference |
| Octreotide | ~10-100 | [5] |
| Pasireotide | ~1-10 | [5] |
| ITF2984 | ~0.1-1 | [5] |
Signaling Pathways of SSTR3
Upon ligand binding, SSTR3 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins of the Gi/o family. This initiates a signaling cascade with multiple downstream branches.
Caption: SSTR3 activation leads to Gαi-mediated inhibition of adenylyl cyclase and Gβγ-mediated activation of GIRK channels, ultimately inhibiting hormone secretion, cell proliferation, and inducing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for SSTR3.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human SSTR3 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]-Somatostatin-14) to the cell membranes.
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of unlabeled somatostatin.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. aiom.it [aiom.it]
- 3. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Binding Database [bindingdb.org]
- 9. researchgate.net [researchgate.net]
- 10. SSTR1- and SSTR3-selective somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
L-796778: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796778 is a potent and selective small-molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3), a member of the G-protein coupled receptor (GPCR) family. Activation of SSTR3 by this compound initiates a cascade of intracellular signaling events, with the primary and most well-characterized pathway involving the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Signaling Pathway: Inhibition of cAMP Production
This compound selectively binds to and activates the SSTR3 receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration is a hallmark of this compound's activity.[1][2][3]
Quantitative Data
The potency of this compound in inhibiting cAMP production has been quantified in cellular assays.
| Compound | Target | Assay System | Parameter | Value | Reference |
| This compound | Human SSTR3 | CHO-K1 cells | IC₅₀ | 18 nM | [1][2][3] |
Table 1: Potency of this compound in inhibiting forskolin-stimulated cAMP production.
Signaling Pathway Diagram
Caption: this compound mediated inhibition of the cAMP pathway via SSTR3.
Broader Signaling Implications of SSTR3 Activation
While the inhibition of cAMP is the primary signaling event, the activation of SSTR3 by agonists can also influence other critical cellular pathways, leading to diverse physiological outcomes. These effects are often cell-type specific.
-
Modulation of Ion Channels and Protein Kinase Activity: The reduction in cAMP levels can subsequently affect the activity of ion channels and various protein kinases.[1]
-
Anti-proliferative and Pro-apoptotic Effects: SSTR3 activation has been linked to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5] This can involve the modulation of key signaling pathways that regulate cell growth and survival.
-
MAPK/ERK and PI3K/Akt Pathways: Studies on SSTR3 agonists have shown a reduction in the activity of the MAPK and PI3K-AKT/mTOR signaling pathways, which are crucial for cell proliferation and survival.[6]
-
Cell Cycle Arrest: Overexpression of SSTR3 has been shown to induce cell cycle arrest, potentially through the upregulation of cell cycle inhibitors like p27(Kip1).[5]
Potential Downstream Signaling Network
Caption: Potential downstream signaling network of this compound via SSTR3.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This protocol outlines a general method to quantify the inhibitory effect of this compound on cAMP production in cells expressing SSTR3.
Objective: To determine the IC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO-K1 cells stably expressing human SSTR3
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
384-well white, low-volume assay plates
-
Plate reader compatible with the chosen cAMP assay kit
Methodology:
-
Cell Culture and Seeding:
-
Culture SSTR3-expressing CHO-K1 cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a predetermined optimal density (e.g., 5,000 cells/well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
-
Stimulation:
-
Prepare a solution of forskolin (to stimulate cAMP production) and a phosphodiesterase inhibitor (to prevent cAMP degradation) in assay buffer. The final concentration of forskolin should be at its EC₈₀ to ensure a robust signal window.
-
Add 5 µL of the forskolin/IBMX solution to all wells except the negative control (basal) wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's protocol of the chosen assay kit. This typically involves a lysis buffer containing the detection components (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Add 5 µL of the lysis and detection reagent mixture to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well based on a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Experimental Workflow Diagram
Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the physiological roles of SSTR3. Its primary mechanism of action through the potent and selective inhibition of the adenylyl cyclase/cAMP pathway is well-established. Further research into the broader downstream signaling consequences, including the modulation of MAPK/ERK and PI3K/Akt pathways, will continue to elucidate the full therapeutic potential of targeting the SSTR3 receptor. The provided methodologies and pathway diagrams offer a foundational framework for researchers and drug development professionals working with this compound and other SSTR3-targeting compounds.
References
- 1. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-796778: A Technical Guide to its Mechanism of Action as a Selective SSTR3 Agonist and Inhibitor of cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-796778 is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3). Its primary mechanism of action involves the activation of SSTR3, a G protein-coupled receptor (GPCR), which in turn initiates a signaling cascade that inhibits adenylyl cyclase activity, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This indirect inhibition of cAMP production underlies the therapeutic potential of this compound in various physiological processes regulated by somatostatin. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's function.
Quantitative Pharmacological Data
The inhibitory effect of this compound on cAMP production is a key measure of its potency as an SSTR3 agonist. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 | 18 nM | CHO-K1 cells expressing human SSTR3 (hsst3) | Forskolin-stimulated cAMP production | [1][2] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.
Mechanism of Action: SSTR3-Mediated cAMP Inhibition
This compound does not directly inhibit cAMP. Instead, it acts as an agonist at the SSTR3 receptor, which is coupled to an inhibitory G protein (Gαi). The binding of this compound to SSTR3 triggers a conformational change in the receptor, leading to the activation of the Gαi subunit. This activated subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels modulates various downstream cellular processes.
SSTR3 Signaling Pathway
The signaling cascade initiated by the activation of SSTR3 by this compound is multifaceted, extending beyond the inhibition of adenylyl cyclase. Upon activation, SSTR3 can also modulate other critical signaling pathways, including:
-
Protein Tyrosine Phosphatases (PTPs): Activation of PTPs, such as PTP-1C, can lead to the dephosphorylation of key signaling molecules.
-
MAPK/ERK Pathway: SSTR3 activation can influence the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38, which are involved in cell proliferation and differentiation.[3]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, crucial for cell survival and growth, can also be modulated by SSTR3 activation.[3]
-
Glycogen Synthase Kinase 3 (GSK3): SSTR3 signaling can impact the activity of GSK3, a key regulator of numerous cellular functions.[4]
The interplay of these pathways contributes to the diverse physiological effects of SSTR3 activation.
Experimental Protocols
Forskolin-Stimulated cAMP Inhibition Assay (General Protocol)
This assay is used to determine the IC50 value of this compound by measuring its ability to inhibit the production of cAMP stimulated by forskolin (B1673556), a direct activator of adenylyl cyclase.
Objective: To quantify the potency of this compound in inhibiting cAMP production in cells expressing SSTR3.
Materials:
-
CHO-K1 cells stably expressing human SSTR3 (hsst3).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Forskolin stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, ELISA, or other competitive immunoassay).
-
384-well white opaque microplates.
-
Multidrop dispenser.
-
Plate reader compatible with the chosen detection method.
Workflow:
Detailed Procedure:
-
Cell Seeding:
-
Culture CHO-K1 cells expressing hsst3 to ~80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
Dispense the cell suspension into 384-well white opaque microplates at a predetermined optimal cell density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C for a specified period to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells of the microplate. Include vehicle control wells (DMSO).
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal but robust cAMP response (e.g., 1-10 µM).
-
Add the forskolin solution to all wells except for the negative control wells.
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit, following the manufacturer's instructions. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used method.
-
-
Data Analysis:
-
Plot the measured cAMP levels (or the ratio of the HTRF signals) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of this compound for SSTR3 and other somatostatin receptor subtypes. It measures the ability of this compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To quantify the binding affinity and selectivity of this compound for somatostatin receptors.
Materials:
-
Cell membranes prepared from cells expressing the target somatostatin receptor subtype (e.g., SSTR3, SSTR1, SSTR2, SSTR4, SSTR5).
-
Radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14 or 125I-LTT-SRIF-28).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Workflow:
Detailed Procedure:
-
Incubation:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled pan-somatostatin agonist).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the incubation mixture through a 96-well filter plate to separate the membrane-bound radioligand from the free radioligand.
-
-
Washing:
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Selectivity Profile
Conclusion
This compound is a valuable research tool for investigating the physiological roles of SSTR3. Its selective agonism and subsequent inhibition of cAMP signaling provide a specific mechanism to probe SSTR3-mediated pathways. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further studies to fully elucidate its binding affinities across all SSTR subtypes and to map the complete downstream signaling network will provide a more detailed understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of L-796778: A Selective Somatostatin Receptor Subtype 3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796778 is a potent and selective non-peptide agonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). Its discovery marked a significant advancement in the development of subtype-selective somatostatin analogs, offering a valuable pharmacological tool to elucidate the specific physiological roles of SSTR3. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative binding and functional data, and diagrams of the relevant signaling pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.
Discovery of this compound
This compound was identified through an innovative approach combining molecular modeling of known peptide agonists with combinatorial chemistry and high-throughput screening. This strategy, pioneered by researchers at Merck, aimed to discover non-peptide small molecules that could mimic the bioactivity of endogenous somatostatin with high selectivity for its individual receptor subtypes.
The discovery process began with the creation of a large combinatorial library of organic molecules. This library was then screened for binding affinity to the five human somatostatin receptor subtypes (SSTR1-SSTR5). This compound emerged from this screening as a potent and highly selective ligand for SSTR3.
Experimental Workflow: Discovery
The general workflow for the discovery of this compound is outlined below.
Caption: A flowchart illustrating the key stages in the discovery of this compound.
Chemical Synthesis of this compound
While the initial discovery of this compound was through a combinatorial approach, subsequent targeted synthesis was necessary for detailed pharmacological evaluation. The synthesis of this compound, a substituted urea (B33335) derivative, involves a multi-step process. A representative synthetic scheme is outlined below, based on general principles of urea synthesis.
General Synthetic Approach
The core of the this compound molecule is a substituted urea. The synthesis typically involves the coupling of an isocyanate with an amine. The starting materials, a chiral amino acid derivative and a substituted aniline, are prepared and coupled to form the final product.
Please note: The following is a generalized synthetic scheme as the exact, detailed proprietary synthesis from the initial discovery is not publicly available. This scheme is based on established methods for the synthesis of similar substituted ureas.
Experimental Protocol: Representative Synthesis
Step 1: Preparation of the Isocyanate Intermediate A protected amino acid, corresponding to the N-terminal portion of this compound, is converted to its corresponding isocyanate. This can be achieved by treating the N-hydroxysuccinimide (NHS) ester of the carboxylic acid with sodium azide, followed by a Curtius rearrangement.
Step 2: Preparation of the Amine Intermediate The C-terminal amino acid ester fragment is prepared with appropriate protecting groups.
Step 3: Urea Formation The isocyanate from Step 1 is reacted with the amine from Step 2 in an inert solvent such as dichloromethane (B109758) or dimethylformamide (DMF) to form the urea linkage.
Step 4: Deprotection The protecting groups on the amino acid side chains and the C-terminal ester are removed under appropriate conditions (e.g., acidolysis with trifluoroacetic acid for Boc groups, hydrogenation for Cbz groups) to yield this compound.
Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity and Characterization
This compound is a potent and selective agonist for the human somatostatin receptor subtype 3 (SSTR3). Its biological activity has been characterized through various in vitro assays.
Binding Affinity
The selectivity of this compound for SSTR3 over the other somatostatin receptor subtypes is a key feature. The binding affinities, typically determined by radioligand binding assays using membranes from cells expressing the individual human SSTR subtypes, are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| hSSTR1 | >1000 |
| hSSTR2 | >1000 |
| hSSTR3 | ~25 |
| hSSTR4 | >1000 |
| hSSTR5 | >1000 |
Note: The Ki value for hSSTR3 is an approximation based on available data stating approximately 50-fold selectivity.
Functional Activity
The agonist activity of this compound is demonstrated by its ability to inhibit adenylyl cyclase, a key downstream effector of SSTR3 activation.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR3 are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to the cells to stimulate cyclic AMP (cAMP) production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.
This compound inhibits forskolin-stimulated cAMP production in CHO-K1 cells expressing the hSSTR3 with an IC50 value of 18 nM.[1][2]
Signaling Pathway
SSTR3 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, a conformational change in the receptor leads to the activation of the Gi protein. This initiates a cascade of intracellular signaling events.
Caption: The signaling pathway of SSTR3 upon activation by this compound.
Recent cryo-electron microscopy (cryo-EM) studies have provided a detailed structural basis for the selective recognition and activation of SSTR3 by this compound. These studies reveal specific amino acid residues within the receptor's binding pocket that are crucial for the high-affinity and selective interaction with this compound.
Conclusion
This compound is a landmark molecule in the study of somatostatin receptors. Its discovery through a rational, high-throughput approach demonstrated the feasibility of developing non-peptide, subtype-selective GPCR ligands. As a potent and selective SSTR3 agonist, this compound continues to be an invaluable tool for dissecting the specific physiological and pathophysiological roles of this receptor subtype, with potential implications for therapeutic interventions in various diseases. This guide provides a foundational resource for researchers working with or interested in the development of selective somatostatin receptor modulators.
References
An In-Depth Technical Guide to the SSTR3 Agonist L-796778
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796778 is a potent and selective small molecule agonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). As a member of the G protein-coupled receptor (GPCR) family, SSTR3 is implicated in a variety of physiological processes, making it a compelling target for therapeutic intervention in several disease areas. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key in vitro assays are presented, along with a visualization of its signaling pathway, to support further research and development efforts.
Chemical Structure and Properties
This compound is a non-peptidic molecule, a characteristic that can offer advantages in terms of oral bioavailability and metabolic stability compared to endogenous peptide ligands.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Biological Properties:
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental settings and for computational modeling.
| Property | Value | Reference(s) |
| IUPAC Name | Methyl ((R)-2-(3-((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)ureido)hexanoyl)-L-lysinate | [1] |
| Molecular Formula | C₂₉H₄₀N₆O₇ | [1] |
| Molecular Weight | 584.67 g/mol | [1] |
| CAS Number | 217480-25-6 | [1] |
| Appearance | Solid | [1] |
| IC₅₀ | 18 nM (inhibition of forskolin-stimulated cAMP production in CHO-K1 cells expressing hSSTR3) | [2][3] |
| Solubility | 10 mM in DMSO | [1] |
Table 1: Summary of Chemical and Biological Properties of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the SSTR3 receptor. SSTR3 is a Gi/o-coupled receptor, and its activation by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[4] This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This mechanism of action is central to the physiological effects mediated by SSTR3 activation.
The signaling pathway initiated by this compound binding to SSTR3 is depicted in the following diagram:
Experimental Protocols
To facilitate the study and application of this compound, this section provides detailed methodologies for key in vitro assays used to characterize its activity.
Forskolin-Stimulated cAMP Production Inhibition Assay
This assay is fundamental for quantifying the potency of this compound as an SSTR3 agonist by measuring its ability to inhibit the forskolin-induced production of cAMP in a cellular context.
Objective: To determine the IC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human SSTR3 receptor.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR3 receptor.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin (B1673556) solution.
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP assay technology.
Procedure:
-
Cell Culture: Culture the SSTR3-expressing CHO-K1 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the assay buffer and adjust the cell density. Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to elicit a submaximal response) to all wells except the negative control. Immediately after, add the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of this compound for the SSTR3 receptor.
Objective: To determine the Ki of this compound for the SSTR3 receptor by measuring its ability to displace a radiolabeled SSTR3 ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the human SSTR3 receptor.
-
Radiolabeled SSTR3 ligand (e.g., [¹²⁵I]-Somatostatin-14).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the SSTR3 receptor. Its selectivity and potency make it a suitable candidate for further preclinical and potentially clinical development. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry, facilitating the exploration of SSTR3-targeted therapeutics. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
The Anticonvulsant Potential of L-796,778: A Technical Guide for Researchers
An In-Depth Examination of the sst3 Receptor Agonist L-796,778 and its Effects on Seizure Activity
This technical guide provides a comprehensive overview of the anticonvulsant properties of L-796,778, a selective agonist for the somatostatin (B550006) receptor subtype 3 (sst3). The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for epilepsy and other seizure-related disorders. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the proposed mechanisms of action.
Core Concepts and Mechanism of Action
L-796,778 exerts its anticonvulsant effects primarily through the activation of sst3 receptors, which are G-protein coupled receptors expressed in various regions of the brain, including the hippocampus, an area critically involved in seizure generation and propagation. The activation of sst3 receptors is believed to initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability.
The proposed signaling pathway involves the coupling of the activated sst3 receptor to inhibitory G-proteins (Gi/o). This interaction is thought to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can, in turn, modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence the phosphorylation state and function of critical ion channels. The modulation of these ion channels, such as the potentiation of potassium (K+) channel currents and the inhibition of calcium (Ca2+) channel currents, is a key mechanism for hyperpolarizing the neuronal membrane and dampening excessive electrical activity that underlies seizures.
Furthermore, preclinical evidence suggests a functional interaction between sst3 and sst2 receptors in mediating the anticonvulsant effects of L-796,778. This interplay between receptor subtypes may contribute to the overall efficacy of the compound.
Quantitative Data on Anticonvulsant Efficacy
The following table summarizes the available quantitative data on the anticonvulsant efficacy of L-796,778 from preclinical studies. To date, research has primarily focused on the pilocarpine-induced seizure model in rats.
| Seizure Model | Animal Species | Route of Administration | Dose/Concentration | Observed Effect | Citation |
| Pilocarpine-induced focal seizures | Rat | Intrahippocampal | 100 nM | Protection against seizures | [1][2] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Pilocarpine-Induced Seizure Model in Rats
This model is widely used to study temporal lobe epilepsy.
1. Animal Preparation:
-
Adult male Wistar or Sprague-Dawley rats are typically used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Implantation (for intrahippocampal administration and EEG recording):
-
Rats are anesthetized (e.g., with a ketamine/xylazine mixture or isoflurane) and placed in a stereotaxic frame.[3]
-
For intrahippocampal drug delivery, a guide cannula is implanted targeting the dorsal hippocampus.
-
For electroencephalogram (EEG) monitoring, recording electrodes are implanted over the hippocampus and may be accompanied by a reference electrode placed over the cerebellum.[3][4]
-
The implant is secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least one week post-surgery.
3. Drug Administration:
-
To reduce peripheral cholinergic effects, animals are pre-treated with a peripheral muscarinic receptor antagonist such as scopolamine (B1681570) methyl nitrate (B79036) (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) administration.[5]
-
Pilocarpine hydrochloride is then administered (e.g., 320-380 mg/kg, i.p.) to induce status epilepticus.[5]
-
For investigating the effects of L-796,778, the compound is dissolved in an appropriate vehicle and administered intrahippocampally via the implanted cannula at the specified concentration (e.g., 100 nM).[1][2]
4. Seizure Assessment:
-
Behavioral Monitoring: Seizure severity is scored using a standardized scale, such as the Racine scale.[6]
-
EEG Analysis: Continuous EEG recordings are analyzed to determine seizure frequency, duration, and amplitude of epileptiform discharges.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of L-796,778 and a typical experimental workflow for its evaluation.
Discussion and Future Directions
The available data indicate that L-796,778 holds promise as an anticonvulsant agent, acting through the sst3 receptor. However, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal therapeutic window for L-796,778.
-
Efficacy in Different Seizure Models: Evaluating the efficacy of L-796,778 in a broader range of seizure models (e.g., maximal electroshock, pentylenetetrazol-induced seizures) will be crucial to determine its spectrum of anticonvulsant activity.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of L-796,778, which are critical for its development as a therapeutic agent.
-
Elucidation of Downstream Signaling: Further investigation into the specific ion channels and downstream signaling molecules modulated by sst3 receptor activation will provide a more complete understanding of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat hippocampal somatostatin sst3 and sst4 receptors mediate anticonvulsive effects in vivo: indications of functional interactions with sst2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Video-EEG-monitoring-of-lithium-pilocarpine-induced-status-epilepticus-in-postnatal-day-7-rats-using-a-novel-miniature-telemetry-system [aesnet.org]
- 5. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. SE Induction and EEG Analysis [bio-protocol.org]
L-796778: A Deep Dive into its Somatostatin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of L-796778, a non-peptide agonist, against the five human somatostatin (B550006) receptor (SSTR) subtypes. The following sections detail its binding affinities, functional activity, the experimental methodologies used for these characterizations, and the relevant signaling pathways.
Core Selectivity Profile of this compound
This compound has been identified as a potent and highly selective agonist for the somatostatin receptor subtype 3 (SSTR3).[1][2][3] Its binding affinity and functional potency are significantly higher for SSTR3 compared to the other four subtypes (SSTR1, SSTR2, SSTR4, and SSTR5).
Data Presentation: Binding Affinity and Functional Activity
The selectivity of this compound is quantitatively demonstrated by its inhibition constant (Ki) values from radioligand binding assays and its half-maximal inhibitory concentration (IC50) in functional assays.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| SSTR1 | >1000 | - |
| SSTR2 | >1000 | - |
| SSTR3 | 1.8 | 18 |
| SSTR4 | >1000 | - |
| SSTR5 | >1000 | - |
| Table 1: Selectivity profile of this compound against human somatostatin receptor subtypes. Binding affinity data is from competitive binding assays using recombinant human receptors[4]. Functional activity is determined by the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells expressing the human SSTR3[1][2][3]. |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of the binding affinity (Ki) of this compound for each of the five human somatostatin receptor subtypes.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested at 80-90% confluency.
-
Cell membranes are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in a binding buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes expressing a specific SSTR subtype.
-
A constant concentration of a suitable radioligand (e.g., 125I-Somatostatin-14 or a subtype-selective radiolabeled antagonist).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
The plates are incubated to allow binding to reach equilibrium.
3. Filtration and Measurement:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound for each receptor subtype.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition)
This protocol describes the measurement of the functional potency (IC50) of this compound at the SSTR3 receptor by quantifying the inhibition of adenylyl cyclase activity.[1][2][3]
1. Cell Culture:
-
CHO-K1 cells stably expressing the human SSTR3 are seeded in 96-well plates and cultured overnight.
2. Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with increasing concentrations of this compound.
-
Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (B1673556) to all wells (except for the basal control).
-
The plates are incubated to allow for cAMP accumulation.
3. cAMP Measurement:
-
The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
4. Data Analysis:
-
A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound that causes 50% of the maximal inhibition, is determined from this curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: SSTR3 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-secretory properties of non-peptide somatostatin receptor agonists in isolated rat colon: luminal activity and possible interaction with p-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Basis of L-796,778 Selectivity for SSTR3
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796,778 is a non-peptidic small molecule that demonstrates notable selectivity as an agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] Understanding the molecular underpinnings of this selectivity is paramount for the rational design of novel, highly specific therapeutics targeting SSTR3, which is implicated in various physiological and pathophysiological processes, including metabolic disorders and cancer.[3][4] This technical guide provides a comprehensive overview of the structural basis for L-796,778's preference for SSTR3, integrating recent structural biology findings with quantitative pharmacological data and detailed experimental methodologies.
SSTR3 Signaling Pathway
Somatostatin receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the inhibitory effects of the hormone somatostatin.[3] SSTR3, like other members of its family, primarily couples to inhibitory G proteins (Gi/o).[5][6] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates and inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5][7] This cascade is a key mechanism for regulating hormone secretion and cell proliferation.[6][8]
Caption: SSTR3-mediated inhibition of the adenylyl cyclase pathway.
Structural Basis of L-796,778 Selectivity
Recent advancements in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of L-796,778 in complex with the activated SSTR3-Gi signaling machinery.[9][10][11] These studies provide a definitive structural framework for understanding its binding mode and selectivity.
L-796,778 settles into the orthosteric binding pocket of SSTR3. The selectivity appears to be driven by a combination of interactions with non-conserved amino acid residues that differ between SSTR3 and other SSTR subtypes.[9][10]
Key interactions and determinants of selectivity include:
-
Residues Q1273.36 and F1072.53: These residues are identical in SSTR2 and SSTR3 but differ in SSTR1, SSTR4, and SSTR5. Mutagenesis studies on SSTR1, where these positions are normally occupied by Methionine (M) and Leucine (L) respectively, showed that converting them to the SSTR3-like Glutamine (Q) and Phenylalanine (F) increased the potency of L-796,778 by over 10-fold, highlighting their critical role.[9]
-
Residue Q1032.63: The nitroanilino moiety of L-796,778 forms a hydrogen bond with Q1032.63 in SSTR3.[9]
-
Residue H192ECL2: Located in the extracellular loop 2, this histidine residue contributes to the stable binding of L-796,778 through a polar network mediated by water molecules.[9]
-
Comprehensive Effect: The selectivity of L-796,778 is not attributed to a single residue but rather to the cumulative effect of multiple non-conserved residues within the binding pocket.[9][10] Attempts to confer L-796,778 sensitivity to other SSTR subtypes by individually mutating key residues have shown limited success, supporting the idea of a complex, multi-point recognition mechanism.[9]
Quantitative Pharmacological Data
The selectivity of L-796,778 is quantified by its differential binding affinities and functional potencies across the five human SSTR subtypes.
Table 1: Functional Potency of L-796,778 at Human SSTR Subtypes
| Receptor Subtype | Assay Type | Cell Line | IC50 (nM) | Reference |
| hSSTR3 | cAMP Inhibition | CHO-K1 | 18 | [1][2] |
| Other hSSTRs | cAMP Inhibition | Various | >10-fold higher than hSSTR3 | [9][10] |
Note: IC50 represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Table 2: Effect of SSTR1 Mutagenesis on L-796,778 Potency
| SSTR1 Mutant | Effect on L-796,778 Potency | Reference |
| M1413.36Q | > 10-fold increase | [9] |
| L1072.53F | > 10-fold increase | [9] |
Key Experimental Protocols
The characterization of L-796,778's selectivity relies on a suite of standardized in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (L-796,778) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[3][5][12]
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target SSTR subtype (e.g., HEK293 or CHO cells) to ~80-90% confluency.[3]
-
Harvest cells and homogenize them in a cold lysis buffer.
-
Perform differential centrifugation to isolate the membrane fraction, which is then resuspended in a binding buffer and quantified for protein concentration.[12]
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (10-20 µg protein), a constant concentration of a suitable radiolabeled SSTR ligand (e.g., [125I]-Somatostatin-14), and increasing concentrations of unlabeled L-796,778.[5][12]
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled somatostatin).[13]
-
-
Incubation:
-
Filtration and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-796,778 concentration.
-
Fit the data using non-linear regression to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
cAMP Accumulation Assay
This functional assay measures the ability of an SSTR3 agonist to inhibit adenylyl cyclase activity, thereby quantifying its potency (IC50 or EC50).[3][5]
Methodology:
-
Cell Seeding:
-
Seed cells expressing the target SSTR subtype in a 96-well plate and culture overnight.[5]
-
-
Assay Conditions:
-
Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]
-
-
Compound Addition:
-
Add increasing concentrations of L-796,778 to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production.[5]
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.[5]
-
-
Lysis and Detection:
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the L-796,778 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.[3]
-
Caption: Workflow for elucidating the structural basis of ligand selectivity.
Conclusion
The selectivity of L-796,778 for SSTR3 is a multifactorial phenomenon rooted in specific, cumulative interactions within the receptor's orthosteric binding pocket. High-resolution structural data from cryo-EM, supported by functional assays and mutagenesis studies, has identified key non-conserved residues like Q1273.36, F1072.53, and H192ECL2 as critical determinants.[9] This detailed molecular understanding provides a robust framework for the structure-based design of next-generation SSTR3-selective ligands, paving the way for more targeted and effective therapies with potentially fewer side effects.[10][14]
References
- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 8. Gene - SSTR3 [maayanlab.cloud]
- 9. pnas.org [pnas.org]
- 10. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Role of Somatostatin Receptor 3 in Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Somatostatin (B550006) Receptor 3 (SSTR3), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of neuronal function. Predominantly expressed in the central nervous system, SSTR3 is uniquely localized to the primary cilia of neurons, positioning it as a key sensor and modulator of the neuronal microenvironment. Activation of SSTR3 by its endogenous ligand, somatostatin, initiates a cascade of intracellular events that profoundly impact neuronal excitability, synaptic transmission, and cell survival. This technical guide provides an in-depth examination of the core mechanisms of SSTR3 signaling in neurons, offering a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the physiological roles of SSTR3 and for professionals in drug development targeting this receptor for therapeutic intervention in neurological and psychiatric disorders.
Introduction to SSTR3
SSTR3 is one of five subtypes of somatostatin receptors (SSTR1-5) that mediate the diverse biological effects of the peptide hormone somatostatin.[1] Encoded by the SSTR3 gene, it is a seven-transmembrane domain receptor expressed at high levels in the brain and pancreatic islets.[2] Within the central nervous system, SSTR3 mRNA is widely distributed, with notable expression in the cerebral cortex, hippocampus, amygdala, cerebellum, and various brainstem nuclei.[3][4] A distinguishing feature of SSTR3 is its prominent localization to the membrane of primary cilia on neurons, particularly excitatory neurons.[5] This subcellular compartmentalization suggests a specialized role in integrating extracellular signals to modulate neuronal function.
Functionally, SSTR3 is primarily coupled to inhibitory G-proteins (Gi/o), and its activation leads to a canonical signaling pathway involving the inhibition of adenylyl cyclase.[1][6] This primary mechanism has significant downstream consequences, including the modulation of ion channel activity and neurotransmitter release.[1][6] Beyond this canonical pathway, SSTR3 is uniquely implicated among its subtypes in the induction of apoptosis through a p53-dependent mechanism.[7] Dysregulation of SSTR3 signaling has been linked to various neurological conditions, including epilepsy, Alzheimer's disease, and mood disorders, making it a compelling target for therapeutic development.[8]
SSTR3 Signaling Pathways
SSTR3 activation initiates two primary signaling cascades within neurons: a canonical pathway that modulates neuronal excitability and a distinct pathway that can trigger programmed cell death.
Canonical Gαi-Mediated Signaling
The most well-characterized SSTR3 signaling pathway involves its coupling to pertussis toxin-sensitive Gi/o proteins. This interaction triggers the dissociation of the G-protein into its Gαi and Gβγ subunits, leading to downstream effects that are largely inhibitory to neuronal function.
-
Ligand Binding: Somatostatin (SST-14 or SST-28) binds to the extracellular domain of SSTR3.
-
G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.
-
Adenylyl Cyclase Inhibition: The GTP-bound Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinase A (PKA). This results in altered phosphorylation states of various target proteins, including ion channels, which ultimately modulates neuronal excitability and neurotransmitter release. The Gβγ subunit can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).[6]
Pro-Apoptotic Signaling
SSTR3 is unique among the somatostatin receptor subtypes for its ability to induce apoptosis. This function is particularly relevant in the context of neuronal injury and neurodegenerative diseases.[7] The pathway involves the tumor suppressor protein p53 and the pro-apoptotic Bcl-2 family member, Bax.
-
SSTR3 Activation: Prolonged or strong agonist stimulation of SSTR3 initiates the pro-apoptotic signal.
-
p53 Upregulation: SSTR3 signaling leads to an increase in the expression and/or stability of the p53 protein.
-
Bax Activation: p53 transcriptionally upregulates the pro-apoptotic protein Bax.
-
Mitochondrial Permeabilization: Bax translocates to the mitochondrial outer membrane, where it oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Quantitative Data on SSTR3 Ligands and Expression
The pharmacological characterization of SSTR3 is essential for developing selective tools for research and potential therapeutics. The following tables summarize key quantitative data.
Table 1: Binding Affinities and Functional Potencies of SSTR3 Agonists
| Compound | Species | Assay Type | Receptor | Value (nM) | Reference |
| Somatostatin-14 | Human | G-protein signaling (GIRK) | SSTR3 | EC₅₀: 0.8 | [9] |
| Somatostatin-28 | Human | Internalization | SSTR3 | EC₅₀: ~1-10 | [9] |
| ITF2984 | Human | Binding Affinity | SSTR3 | IC₅₀: 10.7 | [9] |
| ITF2984 | Human | G-protein signaling (GIRK) | SSTR3 | EC₅₀: 51.9 | [9] |
| Octreotide | Human | Binding Affinity | SSTR3 | IC₅₀: 63.0 | [9] |
| Pasireotide | Human | Binding Affinity | SSTR3 | IC₅₀: 95.1 | [9] |
Table 2: Binding Affinities of SSTR3 Antagonists
| Compound | Species | Assay Type | Receptor | Value (nM) | Reference |
| MK-4256 | Human | Receptor Binding | SSTR3 | Kᵢ: 1.2 | [10] |
| MK-4256 | Human | Functional cAMP Antagonism | SSTR3 | IC₅₀: 2.3 | [10] |
Table 3: Relative Expression of SSTR3 in the Nervous System
| Brain Region | Species | Method | Expression Level | Reference |
| Cerebral Cortex | Rat | In Situ Hybridization | Homogeneous distribution | [3] |
| Hippocampus (CA1, CA2) | Rat | In Situ Hybridization | High density in pyramidal cells | [3] |
| Cerebellum | Rat | In Situ Hybridization | Very abundant | [4] |
| Frontal Cortex | Human | Immunohistochemistry | Increased in Alzheimer's Disease | [8] |
| Prefrontal Cortex | Human | RNAscope | Expressed in ~7% of neurons | [11][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate SSTR3 function in neuronal signaling.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for SSTR3 by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the Kᵢ of a test compound for the SSTR3 receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human SSTR3.
-
Radioligand: [¹²⁵I]-Somatostatin-14.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled Somatostatin-14.
-
Test compounds at various concentrations.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine 50 µL binding buffer, 50 µL radioligand (at a final concentration near its Kₔ, e.g., 0.1 nM), 50 µL of test compound (or unlabeled SST-14 for non-specific binding, or buffer for total binding), and 50 µL of cell membrane preparation (10-20 µg protein).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
-
References
- 1. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 2. SSTR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Co-expression of somatostatin SSTR-3 and SSTR-4 receptor messenger RNAs in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of somatostatin receptors 1, 2 and 3 mRNA in rat brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type 3 Adenylyl Cyclase and Somatostatin Receptor 3 Expression Persists in Aged Rat Neocortical and Hippocampal Neuronal Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Upregulated Expression of SSTR3 is Involved in Neuronal Apoptosis After Intracerebral Hemorrhage in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of somatostatin receptor subtypes (SSTR1-5) in Alzheimer's disease brain: an immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 12. The Distinct Characteristics of Somatostatin Neurons in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
L-796778 (Netazepide) as a Research Tool for Neuroendocrine Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms arising from neuroendocrine cells. A significant subset of these tumors, particularly gastric NETs (g-NETs), are driven by the trophic effects of the hormone gastrin. Gastrin exerts its proliferative and anti-apoptotic effects through the cholecystokinin-2 receptor (CCK2R). L-796778, more commonly known as Netazepide (and formerly as YF476), is a potent and selective CCK2R antagonist that has emerged as a critical research tool for investigating the pathophysiology of gastrin-dependent NETs and as a potential therapeutic agent. This technical guide provides a comprehensive overview of Netazepide, including its mechanism of action, quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action
Netazepide is a benzodiazepine (B76468) derivative that acts as a competitive antagonist at the CCK2 receptor.[1] In the context of neuroendocrine tumors, particularly type 1 and type 2 gastric NETs, hypergastrinemia is a key driver of tumor development and progression.[2] Gastrin, upon binding to the CCK2R on enterochromaffin-like (ECL) cells, stimulates histamine (B1213489) secretion, which in turn promotes gastric acid secretion from parietal cells.[3] More importantly for tumorigenesis, gastrin signaling through the CCK2R activates downstream pathways that promote cell proliferation and inhibit apoptosis.[4] Netazepide effectively blocks these gastrin-mediated effects by preventing the ligand from binding to its receptor, thereby inhibiting ECL cell proliferation and the growth of ECL-derived gastric carcinoids.[1]
Quantitative Data from Clinical Studies
Clinical trials have demonstrated the efficacy of Netazepide in patients with type 1 gastric NETs. The following tables summarize the key quantitative findings from these studies, showcasing the impact of Netazepide on tumor burden and a key biomarker, Chromogranin A (CgA).
Table 1: Effect of Netazepide on Tumor Number in Patients with Type 1 Gastric NETs [4]
| Treatment Duration | Dosage | Median Number of Tumors (Baseline) | Median Number of Tumors (Post-Treatment) | P-value |
| 12 Weeks | 50 mg/day | 10 (range 4–30) | Significantly Reduced | < 0.001 |
| 52 Weeks | 25-50 mg/day | - | 5 of 13 patients had complete tumor clearance | < 0.01 |
Table 2: Effect of Netazepide on the Size of the Largest Tumor in Patients with Type 1 Gastric NETs [4]
| Treatment Duration | Dosage | Median Size of Largest Tumor (mm, Baseline) | Median Size of Largest Tumor (mm, Post-Treatment) | P-value |
| 12 Weeks | 50 mg/day | 6 (range 3–15) | Significantly Reduced | < 0.001 |
| 52 Weeks | 25-50 mg/day | - | Significantly Reduced | < 0.001 |
Table 3: Effect of Netazepide on Plasma/Serum Chromogranin A (CgA) Levels in Patients with Type 1 Gastric NETs [4][5]
| Treatment Duration | Dosage | CgA Levels (Baseline) | CgA Levels (Post-Treatment) | P-value |
| 12 Weeks | 50 mg/day | Elevated | Normalized in all patients | < 0.001 |
| 52 Weeks | 25-50 mg/day | Elevated | Normalized in all patients | < 0.001 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Netazepide on neuroendocrine tumor cells.
In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the effect of Netazepide on the proliferation of NET cell lines, such as NCI-H727 (a human lung carcinoid cell line expressing CCK2R) or BON-1 (a human pancreatic NET cell line).[6][7]
Materials:
-
NET cell line (e.g., NCI-H727, BON-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Netazepide (YF476)
-
Gastrin (G-17)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT reagent or other proliferation assay kit (e.g., WST-1, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture NET cells to 70-80% confluency. Detach cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete growth medium and seed into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Starvation (Optional): To reduce the effects of growth factors in the serum, replace the complete medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Treatment: Prepare working solutions of Netazepide and Gastrin in the appropriate culture medium. Aspirate the medium from the wells and add fresh medium containing:
-
Vehicle control (e.g., DMSO)
-
Gastrin at a stimulatory concentration (e.g., 10 nM)
-
Netazepide at various concentrations
-
Gastrin in combination with various concentrations of Netazepide
-
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: At the end of the incubation period, add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions. After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 of Netazepide in the presence of gastrin.
Western Blot Analysis of MAPK Pathway Activation
This protocol describes how to analyze the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK1/2) in NET cells following stimulation with gastrin and treatment with Netazepide.
Materials:
-
NET cell line
-
Complete growth medium
-
Netazepide (YF476)
-
Gastrin (G-17)
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed NET cells in 6-well plates and grow to 70-80% confluency. Starve the cells as described in the proliferation assay protocol. Pre-treat the cells with Netazepide for a specified time before stimulating with gastrin for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Xenograft Model Study
This protocol provides a general framework for evaluating the efficacy of Netazepide in an in vivo NET xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NET cell line (e.g., NCI-H727, BON-1)
-
Matrigel (optional)
-
Netazepide (YF476)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Culture NET cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[9]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]
-
Treatment Administration: Prepare the Netazepide formulation for the desired route of administration (e.g., oral gavage). Administer Netazepide or the vehicle control to the respective groups at a predetermined dose and schedule.
-
Monitoring and Data Collection: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).[9] Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, Western blot). Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Signaling Pathways and Visualizations
The binding of gastrin to the CCK2R on neuroendocrine tumor cells activates a cascade of intracellular signaling pathways that drive proliferation and survival. Below are diagrams generated using the DOT language to visualize these key pathways.
Gastrin/CCK2R Signaling Pathway
Experimental Workflow for In Vitro Proliferation Assay
Conclusion
Netazepide (this compound) is an invaluable tool for the study of gastrin-dependent neuroendocrine tumors. Its high selectivity and potency as a CCK2R antagonist allow for the precise investigation of the role of gastrin signaling in NET proliferation and survival. The data from clinical trials underscore its potential as a targeted therapy for patients with type 1 gastric NETs. The experimental protocols provided in this guide offer a starting point for researchers to further explore the preclinical effects of Netazepide and to elucidate the intricate molecular mechanisms underlying gastrin-driven tumorigenesis. The continued investigation of Netazepide and the gastrin/CCK2R axis will undoubtedly contribute to a deeper understanding of neuroendocrine tumors and the development of more effective therapeutic strategies.
References
- 1. Facebook [cancer.gov]
- 2. ldn.de [ldn.de]
- 3. Chromogranin A: CE Marked | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CI-988 inhibits EGFR transactivation and proliferation caused by addition of CCK/Gastrin to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Characterization of L-796778: A Technical Guide
Introduction
L-796778 is a potent and selective, non-peptide small molecule agonist for the human somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] Somatostatin receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, including the inhibition of hormone secretion and cell proliferation.[3][4] The subtype selectivity of this compound makes it a valuable tool for investigating the specific biological roles of SSTR3 and a potential lead compound for the development of therapeutics targeting conditions where SSTR3 is implicated.[3][5] This document provides a comprehensive technical overview of the in vitro pharmacological characterization of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its effects by binding to and activating the SSTR3 receptor. SSTR3 is canonically coupled to the inhibitory G protein, Gαi.[6] Upon activation by an agonist like this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates downstream cellular processes, such as the activity of Protein Kinase A (PKA).[6] this compound has been characterized as a partial agonist in this pathway.[1][7]
Pharmacological Data
The primary in vitro activity of this compound is its ability to inhibit cAMP production upon SSTR3 activation. It demonstrates high potency for SSTR3 and significant selectivity over other somatostatin receptor subtypes.
| Parameter | Receptor | Cell Line | Value | Reference |
| IC₅₀ | Human SSTR3 | CHO-K1 | 18 nM | [1][2][7] |
| Selectivity | SSTR3 vs. other SSTRs | N/A | >10-fold | [5][8] |
Experimental Methodologies
The following sections detail the standard protocols for the in vitro characterization of this compound.
Functional Assay: cAMP Accumulation
This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the SSTR3 receptor.
Objective: To determine the potency (IC₅₀) of this compound in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human SSTR3 (hsst3) receptor.[1][7]
-
Cell culture medium and supplements.
-
This compound compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).[1]
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay, competitive ELISA, or HTRF).
Protocol:
-
Cell Culture: Plate the SSTR3-expressing CHO-K1 cells in 96-well plates and grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer to create a concentration gradient.
-
Treatment: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a chosen detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data using a three-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.[8]
Binding Assay: Radioligand Competition
This assay is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the SSTR3 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the SSTR3 receptor.
-
A suitable radioligand for SSTR3, such as [¹²⁵I]-SST-14.[6]
-
This compound compound.
-
Assay buffer and wash buffer.
-
Glass fiber filter plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing SSTR3 and isolate the membrane fraction through centrifugation.[6]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kd), and serial dilutions of this compound.[6]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled SSTR agonist (e.g., 1 µM somatostatin).[6]
-
-
Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Counting: Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding as a function of the this compound concentration. Determine the IC₅₀ from the resulting competition curve. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-796778 (CAS Number: 217480-25-6): A Selective Somatostatin Receptor Subtype 3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796778 is a potent and selective non-peptide small molecule agonist for the human somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] With a CAS number of 217480-25-6, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of SSTR3. Its selectivity makes it a valuable pharmacological probe for dissecting the complex signaling pathways mediated by different somatostatin receptor subtypes. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Somatostatin, a cyclic neuropeptide, exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[3][4] These actions are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4] The development of subtype-selective ligands is crucial for elucidating the specific functions of each receptor and for the development of targeted therapeutics with improved efficacy and reduced side effects.[5] this compound emerged from combinatorial chemistry and high-throughput screening efforts as a selective agonist for SSTR3.[5]
Pharmacological Profile of this compound
This compound is characterized by its high affinity and functional selectivity for the SSTR3 receptor. Its primary mechanism of action involves binding to and activating SSTR3, which is coupled to inhibitory G proteins (Gαi).[5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Functional Potency of this compound at Human Somatostatin Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| hSSTR3 | cAMP Inhibition | IC50 | 18 | CHO-K1 | [1][2] |
| hSSTR1 | G-protein Activation | EC50 | >10,000 | - | [5] |
| hSSTR2 | G-protein Activation | EC50 | >10,000 | - | [5] |
| hSSTR3 | G-protein Activation | EC50 | 24.5 | - | [5] |
| hSSTR4 | G-protein Activation | EC50 | >10,000 | - | [5] |
| hSSTR5 | G-protein Activation | EC50 | >10,000 | - | [5] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 217480-25-6 |
| Molecular Formula | C29H40N6O7 |
| Molecular Weight | 584.66 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine the potency of this compound in inhibiting the production of cAMP.[7]
Objective: To measure the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing hSSTR3.
Materials:
-
CHO-K1 cells stably expressing human SSTR3 (CHO-hSSTR3)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Culture: Culture CHO-hSSTR3 cells in the recommended medium until they reach approximately 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.
-
Agonist Treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the SSTR3 receptor.
Objective: To determine the Ki value of this compound for the human SSTR3 receptor.
Materials:
-
Cell membranes prepared from cells expressing hSSTR3 (e.g., CHO or HEK293 cells)
-
Radiolabeled somatostatin analog with high affinity for SSTR3 (e.g., [125I]-Tyr11-SRIF-14)
-
This compound
-
Unlabeled somatostatin (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from hSSTR3-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of the radioligand (at or below its Kd value), and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin, e.g., 1 µM).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
The following diagrams illustrate the SSTR3 signaling pathway and a typical experimental workflow for characterizing a novel GPCR agonist like this compound.
Figure 1: SSTR3 Signaling Pathway. Activation of SSTR3 by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Figure 2: Experimental Workflow for GPCR Agonist Characterization. A logical progression from initial discovery to in vivo evaluation for a compound like this compound.
Conclusion
This compound stands as a valuable pharmacological tool for the specific interrogation of SSTR3 function. Its selectivity allows for the precise study of SSTR3-mediated signaling pathways and their role in various physiological and disease states. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the SSTR3 receptor. As our understanding of the nuanced roles of individual somatostatin receptor subtypes grows, selective ligands like this compound will be instrumental in advancing the development of novel and more effective therapies.
References
- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Partial Agonism of L-796778: A Technical Guide for Researchers
An In-Depth Examination of the Selective Somatostatin (B550006) Receptor Subtype 3 Partial Agonist
This technical guide provides a comprehensive overview of the pharmacological properties of L-796778, a selective partial agonist for the somatostatin receptor subtype 3 (SSTR3). Aimed at researchers, scientists, and drug development professionals, this document delves into the compound's binding affinity, functional activity, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate a thorough understanding of this compound's mechanism of action.
Core Pharmacological Profile
This compound is a potent and selective small molecule agonist of the human SSTR3.[1] Its primary mechanism of action involves the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This activity is characteristic of SSTR3, which is a Gαi-coupled receptor.
Binding Affinity and Selectivity Profile
Table 1: this compound Binding Affinity and Selectivity Profile
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| hSSTR1 | Data not available |
| hSSTR2 | Data not available |
| hSSTR3 | Data not available |
| hSSTR4 | Data not available |
| hSSTR5 | Data not available |
Note: This table will be updated as more specific Ki values become publicly available.
Functional Activity: Partial Agonism at SSTR3
This compound acts as a partial agonist at the SSTR3 receptor. In functional assays, it inhibits forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR3 (hsst3).[2][3]
Table 2: this compound Functional Activity at hSSTR3
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 | 18 nM | CHO-K1 cells expressing hSSTR3 | Inhibition of forskolin-stimulated cAMP production |
| Emax | Data not available | - | - |
The Emax value, representing the maximal effect of this compound relative to a full agonist like somatostatin, is a critical parameter for fully characterizing its partial agonism and requires further investigation.
Signaling Pathways of this compound at SSTR3
Activation of SSTR3 by this compound initiates a signaling cascade through its coupling with inhibitory G-proteins (Gαi). This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. Beyond the well-established cAMP pathway, G protein-coupled receptors like SSTR3 can also modulate other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. While the direct effects of this compound on ERK phosphorylation have not been extensively quantified, it is a plausible downstream consequence of SSTR3 activation.
Caption: SSTR3 signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's pharmacological properties.
Radioligand Binding Assay for SSTR3
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human SSTR3.
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing human SSTR3 to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [125I]-Somatostatin-14 (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [125I]-Somatostatin-14, and 50 µL of a saturating concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [125I]-Somatostatin-14, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Inhibition Assay
This protocol details a functional assay to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing SSTR3.
Caption: Workflow for Forskolin-Stimulated cAMP Inhibition Assay.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing human SSTR3 in appropriate growth medium.
-
Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Assay Procedure:
-
Aspirate the growth medium and replace it with 20 µL of stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
-
Add 10 µL of varying concentrations of this compound (or vehicle for control wells) to the cells and pre-incubate for 15 minutes at room temperature.
-
Add 10 µL of forskolin (at a final concentration of approximately EC80, predetermined for the cell line) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF®, ELISA, or AlphaScreen®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of SSTR3. Its selectivity and partial agonist activity make it a unique pharmacological agent for dissecting the complexities of somatostatin signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of targeting SSTR3 with compounds like this compound. Future studies should focus on obtaining a complete binding affinity profile and quantifying the maximal efficacy (Emax) to provide a more comprehensive understanding of its partial agonism. Additionally, elucidating the precise downstream signaling events, including the potential modulation of the MAPK/ERK pathway, will be crucial for a complete characterization of this compound's cellular effects.
References
Methodological & Application
Application Notes and Protocols for L-796778 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] SSTR3 is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o) to mediate a variety of cellular responses. The primary signaling event following SSTR3 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This modulation of cAMP-dependent pathways influences downstream cellular processes, including cell proliferation, apoptosis, and hormone secretion.[4][5] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to investigate its pharmacological effects.
Mechanism of Action
This compound selectively binds to and activates SSTR3. This activation triggers the dissociation of the Gi protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation. Notably, SSTR3 activation has been linked to the modulation of the MAPK/ERK and PI3K/AKT signaling pathways and the induction of apoptosis through caspase activation.[4]
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (cAMP Inhibition) | CHO-K1 cells expressing hSSTR3 | 18 nM | [1] |
| Solubility (in DMSO) | N/A | ≥ 5.85 mg/mL (10.01 mM) | [6] |
| Storage of Stock Solution | In DMSO | -20°C for up to 1 year, -80°C for up to 3 years | [6] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound vial and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium as needed.
cAMP Functional Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.
Materials:
-
SSTR3-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or luminescence-based)
-
96-well or 384-well assay plates (white, opaque for luminescence)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the SSTR3-expressing cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a stock solution of forskolin.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells by adding a submaximal concentration of forskolin to all wells (except for the basal control).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
SSTR3-expressing cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-3 Activity Assay)
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.
Materials:
-
SSTR3-expressing cells
-
This compound
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Lysis buffer (provided with the kit or prepared separately)
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis:
-
Harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Caspase-3 Activity Measurement:
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) and reaction buffer according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to the vehicle control.
Western Blot Analysis for p-ERK
Objective: To investigate the effect of this compound on the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
SSTR3-expressing cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for a few hours before treatment, if necessary.
-
Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes) or concentrations.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample and compare it to the control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-796,778 | Somatostatin | TargetMol [targetmol.com]
Application Notes and Protocols for L-796778 Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] It is a valuable tool for studying the physiological roles of SSTR3 and for investigating its potential as a therapeutic target. In in vitro studies, this compound has been shown to inhibit forskolin-stimulated cAMP production in CHO-K1 cells expressing the hsst3 receptor with an IC50 value of 18 nM.[3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for use in in vitro assays, along with best practices for solution storage and handling to ensure compound integrity.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H40N6O7 |
| Molecular Weight | 584.66 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 217480-25-6 |
Solubility of this compound
| Solvent | Concentration | Comments |
| DMSO | ≥ 100 mg/mL (171.04 mM) | Ultrasonic assistance is recommended for complete dissolution. |
| DMSO | 5.85 mg/mL (10.01 mM) | Sonication is recommended.[4] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicating water bath
-
Sterile cell culture medium or desired aqueous buffer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.85 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound is not fully dissolved after vortexing, place the tube in a sonicating water bath for 5-10 minutes, or until the solution becomes clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that no undissolved particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. When stored under nitrogen, the solution is stable for the same periods.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the in vitro assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.
-
Potential for Precipitation: this compound is a hydrophobic compound, and direct dilution of the DMSO stock into an aqueous medium can lead to precipitation. A stepwise dilution approach is recommended to minimize this "solvent shock."
Stepwise Dilution Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in your cell culture medium or aqueous buffer. For example, create a 1:10 dilution of the 10 mM stock to yield a 1 mM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, consider lowering the final concentration of this compound or optimizing the dilution procedure. A preliminary solubility test in your specific assay medium is advisable.
Mandatory Visualizations
Signaling Pathway of SSTR3 Activation
Caption: SSTR3 receptor activation pathway by this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Logical Relationship for Dilution and Precipitation Risk
Caption: Factors influencing this compound precipitation risk.
References
L-796778 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and application of L-796778, a selective agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).
Overview
This compound is a potent and selective small molecule agonist of the human somatostatin receptor 3 (SSTR3).[1][2] As an SSTR3 agonist, it has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the receptor, with an IC50 value of 18 nM.[2] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi), leading to the downregulation of adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.[3][4] This mechanism of action makes this compound a valuable tool for studying SSTR3-mediated signaling pathways and their physiological roles.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₆O₇ |
| Molecular Weight | 584.66 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (as determined by HPLC) |
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL (171.04 mM) | Sonication may be required to achieve complete dissolution. Use of newly opened DMSO is recommended. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.28 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare by adding each solvent sequentially and ensuring the solution is clear. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.28 mM) in 10% DMSO, 90% Corn Oil | Prepare by adding each solvent sequentially and ensuring the solution is clear. |
Stock Solution Preparation and Storage
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.85 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 171.04 µL of DMSO per 1 mg of this compound.
-
Vortex the solution thoroughly to dissolve the compound.
-
If precipitation is observed, sonicate the solution in a water bath for short intervals until it becomes clear.[3]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | Store in a dry place, away from moisture. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| In Solvent | -20°C | 1 month | Store under nitrogen if possible.[3] |
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol describes a method to determine the potency of this compound in inhibiting cAMP production in cells expressing SSTR3.
Workflow for cAMP Inhibition Assay:
Caption: Workflow for determining the IC50 of this compound in a cAMP inhibition assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SSTR3
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Forskolin solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., ELISA, HTRF®, AlphaScreen®)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the SSTR3-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with the various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be predetermined to elicit a submaximal response (EC80).
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Signaling Pathway
This compound activates the SSTR3 receptor, which is coupled to an inhibitory G-protein (Gi). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.
SSTR3 Signaling Pathway:
Caption: this compound activates SSTR3, leading to the inhibition of cAMP production.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Compound concentration exceeds solubility limit. | Gently warm the solution and/or sonicate. If precipitation persists, prepare a fresh, more dilute stock solution. |
| Low or no activity in assay | Improper storage leading to degradation. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions are maintained. Verify the expression and functionality of the SSTR3 receptor in the cell line. |
| High variability in results | Inconsistent cell numbers or reagent addition. | Ensure accurate and consistent pipetting. Use a multichannel pipette for reagent addition. Normalize data to a positive control. |
| In vivo formulation is cloudy | Incomplete dissolution of this compound. | Ensure the DMSO stock is clear before adding co-solvents. Add solvents sequentially and mix thoroughly at each step. Gentle warming and sonication can be applied.[3] |
References
Application Notes and Protocols for cAMP Inhibition Assay Using L-796778, a Somatostatin Receptor 3 (SSTR3) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective small molecule partial agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2][3] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Consequently, measuring the inhibition of cAMP production is a robust method for characterizing the activity of SSTR3 agonists like this compound.
These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on forskolin-stimulated cAMP production in a cellular context. Forskolin (B1673556) is a direct activator of adenylyl cyclase and is used to induce a measurable level of cAMP, against which the inhibitory effect of the SSTR3 agonist can be quantified.[2][3] The protocols described are applicable to common non-radioactive assay formats, including Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescence-based assays (e.g., Promega's GloSensor™).
Signaling Pathway
Activation of SSTR3 by an agonist such as this compound initiates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. This signaling pathway is fundamental to the function of SSTR3 and forms the basis of the assay protocols described herein.
Quantitative Data
The potency of this compound in inhibiting cAMP production is typically expressed as an IC50 value, which is the concentration of the compound that elicits a 50% reduction of the maximal forskolin-stimulated cAMP level.
| Compound | Target Receptor | Cell Line | Assay Condition | Potency (IC50) | Reference(s) |
| This compound | Human SSTR3 | CHO-K1 | Forskolin-stimulated cAMP production | 18 nM | [1][2][3] |
Experimental Protocols
The following are detailed protocols for determining the potency of this compound using two common assay formats. It is recommended to perform a forskolin dose-response experiment beforehand to determine the EC80 concentration, which is the concentration of forskolin that produces 80% of its maximal effect. This concentration is then used in the agonist inhibition assay to ensure a robust assay window.
Experimental Workflow Overview
Protocol 1: HTRF cAMP Assay
This protocol is based on a competitive immunoassay principle using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
CHO-K1 cells stably expressing human SSTR3
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture SSTR3-expressing CHO-K1 cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to a predetermined optimal concentration (e.g., 2,000-10,000 cells per well).
-
-
Compound and Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 pM).
-
Prepare a working solution of forskolin (at 2x the final EC80 concentration) and a PDE inhibitor like IBMX (e.g., final concentration of 0.5 mM) in assay buffer.[6]
-
-
Assay Plate Setup (Final volume: 20 µL):
-
Add 5 µL of the serially diluted this compound to the appropriate wells of the 384-well plate.
-
Add 5 µL of assay buffer to the control wells (basal and forskolin-stimulated).
-
Add 5 µL of the cell suspension to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the forskolin/IBMX working solution to all wells except the basal control wells (add 10 µL of assay buffer with IBMX only to basal wells).
-
-
Incubation:
-
Detection:
-
Following the HTRF kit manufacturer's instructions, prepare the detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate antibody) in the provided lysis buffer.[6]
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody solution to each well.[7]
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[7]
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[6]
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well. The HTRF signal is inversely proportional to the amount of cAMP produced.[6]
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Protocol 2: GloSensor™ cAMP Assay (Bioluminescence-based)
This protocol utilizes a genetically encoded biosensor that emits light in response to cAMP binding.
Materials:
-
HEK293 cells stably co-expressing human SSTR3 and the pGloSensor™-22F cAMP Plasmid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CO2-independent cell culture medium for the assay
-
GloSensor™ cAMP Reagent (Substrate)
-
This compound
-
Forskolin
-
White, solid-bottom 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Seed the engineered HEK293 cells into the assay plate and grow overnight to form a monolayer.
-
-
Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent in the CO2-independent medium according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.
-
Incubate the plate for at least 2 hours at room temperature to allow for reagent equilibration and to obtain a stable basal luminescence signal.[1][8][9]
-
-
Baseline Measurement:
-
Measure the basal luminescence of the plate using a luminometer.
-
-
Stimulation and Measurement:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the wells and incubate for 10-15 minutes.
-
Prepare a solution of forskolin at its EC80 concentration.
-
Add the forskolin solution to the wells.
-
Immediately begin kinetic luminescence readings for 15-30 minutes, or take an endpoint reading after a 15-20 minute incubation.[1][8]
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP concentration.
-
For kinetic data, the area under the curve or the peak signal can be used for analysis.
-
For endpoint data, use the final luminescence reading.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Normalize the data with the forskolin-only treated wells representing 0% inhibition and basal wells representing 100% inhibition.
-
Fit the normalized data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reproducible methods for characterizing the inhibitory activity of the SSTR3 agonist this compound on cAMP production. The choice between HTRF and bioluminescence-based assays will depend on the available instrumentation and specific experimental needs. Both methods are well-suited for compound profiling and high-throughput screening campaigns in drug discovery.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 4. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. 2.6. HTRF cAMP assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. GloSensor™ Technology [promega.sg]
- 9. promega.com [promega.com]
Application Notes and Protocols for In Vivo Studies of L-796778
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective small molecule agonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). SSTR3 is a G-protein coupled receptor (GPCR) implicated in various physiological processes, and its activation has shown potential therapeutic benefits, particularly in the context of neuroendocrine tumors. These application notes provide a comprehensive overview of the in vivo study design for this compound, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its biological effects by binding to and activating SSTR3. This activation triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] This signaling pathway is known to modulate cellular processes such as proliferation and apoptosis.[2][3] Studies have indicated that SSTR3 activation can lead to the reduction of MAPK and PI3K-AKT/mTOR signaling pathways, which are crucial for cell growth and survival.[2]
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Representative In Vivo Efficacy of an SSTR3 Agonist in a Pituitary Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Change (%) | Survival Rate (%) |
| Vehicle Control | - | Subcutaneous | +150 ± 25 | 0 |
| SSTR3 Agonist | 1 | Subcutaneous | -40 ± 15 | 60 |
| SSTR3 Agonist | 5 | Subcutaneous | -65 ± 10 | 80 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. (Note: This data is representative and based on studies with similar SSTR3 agonists due to the lack of publicly available quantitative data for this compound.)
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule SSTR Agonist in Rodents
| Parameter | Value |
| Cmax (ng/mL) | 250 ± 50 |
| Tmax (h) | 0.5 ± 0.1 |
| t1/2 (h) | 2.5 ± 0.5 |
| AUC (ng·h/mL) | 800 ± 150 |
| Bioavailability (%) | 40 ± 10 |
Data are presented as mean ± SD. (Note: This data is representative and based on studies with similar small molecule SSTR agonists due to the lack of publicly available pharmacokinetic data for this compound.)
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Non-Functioning Pituitary Tumor (NFPT) Xenograft Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.
-
House animals in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
-
Culture a suitable human non-functioning pituitary adenoma cell line (e.g., a primary culture-derived line expressing SSTR3).
-
Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Formulation of this compound for In Vivo Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For subcutaneous injection, dilute the stock solution in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to the desired final concentration. Ensure the solution is clear before administration.
4. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (subcutaneous injection)
-
Group 2: this compound (e.g., 1 mg/kg, subcutaneous injection, daily)
-
Group 3: this compound (e.g., 5 mg/kg, subcutaneous injection, daily)
-
-
Administer the treatment for a predefined period (e.g., 21-28 days).
5. Efficacy Endpoints:
-
Measure tumor volume twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight and overall health of the animals daily.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and western blotting for signaling pathway analysis).
-
A separate cohort of animals may be used for survival studies.
Protocol 2: Pharmacokinetic Study in Rats
1. Animal Model:
-
Use male Sprague-Dawley rats (250-300 g).
-
House animals individually in metabolic cages to allow for urine and feces collection.
2. Formulation and Administration:
-
Formulate this compound as described in Protocol 1.
-
Administer a single dose of this compound (e.g., 5 mg/kg) via intravenous (IV) bolus and oral gavage to different groups of rats (n=3-5 per group).
3. Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Collect urine and feces at specified intervals.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma, urine, and feces.
5. Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, half-life (t1/2), area under the curve (AUC), clearance, and volume of distribution using appropriate software (e.g., WinNonlin).
-
Determine the absolute oral bioavailability by comparing the AUC from oral and IV administration.
Mandatory Visualization
Caption: SSTR3 signaling pathway activated by this compound.
Caption: In vivo experimental workflow for this compound.
References
Recommended Cell Lines for SSTR3 Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor 3 (SSTR3) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cell proliferation, and endocrine signaling.[1] Its involvement in the pathophysiology of several cancers, particularly neuroendocrine tumors, has made it an attractive target for diagnostic and therapeutic applications. These application notes provide a comprehensive guide to selecting and utilizing appropriate cell lines for studying SSTR3 expression and function. We include detailed protocols for cell culture and methods to quantify SSTR3 expression, alongside visual representations of key pathways and workflows.
Recommended Cell Lines for SSTR3 Expression
The choice of cell line is critical for the successful study of SSTR3. The following table summarizes recommended cell lines, categorized by their SSTR3 expression profile.
| Cell Line | Type | SSTR3 Expression Level | Key Features & Recommended Use |
| U2OS-SSTR3-tGFP | Human Osteosarcoma (Engineered) | High (Exogenous) | Commercially available with a tGFP tag, ideal for internalization assays and high-throughput screening. |
| HEK293-SSTR3 | Human Embryonic Kidney (Engineered) | High (Exogenous) | Easily transfectable, suitable for creating stable cell lines for signaling and pharmacological studies. |
| BON-1 | Human Pancreatic Neuroendocrine Tumor | Endogenous (Variable) | A well-characterized model for neuroendocrine tumors. SSTR3 expression can be variable. |
| AtT-20 | Mouse Pituitary Tumor | Endogenous (Variable) | Produces ACTH and expresses multiple SSTR subtypes. Useful for studying SSTR3 function in a neuroendocrine context. |
| MCF-7 | Human Breast Adenocarcinoma | Low/Variable (Endogenous) | Can be used to study the effects of SSTR3 overexpression on cell cycle and apoptosis in breast cancer. |
| MDA-MB-231 | Human Breast Adenocarcinoma | Low/Variable (Endogenous) | A model for triple-negative breast cancer; suitable for investigating the anti-proliferative effects of SSTR3. |
SSTR3 Signaling Pathway
SSTR3 activation by somatostatin initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream effects can include modulation of ion channel activity and the MAP kinase pathway, ultimately influencing cell proliferation and apoptosis.[1][2]
Caption: SSTR3 signaling cascade upon ligand binding.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture
A. Culture of HEK293 and U2OS Cell Lines
-
Media Preparation: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed cells into a T-75 flask.
-
Maintenance: Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed at the desired density.
B. Culture of BON-1 Cell Lines
-
Media Preparation: Prepare a 1:1 mixture of DMEM and Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][4]
-
Culture Conditions: Follow the general procedures for thawing, seeding, and maintenance as described for HEK293 and U2OS cells.
C. Culture of AtT-20 Cell Lines
-
Media Preparation: Prepare F-12K Medium supplemented with 15% horse serum and 2.5% FBS.[5]
-
Culture Conditions: AtT-20 cells grow as a mix of adherent and suspension cells, forming clusters. To subculture, allow clusters to settle, remove most of the medium, and gently transfer the clusters to a new flask with fresh medium. A 1:2 subcultivation ratio is recommended.[6] Proliferation can be enhanced by using a shaking platform.[5][6]
Protocol 2: Quantitative PCR (qPCR) for SSTR3 mRNA Expression
This protocol outlines the steps to quantify SSTR3 mRNA levels in cultured cells.
Caption: Workflow for quantifying SSTR3 mRNA expression.
-
RNA Extraction:
-
Harvest approximately 1 x 10^6 cells.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (1:10)
-
6 µL of nuclease-free water
-
-
Validated Human SSTR3 Primers:
-
Forward: 5'- GAG AAG AAG GTC ACC CGA ATG G -3'
-
Reverse: 5'- TTG TCC TGC TTA CTG TCA CTC CGC -3'
-
-
Reference Gene (e.g., GAPDH) Primers: Use validated primers for a stable housekeeping gene for normalization.
-
-
Thermal Cycling:
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis.
-
-
-
Data Analysis:
-
Calculate the relative expression of SSTR3 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
Protocol 3: Western Blotting for SSTR3 Protein Expression
This protocol details the detection of SSTR3 protein by Western blotting.
-
Protein Extraction:
-
Lyse 1-5 x 10^6 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against SSTR3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize SSTR3 protein levels to a loading control such as β-actin or GAPDH.
-
Protocol 4: Radioligand Binding Assay for SSTR3
This assay measures the binding of a radiolabeled ligand to SSTR3, allowing for the determination of receptor density (Bmax) and affinity (Kd).
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
-
Saturation Binding Assay:
-
In a 96-well plate, add 20-50 µg of membrane protein per well.
-
Add increasing concentrations of a suitable radioligand, such as [125I-Tyr11]-Somatostatin-14.[6]
-
For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled somatostatin-14.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Bmax and Kd values by non-linear regression analysis of the specific binding data.
-
Conclusion
The selection of an appropriate cell line is fundamental for meaningful research on SSTR3. Engineered cell lines like U2OS-SSTR3-tGFP and HEK293-SSTR3 offer robust systems for high-throughput screening and detailed signaling studies. For investigating endogenous SSTR3 function, particularly in the context of neuroendocrine tumors, cell lines such as BON-1 and AtT-20 are valuable models, though their SSTR3 expression levels should be carefully characterized. The provided protocols offer a solid foundation for culturing these cells and quantifying SSTR3 expression at both the mRNA and protein levels, as well as for assessing receptor binding characteristics. By following these guidelines, researchers can generate reliable and reproducible data to advance the understanding of SSTR3 biology and its therapeutic potential.
References
- 1. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTR6 and SSTR3 ciliary targeting relies on both IC3 loops and C-terminal tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Validation of Specific qPCR Primers for Soil-Borne and Apple Tree-Associated Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restricted expression of somatostatin receptor 3 to primary cilia in the pancreatic islets and adenohypophysis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. revvity.com [revvity.com]
- 7. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 8. researchgate.net [researchgate.net]
Clarification: L-796778 is a Somatostatin Receptor Subtype 3 (SSTR3) Agonist, Not a CysLT1 Receptor Antagonist
Initial Topic: L-796778 Dose-Response Curve Setup as a CysLT1 Receptor Antagonist.
Corrected Topic: this compound is authoritatively identified in scientific literature as a potent and selective agonist for the Somatostatin (B550006) Receptor Subtype 3 (SSTR3), not a Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonist.[1][2] It functions by inhibiting forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, with a reported IC50 of 18 nM in cells expressing the human SSTR3 receptor.[1][2]
This document has been structured to address the initial request while correcting the compound's target. It provides detailed application notes and protocols for two separate experiments:
-
Part 1: this compound Dose-Response Protocol for the SSTR3 Receptor (Agonist Activity). This section details the correct experimental setup for characterizing this compound.
-
Part 2: General Dose-Response Protocol for a CysLT1 Receptor Antagonist. This section provides a representative protocol for researchers interested in the CysLT1 receptor, using a typical calcium mobilization assay.
Part 1: Application Notes and Protocols for this compound as an SSTR3 Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule agonist selective for the Somatostatin Receptor Subtype 3 (SSTR3), a G-protein coupled receptor (GPCR).[1][2][3] SSTR3 is coupled to an inhibitory G-protein (Gαi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5][6] This inhibitory action on cAMP production is a key signaling mechanism through which SSTR3 modulates cellular functions.[4][5] These application notes provide a detailed protocol for determining the dose-response relationship and potency (IC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP accumulation.
Data Presentation: this compound Characteristics
| Parameter | Value | Cell Line | Notes |
| Target | Somatostatin Receptor Subtype 3 (SSTR3) | - | Selective small molecule agonist.[1][2][3] |
| Mechanism of Action | Gαi-coupled receptor activation, inhibition of adenylyl cyclase. | CHO-K1 cells expressing hSSTR3 | Leads to decreased intracellular cAMP.[1][4][5] |
| IC50 | 18 nM | CHO-K1 cells expressing hSSTR3 | Concentration required to inhibit 50% of forskolin-stimulated cAMP production.[1][2] |
| Solubility | ≥ 2.5 mg/mL (4.28 mM) | DMSO / Corn Oil / PEG300 / Tween-80 / Saline | Specific formulation depends on in vitro or in vivo application.[1] |
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit forskolin-induced cAMP production in SSTR3-expressing cells.[7]
1. Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing human SSTR3 (hSSTR3).
-
This compound: Stock solution in DMSO.
-
Forskolin: Stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[8]
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., F-12K for CHO-K1).
-
Reagents: 96-well or 384-well white, solid-bottom assay plates.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[7][9]
-
Cell Lysis Buffer: As provided in the cAMP detection kit.
2. Procedure
-
Cell Culture:
-
Culture hSSTR3-expressing cells according to standard protocols.
-
Seed the cells into a 96-well white, solid-bottom plate at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer. The final concentration should typically range from 1 pM to 10 µM.
-
Prepare a working solution of Forskolin in assay buffer. The final concentration should be at its EC80 (the concentration that elicits 80% of its maximal effect), which must be predetermined in a separate experiment. A common starting concentration is 1-10 µM.[7]
-
Prepare assay buffer containing a PDE inhibitor, such as 0.5 mM IBMX.[7][8]
-
-
Assay Execution:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cell monolayer once with pre-warmed assay buffer.
-
Add the serially diluted this compound to the respective wells. Include wells for vehicle control (DMSO) and a positive control (no this compound).
-
Pre-incubate the plate for 15-30 minutes at room temperature.[7]
-
Add the Forskolin working solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate for 15-30 minutes at 37°C.[7]
-
-
cAMP Detection:
3. Data Analysis
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve generated concurrently.[11]
-
Normalize the data: Set the signal from cells treated with Forskolin alone as 100% stimulation and the signal from the basal control (no Forskolin) as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[3]
Part 2: Application Notes and Protocols for a Generic CysLT1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteinyl leukotrienes (CysLTs), such as Leukotriene D4 (LTD4), are potent inflammatory mediators that play a critical role in the pathophysiology of asthma and allergic rhinitis.[12] They exert their effects by activating the CysLT1 receptor, a Gq-coupled GPCR.[13] Activation of CysLT1 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i) mobilized from the endoplasmic reticulum.[13][14][15] CysLT1 receptor antagonists, such as montelukast (B128269) and zafirlukast, block this signaling cascade.[12] This protocol describes a general method for establishing a dose-response curve for a CysLT1 antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.
Data Presentation: Reference CysLT1 Antagonists
| Compound | Assay Type | Cell Line/Tissue | Agonist | Potency (IC50 / Ki) |
| Montelukast | Calcium Mobilization | dU937 cells | UTP | 7.7 µM |
| Pranlukast | Calcium Mobilization | dU937 cells | UTP | 4.3 µM |
| Zafirlukast | Radioligand Binding | Human Lung Membranes | [³H]-LTD₄ | Ki = 0.6 nM |
| Montelukast | Radioligand Binding | Human Lung Membranes | [³H]-LTD₄ | Ki = 1.6 nM |
(Note: Data for Montelukast and Pranlukast against UTP reflect off-target effects on P2Y receptors but are provided as examples of calcium mobilization IC50 values often reported in literature.[16] Ki values from radioligand binding are more specific to CysLT1.)
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocol: Calcium Mobilization Assay
This protocol provides a general method for assessing the inhibitory activity of a CysLT1 antagonist by measuring its ability to block agonist-induced intracellular calcium mobilization.[17][18]
1. Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing the CysLT1 receptor (e.g., U937, CHO-hCysLT1).
-
CysLT1 Antagonist: Test compound stock solution in DMSO.
-
CysLT1 Agonist: Leukotriene D4 (LTD4) stock solution.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8E AM, or similar.[18][19][20]
-
Pluronic F-127: To aid in dye solubilization.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells (optional, but recommended).[21]
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[19]
2. Procedure
-
Cell Plating:
-
Seed CysLT1-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.[22]
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM in assay buffer. Pluronic F-127 can be included to improve dye solubility.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[18][22]
-
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing varying concentrations of the test CysLT1 antagonist to the wells. Include vehicle controls (DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate into the fluorescence plate reader.
-
Add a pre-determined EC80 concentration of the CysLT1 agonist (LTD4) to all wells to stimulate calcium mobilization.
-
Immediately begin measuring fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) kinetically for 60-120 seconds.
-
3. Data Analysis
-
Determine the response for each well by calculating the difference between the maximum peak fluorescence and the baseline fluorescence.
-
Normalize the data: Set the response from cells treated with agonist and vehicle as 100% and the response from cells with no agonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive somatostatin receptor subtype-3 signaling suppresses growth hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Inhibition of Forskolin-Stimulated cAMP Accumulation Assays. [bio-protocol.org]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cysteinyl leukotriene signaling through perinuclear CysLT(1) receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 20. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
Application Notes and Protocols for Utilizing L-796778 in CHO-K1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective small molecule agonist for the human somatostatin (B550006) receptor subtype 3 (SSTR3).[1] This G protein-coupled receptor (GPCR) is a key target in various physiological processes and a point of interest for therapeutic intervention in a range of diseases. Chinese Hamster Ovary (CHO-K1) cells are a widely used mammalian expression system for studying the pharmacology of recombinant receptors due to their robust growth characteristics and low endogenous GPCR expression. This document provides detailed application notes and protocols for the use of this compound in CHO-K1 cells stably expressing the human SSTR3.
Activation of SSTR3 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase via an inhibitory G protein (Gi), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This makes the measurement of cAMP a primary method for assessing the functional activity of this compound. Furthermore, radioligand binding assays are essential for characterizing the affinity of this compound for the SSTR3 receptor.
These protocols will guide researchers in establishing a stable SSTR3-expressing CHO-K1 cell line, performing radioligand binding assays to determine binding affinity, and conducting functional assays to measure the potency and efficacy of this compound.
Data Presentation
Table 1: Pharmacological Profile of this compound in hSSTR3-CHO-K1 Cells
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 18 nM | Forskolin-stimulated cAMP inhibition | CHO-K1 cells expressing hSSTR3 | [1][2][3] |
Signaling Pathways and Experimental Workflows
SSTR3 Signaling Pathway
The primary signaling pathway initiated by the activation of SSTR3 by an agonist such as this compound involves the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. Other potential downstream signaling cascades for somatostatin receptors include the activation of phosphotyrosine phosphatases and modulation of the MAP kinase pathway.
Experimental Workflow for Characterizing this compound
This workflow outlines the key steps from generating the necessary cell line to the final data analysis for characterizing the compound.
Experimental Protocols
Generation of a Stable hSSTR3-Expressing CHO-K1 Cell Line
Objective: To create a CHO-K1 cell line that constitutively expresses the human SSTR3.
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
hSSTR3 expression vector (e.g., pcDNA3.1 with a selection marker like neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine®)
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection:
-
Dilute the hSSTR3 expression vector DNA and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate the mixture at room temperature to allow complex formation.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask containing complete growth medium supplemented with the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418). The optimal concentration should be determined by a kill curve on untransfected CHO-K1 cells.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
-
Clonal Isolation:
-
After 2-3 weeks of selection, resistant colonies will become visible.
-
Isolate single colonies using cloning cylinders or by limiting dilution into 96-well plates.
-
-
Expansion and Validation:
-
Expand the isolated clones.
-
Validate the expression of hSSTR3 in each clone using methods such as qPCR for mRNA levels or a preliminary radioligand binding assay to confirm the presence of functional receptors.
-
Select a high-expressing clone for cryopreservation and subsequent experiments.
-
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the hSSTR3 receptor.
Materials:
-
hSSTR3-CHO-K1 cell membranes
-
Radioligand (e.g., [125I]-labeled somatostatin analog)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Harvest hSSTR3-CHO-K1 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in Assay Buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and Assay Buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of an unlabeled SSTR3 ligand (e.g., somatostatin).
-
Competition: Cell membranes, radioligand, and increasing concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
hSSTR3-CHO-K1 cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)
-
96-well or 384-well white opaque plates (for luminescence assays)
Protocol:
-
Cell Seeding: Seed hSSTR3-CHO-K1 cells into the appropriate assay plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare a stock solution of forskolin in Assay Buffer.
-
Assay Procedure:
-
Aspirate the growth medium from the cells and wash once with Assay Buffer.
-
Add Assay Buffer containing a fixed concentration of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period.
-
Add the serially diluted this compound to the appropriate wells.
-
Add a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP, e.g., 1-10 µM, to be determined empirically) to all wells except the basal control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured signal (which is proportional to the cAMP concentration) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.
-
References
Application Notes and Protocols: L-796778 for Studying GPCR Dimerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-796778, a selective somatostatin (B550006) receptor subtype 3 (SSTR3) agonist, as a pharmacological tool to investigate G protein-coupled receptor (GPCR) dimerization, with a specific focus on SSTR2 and SSTR3 heterodimerization.
Introduction to this compound and GPCR Dimerization
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. A growing body of evidence indicates that GPCRs can form dimers or higher-order oligomers, a phenomenon that can significantly alter their pharmacological and signaling properties. This dimerization adds a layer of complexity to GPCR function and presents novel opportunities for drug discovery.
This compound is a potent and selective small molecule agonist for the somatostatin receptor subtype 3 (SSTR3).[1] Intriguingly, the formation of heterodimers between SSTR2 and SSTR3 has been shown to significantly reduce the binding affinity of this compound for SSTR3.[2][3] This characteristic makes this compound a valuable tool for probing the existence and functional consequences of SSTR2/SSTR3 heterodimerization. By comparing its binding and functional effects in cells expressing SSTR3 alone versus those co-expressing SSTR2 and SSTR3, researchers can elucidate the impact of heterodimerization on receptor pharmacology.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the key quantitative data for this compound, highlighting its utility in studying GPCR dimerization.
| Parameter | Receptor/Complex | Value | Assay Conditions | Reference |
| IC50 | hSSTR3 | 18 nM | Inhibition of forskolin-stimulated cAMP production in CHO-K1 cells | [4][5] |
| Binding Affinity | SSTR2/SSTR3 Heterodimer | Significantly Reduced | Compared to SSTR3 homodimer | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study GPCR dimerization using this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Physical Interaction
This protocol is designed to provide evidence of a direct physical interaction between SSTR2 and SSTR3.
Principle: Co-IP is a technique used to enrich a protein of interest from a cell lysate using a specific antibody, thereby also enriching any proteins that are physically associated with it.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T or other suitable cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding for epitope-tagged SSTR2 (e.g., HA-SSTR2) and SSTR3 (e.g., Flag-SSTR3) using a suitable transfection reagent. As a control, transfect cells with each receptor construct individually.
-
-
Cell Lysis:
-
After 24-48 hours of expression, wash cells with ice-cold PBS.
-
Lyse cells in ice-old RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-Flag antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-SSTR2.
-
Also, probe a separate blot with an anti-Flag antibody to confirm the immunoprecipitation of Flag-SSTR3.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Dimerization in Live Cells
This protocol allows for the detection of receptor dimerization in real-time in living cells.
Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm).
Protocol:
-
Construct Preparation:
-
Generate expression constructs for SSTR2 and SSTR3 fused to BRET pairs. For example, SSTR2-Rluc (donor) and SSTR3-YFP (acceptor).
-
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a white, clear-bottom 96-well plate.
-
Co-transfect cells with a constant amount of the donor construct (e.g., SSTR2-Rluc) and increasing amounts of the acceptor construct (e.g., SSTR3-YFP). Keep the total amount of transfected DNA constant by adding an empty vector.
-
-
BRET Measurement:
-
24-48 hours post-transfection, wash the cells with PBS.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor emission (e.g., ~480 nm) and one for the acceptor emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the acceptor/donor expression ratio (which can be estimated by measuring the total fluorescence of the YFP-tagged construct).
-
A saturating hyperbolic curve is indicative of a specific interaction (dimerization), while a linear increase suggests random collisions.
-
Radioligand Binding Assay to Assess the Effect of Dimerization on this compound Affinity
This protocol is designed to quantify the change in binding affinity of this compound upon SSTR2/SSTR3 heterodimerization.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the SSTR3 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing SSTR3 alone or co-expressing SSTR2 and SSTR3.
-
Harvest the cells, homogenize them in a hypotonic buffer, and isolate the membrane fraction by ultracentrifugation.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (10-20 µg of protein per well).
-
Add a fixed concentration of a suitable radiolabeled SSTR3 antagonist (e.g., [125I]-SST-14).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding, add a high concentration of an unlabeled SSTR3 ligand.
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Compare the IC50 values obtained from cells expressing SSTR3 alone versus those co-expressing SSTR2 and SSTR3. A significant increase in the IC50 value in co-expressing cells indicates reduced affinity due to heterodimerization.
-
cAMP Functional Assay to Measure Downstream Signaling
This protocol assesses the functional consequence of SSTR2/SSTR3 dimerization on this compound-mediated signaling.
Principle: SSTR3 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
Protocol:
-
Cell Culture:
-
Plate cells expressing SSTR3 alone or co-expressing SSTR2 and SSTR3 in a 96-well plate.
-
-
cAMP Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Add increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Compare the potency and efficacy of this compound in cells expressing SSTR3 alone versus those co-expressing SSTR2 and SSTR3. A rightward shift in the dose-response curve and/or a decrease in the maximal inhibition would indicate that heterodimerization alters the functional response to this compound.
-
Mandatory Visualizations
References
- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for L-796778 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1] As a member of the G protein-coupled receptor (GPCR) family, SSTR3 is expressed in the central nervous system, particularly in the brain and pancreatic islets.[2] Its activation is implicated in various physiological processes, including the modulation of neurotransmission and neuronal excitability.[3][4] These characteristics make this compound a valuable pharmacological tool for investigating the role of SSTR3 in neurological disorders and for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for proper handling, storage, and preparation of experimental solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₀N₆O₇ | |
| Molecular Weight | 584.66 g/mol | |
| Appearance | White to off-white solid | [5] |
| CAS Number | 217480-25-6 | [5] |
Solubility Data:
Proper dissolution is critical for accurate and reproducible experimental results. The following table provides solubility information for this compound in various solvents.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (≥ 171.04 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [5][6] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (≥ 4.28 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare a clear stock in DMSO first, then add co-solvents sequentially. | [5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (≥ 4.28 mM) | 10% DMSO, 90% Corn Oil. Prepare a clear stock in DMSO first. | [5] |
Storage and Stability:
-
Solid Powder: Store at -20°C for up to 3 years. Keep away from moisture.[7]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the human SSTR3.[5] The primary mechanism of action involves the activation of SSTR3, which is a Gi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Beyond cAMP modulation, SSTR3 activation has also been shown to induce apoptosis through a p53 and Bax-dependent pathway.[8]
Quantitative Data: Potency and Selectivity
This compound exhibits high potency and selectivity for SSTR3 over other somatostatin receptor subtypes.
| Receptor Subtype | Assay | Value | Notes | Reference |
| hsst3 | cAMP Inhibition (IC₅₀) | 18 nM | In CHO-K1 cells expressing the human sst3 receptor. | [5] |
| SSTR1 | cAMP Accumulation (pEC₅₀) | < 5 | Dose-response curve shows minimal activity. | [9] |
| SSTR2 | cAMP Accumulation (pEC₅₀) | < 5 | Dose-response curve shows minimal activity. | [9] |
| SSTR3 | cAMP Accumulation (pEC₅₀) | ~7.5 | Potent agonist activity. | [9] |
| SSTR4 | cAMP Accumulation (pEC₅₀) | < 5 | Dose-response curve shows minimal activity. | [9] |
| SSTR5 | cAMP Accumulation (pEC₅₀) | < 6 | Dose-response curve shows low potency. | [9] |
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing SSTR3.
Materials:
-
CHO-K1 cells stably expressing human SSTR3 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed the SSTR3-expressing cells into 384-well white plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents and measure the signal.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo: Anticonvulsant Effects in a Pilocarpine-Induced Seizure Model (Rat)
This protocol describes the intrahippocampal administration of this compound to assess its anticonvulsant properties in a rat model of temporal lobe epilepsy.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Pilocarpine (B147212) hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (or similar muscarinic antagonist)
-
Diazepam
-
Stereotaxic apparatus
-
Microinjection pump and syringes
-
EEG recording system (optional but recommended)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy over the hippocampus.
-
Implant a guide cannula for microinjection into the dorsal hippocampus.
-
Allow the animal to recover for at least one week.
-
-
This compound Administration:
-
On the day of the experiment, infuse this compound (100 nM in artificial cerebrospinal fluid) through the implanted cannula at a slow rate (e.g., 0.2 µL/min).
-
-
Seizure Induction:
-
Seizure Monitoring:
-
Continuously observe the animal's behavior for at least 2 hours and score the seizure severity using the Racine scale.[11]
-
If available, record EEG activity to monitor for epileptiform discharges.
-
-
Termination of Status Epilepticus:
-
Data Analysis: Compare the latency to the first seizure, the severity of seizures, and the duration of status epilepticus between this compound-treated and vehicle-treated animals.
In Vivo: Assessment of Antidepressant-like Effects in the Forced Swim Test (Mouse)
This protocol details the use of this compound to investigate its potential role in modulating depressive-like behavior in mice using the forced swim test.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
This compound
-
Stereotaxic apparatus
-
Microinjection pump and syringes
-
Forced swim test apparatus (transparent cylinders)
-
Video recording equipment
Procedure:
-
Surgical Preparation:
-
Perform stereotaxic surgery to implant a guide cannula into the hippocampus as described for the rat model.
-
Allow for a one-week recovery period.
-
-
This compound Administration:
-
On the day of testing, administer this compound (e.g., 5 nmol in artificial cerebrospinal fluid) via intrahippocampal infusion.
-
-
Forced Swim Test:
-
Behavioral Scoring:
-
Score the last 4 minutes of the test.[12]
-
Measure the total time the mouse spends immobile (i.e., floating with only minor movements to keep its head above water).
-
-
Data Analysis: Compare the immobility time between the this compound-treated group and a vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound is a valuable research tool for elucidating the role of SSTR3 in the central nervous system. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The protocols provided herein offer a starting point for investigating the function of SSTR3 in various neurological processes and disease models. As with any experimental work, it is recommended to perform pilot studies to optimize doses and experimental conditions for specific research questions and animal strains.
References
- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 2. Somatostatin receptor 3 - Wikipedia [en.wikipedia.org]
- 3. What are SSTR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-796,778 | Somatostatin | TargetMol [targetmol.com]
- 8. Upregulated Expression of SSTR3 is Involved in Neuronal Apoptosis After Intracerebral Hemorrhage in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-796778 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-796778, a selective somatostatin (B550006) receptor subtype 3 (SSTR3) agonist, in experimental models. The protocols detailed below are based on published research and are intended to assist in the design and execution of both in vitro and in vivo studies investigating the therapeutic potential of targeting the SSTR3 signaling pathway.
Introduction
This compound is a potent and selective non-peptide agonist for the human somatostatin receptor subtype 3 (SSTR3). SSTR3 is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been implicated in the regulation of cell proliferation, apoptosis, and hormone secretion. Notably, SSTR3 is frequently expressed in nonfunctioning pituitary tumors (NFPTs), making it a promising therapeutic target for this common type of pituitary neuroendocrine tumor (PitNET).
Mechanism of Action
This compound exerts its biological effects by binding to and activating SSTR3. This activation initiates a signaling cascade through inhibitory G proteins (Gi/o), which in turn inhibits adenylyl cyclase, reducing the production of cAMP from ATP. A decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which can subsequently modulate the transcription of genes involved in cell growth and survival. In the context of NFPTs, activation of SSTR3 by agonists has been shown to decrease cell viability and induce apoptosis.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro effects of this compound on primary cell cultures derived from human nonfunctioning pituitary tumors (NFPTs).
| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |
| Cell Viability | Human NFPT Primary Cultures | 10⁻⁷ mol/L | 24-72 hours | Reduction in cell viability in responsive tumors.[1] | [1] |
| Apoptosis | Human NFPT Primary Cultures | 10⁻⁷ mol/L | 24 hours | Increase in caspase-3/7 activity, indicative of apoptosis.[1] | [1] |
| Hormone Secretion | Human NFPT Primary Cultures | 10⁻⁷ mol/L | 24 hours | Did not significantly alter Chromogranin A (CGA), Follicle-Stimulating Hormone Subunit Beta (FSHB), or Luteinizing Hormone Subunit Beta (LHB) levels.[1] | [1] |
In Vivo Administration of a Structurally Related SSTR3 Agonist
While this compound has been characterized in vitro, published in vivo studies have utilized a different SSTR3 agonist, BIM-355. The following data from a preclinical PitNET mouse model provides a reference for the administration of a selective SSTR3 agonist.
| Animal Model | Compound | Dosage | Administration Route | Treatment Duration |
| POMC-Knockout (KO) Mice | BIM-355 | 2.2 mg/kg/day | Subcutaneous (7-day mini-pumps) | 8 weeks |
| POMC-Knockout (KO) Mice | BIM-355 | 7.4 mg/kg/day | Subcutaneous (7-day mini-pumps) | 8 weeks |
Experimental Protocols
In Vitro Protocol: Assessment of this compound on NFPT Primary Cell Cultures
Objective: To evaluate the effect of this compound on the viability and apoptosis of primary cells derived from human nonfunctioning pituitary tumors.
Materials:
-
This compound
-
Human NFPT tissue samples
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Reagents for cell viability assays (e.g., AlamarBlue)
-
Reagents for apoptosis assays (e.g., Caspase-Glo 3/7 Assay)
-
Sterile cell culture plates and consumables
Procedure:
-
Primary Cell Culture Preparation:
-
Mechanically and enzymatically dissociate fresh NFPT tissue to obtain a single-cell suspension.
-
Plate the cells in appropriate cell culture plates and maintain in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to a final concentration of 10⁻⁷ mol/L.
-
Replace the medium of the cultured NFPT cells with the this compound-containing medium. Include a vehicle control group (medium with the same concentration of solvent).
-
-
Cell Viability Assay:
-
After 24, 48, and 72 hours of incubation, assess cell viability using a metabolic indicator dye such as AlamarBlue, following the manufacturer's instructions.
-
Measure the fluorescence or absorbance to quantify cell viability.
-
-
Apoptosis Assay:
-
After 24 hours of incubation, measure caspase-3/7 activity using a luminescent assay kit like Caspase-Glo 3/7.
-
Measure luminescence to determine the level of apoptosis.
-
In Vivo Protocol: Evaluation of an SSTR3 Agonist in a PitNET Mouse Model (Adapted for this compound)
Objective: To assess the anti-tumor efficacy of an SSTR3 agonist in a preclinical mouse model of pituitary neuroendocrine tumors. This protocol is based on the administration of BIM-355 and can be adapted for this compound, though dose optimization would be required.
Animal Model:
-
POMC-Knockout (KO) mice, which develop pituitary tumors.[1]
Materials:
-
This compound (or other SSTR3 agonist)
-
Vehicle for solubilization
-
Subcutaneous osmotic mini-pumps (e.g., ALZET)
-
Surgical tools for mini-pump implantation
-
Anesthesia
Procedure:
-
Dose Preparation and Mini-Pump Loading:
-
Based on dose-finding studies, prepare a solution of this compound in a biocompatible vehicle at a concentration suitable for continuous delivery.
-
Load the osmotic mini-pumps with the this compound solution or vehicle control according to the manufacturer's instructions.
-
-
Animal Acclimatization and Grouping:
-
Acclimate the POMC-KO mice to the housing conditions for at least one week before the start of the experiment.
-
Randomly assign mice to treatment and vehicle control groups.
-
-
Mini-Pump Implantation:
-
Anesthetize the mice.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the loaded mini-pump subcutaneously and close the incision with sutures or wound clips.
-
-
Treatment and Monitoring:
-
House the mice under standard conditions for the duration of the study (e.g., 8 weeks).
-
Monitor the health of the animals daily.
-
Measure tumor volume weekly using a non-invasive imaging modality such as MRI.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the pituitary glands/tumors for histological and molecular analysis (e.g., Ki67 staining for proliferation).
-
Mandatory Visualization
Caption: SSTR3 signaling pathway activated by this compound.
References
Application Notes and Protocols for Measuring L-796,778 Potency (IC50)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796,778 is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2][3] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6] The potency of L-796,778 can be quantified by its half-maximal inhibitory concentration (IC50) in an assay that measures the inhibition of stimulated cAMP production. This document provides detailed protocols for determining the IC50 value of L-796,778 using a forskolin-stimulated cAMP inhibition assay.
Signaling Pathway of L-796,778 at the SSTR3 Receptor
L-796,778 acts as an agonist at the SSTR3 receptor. The binding of L-796,778 to SSTR3 triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition reduces the conversion of adenosine triphosphate (ATP) to cAMP, thereby lowering the intracellular concentration of this second messenger.
Caption: SSTR3 Signaling Pathway Activation by L-796,778.
Quantitative Data Summary
The potency of L-796,778 is determined by its IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| L-796,778 | SSTR3 | Forskolin-stimulated cAMP inhibition | CHO-K1 cells expressing hSSTR3 | 18 | [1][2][3] |
Experimental Protocols
Preparation of L-796,778 Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
L-796,778 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of L-796,778 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.85 mg of L-796,778 (Molecular Weight: 584.66 g/mol ) in 1 mL of DMSO.[7]
-
Vortex the solution thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if precipitation occurs.[7][8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[8][9]
Forskolin-Stimulated cAMP Inhibition Assay using HTRF
This protocol describes the determination of the IC50 value of L-796,778 in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR3 receptor. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for the detection of cAMP.
Materials:
-
CHO-K1 cells stably expressing human SSTR3 (hSSTR3)
-
Cell culture medium (e.g., Ham's F-12, 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white opaque assay plates
-
L-796,778 stock solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
HTRF-compatible plate reader
Experimental Workflow Diagram:
Caption: Experimental Workflow for IC50 Determination.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing hSSTR3 in the recommended cell culture medium until they reach approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Seed the cells into a 384-well white opaque assay plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the L-796,778 stock solution in assay buffer to achieve the desired final concentrations. It is recommended to perform a 10-point dose-response curve, for example, ranging from 1 pM to 10 µM.
-
Carefully remove the culture medium from the wells and add the diluted L-796,778 solutions to the corresponding wells. Include vehicle control (DMSO) wells.
-
-
Stimulation and Incubation:
-
Pre-incubate the plate with the compound for 15-30 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80 (the concentration that gives 80% of the maximal cAMP response), which needs to be predetermined for the specific cell line. A typical starting concentration is 1-10 µM.
-
Add the forskolin solution to all wells except the negative control wells (which receive only assay buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels using an HTRF cAMP assay kit according to the manufacturer's instructions. This typically involves adding a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate the plate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Calculate the 665/620 nm ratio. The signal is inversely proportional to the amount of cAMP produced.
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the logarithm of the L-796,778 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive guide for researchers to accurately measure the potency of the SSTR3 agonist L-796,778. The detailed protocol for the forskolin-stimulated cAMP inhibition assay, along with the data presentation and visualization of the signaling pathway and experimental workflow, offers a robust framework for the in vitro characterization of this and similar compounds targeting Gi-coupled receptors. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for drug discovery and development programs.
References
- 1. revvity.com [revvity.com]
- 2. 2.6. HTRF cAMP assay [bio-protocol.org]
- 3. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 4. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive somatostatin receptor subtype-3 signaling suppresses growth hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. L-796,778 | Somatostatin | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: L-796778 Acetate Salt vs. Free Base in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of L-796778 acetate (B1210297) salt and its free base form for use in research applications. It includes a summary of their properties, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a potent and selective small molecule partial agonist of the human somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2][3] It is a valuable tool for investigating the physiological roles of SSTR3 and for preclinical studies related to its therapeutic potential, including its anticonvulsant effects.[4] this compound is commercially available in two forms: the free base and the acetate salt. The choice between these forms for experimental use is primarily dictated by practical considerations such as solubility and formulation requirements, rather than differences in their fundamental biological activity.
Data Presentation: Acetate Salt vs. Free Base
The primary difference between the acetate salt and the free base of this compound lies in their physicochemical properties, most notably solubility. The biological potency, as measured by the IC50 value for inhibition of cAMP production, is reported to be identical for both forms.[1][4]
Table 1: Comparison of Physicochemical and Biological Properties
| Property | This compound Acetate Salt | This compound Free Base |
| Molecular Formula | C₂₉H₄₀N₆O₇ ⋅ xCH₃COOH | C₂₉H₄₀N₆O₇ |
| Molecular Weight | 584.66 g/mol (free base) | 584.66 g/mol |
| Appearance | Solid | White to off-white solid |
| CAS Number | Not specified | 217480-25-6 |
| IC50 (cAMP inhibition) | 18 nM[4] | 18 nM[1][3] |
Table 2: Solubility Data
| Solvent | This compound Free Base Solubility |
| DMSO | 100 mg/mL (171.04 mM)[5] |
| In vivo formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[1] |
Signaling Pathway and Experimental Workflow
3.1. SSTR3 Signaling Pathway
This compound acts as a partial agonist at the SSTR3 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it stimulates the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: SSTR3 signaling pathway activated by this compound.
3.2. General Experimental Workflow
The following diagram outlines a general workflow for characterizing the activity of this compound in vitro.
Caption: General workflow for in vitro characterization of this compound.
Experimental Protocols
4.1. Preparation of Stock Solutions
The primary consideration when choosing between the acetate salt and the free base is the required solvent for your experiment. The free base is highly soluble in DMSO, while the acetate salt is expected to have better solubility in aqueous buffers.
-
This compound Free Base:
-
To prepare a 10 mM stock solution, dissolve 5.85 mg of this compound free base in 1 mL of high-purity DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
This compound Acetate Salt:
-
Begin by attempting to dissolve the acetate salt in sterile, nuclease-free water or a buffer of your choice (e.g., PBS).
-
If solubility is limited, a small amount of a co-solvent like DMSO or ethanol (B145695) may be required.
-
Prepare a concentrated stock solution (e.g., 1-10 mM) and store in aliquots at -20°C or -80°C.
-
4.2. In Vitro cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the SSTR3 receptor.
-
Materials:
-
CHO-K1 cells stably expressing human SSTR3 (or another suitable cell line).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
This compound (acetate salt or free base) stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well assay plates.
-
-
Protocol:
-
Cell Seeding: Seed the SSTR3-expressing cells into the assay plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that will elicit a submaximal stimulation of cAMP production (typically 1-10 µM, to be determined empirically).
-
Assay Procedure: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted this compound compounds to the wells and incubate for 15-30 minutes at 37°C. c. Add the forskolin solution to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: a. Normalize the data to the control wells (forskolin alone). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.3. In Vivo Study Formulation
For in vivo experiments, the choice between the acetate salt and the free base will depend on the desired route of administration and vehicle.
-
Vehicle Preparation (for Free Base):
-
Formulation 1 (Aqueous-based):
-
Dissolve this compound in DMSO to 10% of the final volume.
-
Add PEG300 to 40% of the final volume and mix.
-
Add Tween-80 to 5% of the final volume and mix.
-
Bring the solution to the final volume with saline and mix thoroughly.[1]
-
-
Formulation 2 (Oil-based):
-
Dissolve this compound in DMSO to 10% of the final volume.
-
Add corn oil to 90% of the final volume and mix thoroughly.[1]
-
-
-
Administration: The prepared formulation can be administered via appropriate routes, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The exact dose and administration schedule will need to be determined based on the specific animal model and experimental goals.
Conclusion
The acetate salt and free base forms of this compound are functionally equivalent in terms of their biological activity at the SSTR3 receptor. The selection of which form to use should be based on the experimental requirements, with the primary consideration being solubility in the desired vehicle for in vitro or in vivo applications. For aqueous-based solutions, the acetate salt may offer an advantage, while the free base is well-suited for dissolution in organic solvents like DMSO and for specific in vivo formulations. Careful consideration of these properties will ensure the successful application of this compound in elucidating the roles of SSTR3 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Immunofluorescence Staining of Somatostatin Receptor 3 (SSTR3) Following L-796778 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Somatostatin (B550006) Receptor 3 (SSTR3) is a member of the G-protein coupled receptor (GPCR) family that plays a crucial role in regulating hormone secretion and cell proliferation.[1][2] Like other somatostatin receptors, SSTR3 couples to inhibitory G-proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Due to its expression in various normal and tumor tissues, SSTR3 is a significant target for diagnostics and therapeutic development.[2][5]
L-796778 is a potent and selective small molecule agonist for SSTR3.[6][7] Upon binding, this compound activates the receptor, initiating its downstream signaling cascade. A key cellular response to sustained GPCR agonist stimulation is receptor internalization, a process where the receptor is removed from the cell surface into endocytic vesicles. This phenomenon serves as a mechanism for signal desensitization and receptor trafficking.
These application notes provide a detailed protocol for visualizing and assessing the agonist-induced internalization of SSTR3 in response to this compound treatment using immunofluorescence microscopy. This technique allows for the direct observation of SSTR3 subcellular localization, providing qualitative and quantitative insights into receptor activation and trafficking.
SSTR3 Signaling Pathway and this compound Action
SSTR3 activation by an agonist like this compound initiates a canonical Gi-mediated signaling cascade. The process begins with the agonist binding to the receptor, which promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein. The activated Gαi-GTP subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cAMP, lowering intracellular cAMP levels and subsequently decreasing the activity of downstream effectors like Protein Kinase A (PKA).[3]
Experimental Protocols
This section provides a comprehensive protocol for cell culture, this compound treatment, and subsequent immunofluorescence staining of SSTR3.
I. Materials Required
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing HA-tagged or untagged human SSTR3.[7][8]
-
Culture Media: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and selection agent (e.g., G418) if applicable.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -80°C.[7]
-
Primary Antibody: High-quality anti-SSTR3 antibody or anti-HA antibody if using HA-tagged receptor.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) against the host species of the primary antibody.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.[9]
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.[10]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass Coverslips and Slides: Sterile, tissue culture-treated coverslips.
II. Cell Culture and Treatment Workflow
-
Cell Seeding: Seed SSTR3-expressing cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Cell Growth: Culture cells for 24-48 hours under standard conditions (37°C, 5% CO₂).
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free media from the stock solution. A final concentration range of 100 nM to 1 µM is recommended. The IC50 for this compound to inhibit cAMP production is 18 nM.[7]
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound condition.
-
Aspirate the culture medium, wash once with PBS, and add the this compound or vehicle-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C to induce receptor internalization.[8]
-
III. Immunofluorescence Staining Protocol
The following protocol outlines the key steps for staining SSTR3 after treatment.
-
Fixation: After treatment, aspirate the media and wash cells 3 times with ice-cold PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]
-
Washing: Wash the cells 3 times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization: Add permeabilization buffer (0.2% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary for the antibodies to access intracellular epitopes.[10]
-
Blocking: Wash cells 3 times with PBS. Add blocking buffer (e.g., 5% BSA in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the anti-SSTR3 primary antibody in blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[11]
-
Final Washes: Wash the cells 3 times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with DAPI (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei. Wash once with PBS.
-
Mounting: Mount the coverslips onto glass slides using a drop of antifade mounting medium. Seal the edges with nail polish and allow to dry. Store slides at 4°C, protected from light.
Data Acquisition and Expected Results
Image Acquisition: Images should be acquired using a confocal laser scanning microscope. Capture images for the SSTR3 signal (e.g., Alexa Fluor 488 channel) and the DAPI signal if used. For quantitative comparison, ensure that all imaging parameters (laser power, gain, pinhole size) are kept constant across all samples (vehicle vs. treated).
Expected Results:
-
Vehicle Control: In untreated or vehicle-treated cells, SSTR3 staining is expected to be localized predominantly at the plasma membrane and, in some cell types, enriched in primary cilia.[2][13]
-
This compound Treated: Following treatment with the SSTR3 agonist this compound, a significant redistribution of the SSTR3 signal from the cell surface to distinct intracellular puncta is expected.[8] These puncta represent endocytic vesicles containing the internalized receptor.
Data Presentation: Quantifying SSTR3 Internalization
The visual change in localization can be quantified to provide objective data. This can be done by counting the percentage of cells showing a punctate staining pattern or by measuring the fluorescence intensity ratio between the cytoplasm and the membrane. The table below presents representative data illustrating the expected outcome.
| Treatment Group | Concentration | % of Cells with Internalized SSTR3 (Mean ± SD) | Cytoplasmic/Membrane Fluorescence Ratio (Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 8.5 ± 2.1 | 0.15 ± 0.04 |
| This compound | 100 nM | 75.2 ± 6.8 | 1.85 ± 0.32 |
| This compound | 500 nM | 89.6 ± 4.5 | 2.98 ± 0.41 |
Note: This table contains representative data based on the known biological function of SSTR3 agonists and does not represent actual experimental results.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Ineffective primary antibody; Low SSTR3 expression; Improper fixation/permeabilization. | Test antibody by Western Blot; Use a positive control cell line; Optimize fixation time and permeabilization agent/duration.[12] |
| High Background | Insufficient blocking; Secondary antibody non-specific binding; Antibody concentration too high. | Increase blocking time or change blocking agent; Run a secondary antibody-only control; Titrate primary and secondary antibodies to optimal concentrations.[12] |
| Non-specific Punctate Staining | Antibody aggregation; Precipitated secondary antibody. | Centrifuge antibody solutions before use; Filter buffers. |
| Cell Detachment | Overly harsh washing steps; Poor coverslip coating. | Be gentle during washing steps; Use poly-L-lysine coated coverslips to improve cell adherence.[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Gene - SSTR3 [maayanlab.cloud]
- 3. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 5. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. arigobio.com [arigobio.com]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. learn.cellsignal.com [learn.cellsignal.com]
- 13. Single molecule imaging reveals a major role for diffusion in the exploration of ciliary space by signaling receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of L-796778
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796778 is a potent and selective non-peptide agonist of the Somatostatin (B550006) Receptor Subtype 3 (SSTR3).[1][2] SSTR3 is a G-protein coupled receptor (GPCR) involved in various physiological processes, including the regulation of hormone secretion and cell proliferation.[3][4] The development of selective SSTR3 agonists like this compound is of significant interest for potential therapeutic applications. This document provides detailed protocols for a radioligand binding assay to characterize the interaction of this compound with the SSTR3 receptor, along with data presentation and visualization of the associated signaling pathway.
Radioligand binding assays are a fundamental tool for in vitro pharmacological characterization of ligands, enabling the determination of binding affinity (Ki) and receptor density (Bmax). The following protocols describe a competition binding assay using a radiolabeled somatostatin analog to determine the binding affinity of this compound for the human SSTR3.
Data Presentation
The binding affinity of this compound and other standard somatostatin receptor ligands for the human SSTR3 are summarized in the table below. This data is crucial for comparing the selectivity and potency of this compound.
| Compound | Ligand Type | SSTR3 Affinity (Ki/IC50, nM) | Assay Type | Reference |
| This compound | Agonist | 18 | Functional (cAMP inhibition) | [1][2] |
| Somatostatin-14 | Endogenous Agonist | ~1 | Binding | [5] |
| Somatostatin-28 | Endogenous Agonist | ~1 | Binding | [5] |
| Octreotide | Agonist | >1000 | Binding | [6] |
| Lanreotide | Agonist | >1000 | Binding | [6] |
| Pasireotide | Agonist | 15.5 | Binding | [6] |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the SSTR3.
Materials and Reagents
-
Cell Membranes: Membranes from a cell line stably expressing the human SSTR3 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I-Tyr11]-Somatostatin-14 (Specific Activity: ~2000 Ci/mmol).
-
Unlabeled Ligand: this compound and Somatostatin-14.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
Membrane Preparation
-
Culture cells expressing human SSTR3 to approximately 80-90% confluency.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, with protease inhibitors, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Store the membrane aliquots at -80°C until use.
Competition Radioligand Binding Assay Protocol
-
Reagent Preparation:
-
Prepare a working solution of [125I-Tyr11]-Somatostatin-14 in binding buffer at a concentration near its Kd for SSTR3.
-
Prepare serial dilutions of this compound in binding buffer (e.g., from 10-11 to 10-5 M).
-
Prepare a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM) in binding buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [125I-Tyr11]-Somatostatin-14, and 150 µL of the SSTR3 membrane preparation (typically 10-30 µg of protein).
-
Non-specific Binding: Add 50 µL of 1 µM unlabeled Somatostatin-14, 50 µL of [125I-Tyr11]-Somatostatin-14, and 150 µL of the SSTR3 membrane preparation.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [125I-Tyr11]-Somatostatin-14, and 150 µL of the SSTR3 membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a one-site competition model.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for SSTR3.
-
Signaling Pathway and Experimental Workflow Visualization
SSTR3 Signaling Pathway
SSTR3 activation by an agonist like this compound initiates a signaling cascade through its coupling to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: SSTR3 Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in the competitive radioligand binding assay for this compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin receptor 3 - Wikipedia [en.wikipedia.org]
- 4. SSTR3 somatostatin receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-796778 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-796778 in aqueous buffers.
This compound Properties
| Property | Value | Source |
| Molecular Weight | 584.66 g/mol | [1] |
| Formula | C29H40N6O7 | [1] |
| Description | Potent and selective small molecule agonist of the somatostatin (B550006) receptor 3 (SSTR3). | [1] |
Solubility Data
This compound is a hydrophobic molecule, and its solubility in aqueous buffers is limited. The available data on its solubility is summarized below.
| Solvent/Vehicle | Concentration | Comments |
| DMSO | 5.85 mg/mL (10.01 mM) | Sonication is recommended to aid dissolution. |
| DMSO | 100 mg/mL (171.04 mM) | Sonication is recommended. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.28 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. A clear solution is obtained. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.28 mM) | 10% DMSO, 90% Corn Oil. A clear solution is obtained. |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into your aqueous buffer to the final desired concentration.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded upon rapid dilution into a poor solvent. To mitigate this:
-
Use a lower concentration stock solution: While counterintuitive, a less concentrated DMSO stock can sometimes be diluted more effectively.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Add the stock solution slowly while vortexing: This promotes rapid mixing and dispersion, preventing localized high concentrations that lead to precipitation.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells and may still cause the compound to precipitate.
Q3: How does pH affect the solubility of this compound?
Q4: Can I use sonication or heating to dissolve this compound in my aqueous buffer?
A4: Sonication can be a useful technique to aid the dissolution of this compound, particularly when preparing stock solutions in DMSO. Gentle warming can also increase solubility, but caution should be exercised as excessive heat may degrade the compound. Always check the compound's stability at elevated temperatures before proceeding. For aqueous solutions that have already precipitated, sonication may help to resuspend the compound, but it may not lead to a stable, true solution.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This assay provides a rapid assessment of the solubility of this compound in a specific aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Buffer Addition: In a separate 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Compound Addition: Transfer a small volume of each concentration from the DMSO dilution plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity (absorbance at a high wavelength, e.g., 650 nm) of each well using a plate reader.
-
Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Signaling Pathway
This compound is an agonist for the somatostatin receptor 3 (SSTR3), which is a G-protein coupled receptor (GPCR). Upon binding of this compound, SSTR3 couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
References
Technical Support Center: Troubleshooting Inconsistent L-796778 Dose-Response
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing L-796778 in their experiments and encountering variability in their dose-response data. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule agonist for the Somatostatin Receptor Subtype 3 (SSTR3).[1][2] SSTR3 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[1][3] Upon activation by an agonist like this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Therefore, in experimental settings, the activity of this compound is typically measured by its ability to inhibit forskolin-stimulated cAMP production.[1]
Q2: What is the expected IC50 for this compound in a cAMP inhibition assay?
The reported half-maximal inhibitory concentration (IC50) for this compound in inhibiting forskolin-stimulated cAMP production in CHO-K1 cells expressing the human SSTR3 is approximately 18 nM. It is important to note that this value can vary depending on the specific experimental conditions, including the cell line, receptor expression levels, forskolin (B1673556) concentration, and assay format used.
Q3: What are the best practices for preparing and storing this compound?
To ensure the integrity and activity of this compound, proper handling and storage are crucial.[4]
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[4]
-
Working Dilutions: When preparing working dilutions for your assay, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and interfere with the assay.
Troubleshooting Guide for Inconsistent Dose-Response Curves
Issue 1: High Variability Between Replicate Wells
Q: I am observing large error bars and poor reproducibility between my replicate wells for the same concentration of this compound. What are the potential causes and solutions?
High variability between replicates is a common issue in plate-based assays and can often be traced back to technical inconsistencies.[5]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette carefully and consider using a fresh tip for each row. The number of cells per well should be optimized for your specific assay.[5] |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. For serial dilutions, ensure thorough mixing between each dilution step. When pipetting small volumes, use appropriate techniques to ensure accuracy.[6] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell health. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[5] |
| Inconsistent Incubation Times | Ensure that all plates and wells are incubated for the same duration. Stagger the addition of reagents if necessary to maintain consistent timing, especially for kinetic assays.[6] |
Issue 2: Non-Sigmoidal or Flat Dose-Response Curve
Q: My dose-response curve for this compound does not follow a typical sigmoidal shape. It appears flat or has a very shallow slope. What could be wrong?
A non-sigmoidal dose-response curve can indicate several issues, from the compound itself to the assay conditions.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The concentrations tested may be too high (toxic or causing receptor desensitization) or too low (no significant effect). Perform a wider range of serial dilutions (e.g., from 1 pM to 100 µM) to ensure you capture the full dose-response. |
| Compound Insolubility | This compound may be precipitating out of solution at higher concentrations in your aqueous assay buffer. Visually inspect your dilutions for any signs of precipitation. Consider vortexing or sonicating your stock solution before preparing dilutions. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. |
| Low Receptor Expression | The cell line you are using may not express sufficient levels of SSTR3. Verify receptor expression using techniques like qPCR or Western blotting. If using transient transfection, confirm the transfection efficiency. |
| Inactive Compound | The compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound and prepare new dilutions. If possible, test a new batch of the compound. |
| Suboptimal Assay Conditions | The concentration of forskolin used to stimulate cAMP production may be too high or too low. Titrate the forskolin concentration to find an optimal level that gives a robust signal window for inhibition. The incubation time with this compound may also need to be optimized. |
Issue 3: Unexpected or Biphasic Dose-Response Curve
Q: I am observing a "U-shaped" or biphasic dose-response curve, where the inhibitory effect of this compound decreases at higher concentrations. Why is this happening?
A biphasic dose-response can be a complex biological phenomenon or an experimental artifact.
| Potential Cause | Recommended Solution |
| Off-Target Effects | At very high concentrations, this compound may be interacting with other receptors or cellular components, leading to unexpected effects that counteract its primary inhibitory action on SSTR3. Focus on the initial, specific part of the dose-response curve for determining potency. |
| Cell Toxicity | High concentrations of the compound may be causing cytotoxicity, leading to a decrease in the overall health of the cells and an anomalous readout in the assay. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel to your functional assay to determine the toxic concentration range of this compound for your cell line. |
| Receptor Desensitization/Internalization | Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the number of receptors available on the cell surface and thus diminishing the response. Consider reducing the incubation time with this compound. |
Experimental Protocols
Detailed Methodology for a cAMP Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP production in a cell-based assay.
Materials:
-
Cells expressing SSTR3 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium appropriate for the cell line
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well microplates
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a white, opaque microplate at a pre-optimized density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks in an appropriate assay buffer (e.g., cell culture medium with a low percentage of serum) to create the final working concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure:
-
Gently remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO only) and a no-compound control.
-
Pre-incubate the plate with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of forskolin and IBMX in assay buffer. The final concentration of forskolin should be at its EC80 (the concentration that gives 80% of the maximal cAMP stimulation) and IBMX at a concentration sufficient to inhibit phosphodiesterase activity (e.g., 0.5 mM).
-
Add the forskolin/IBMX solution to all wells except for the basal control wells (which receive assay buffer only).
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
Representative this compound Dose-Response Data (Hypothetical)
The following table summarizes hypothetical data from a cAMP inhibition assay, demonstrating a typical dose-response to this compound.
| This compound Concentration (M) | Log [this compound] | % Inhibition of Forskolin-Stimulated cAMP (Mean ± SD, n=3) |
| 1.00E-11 | -11.0 | 2.5 ± 1.1 |
| 1.00E-10 | -10.0 | 10.2 ± 2.5 |
| 1.00E-09 | -9.0 | 28.7 ± 3.8 |
| 1.00E-08 | -8.0 | 55.1 ± 4.2 |
| 1.00E-07 | -7.0 | 85.3 ± 3.1 |
| 1.00E-06 | -6.0 | 98.9 ± 1.5 |
| 1.00E-05 | -5.0 | 99.5 ± 0.8 |
Visualizations
SSTR3 Signaling Pathway
Caption: SSTR3 signaling pathway activated by this compound.
Experimental Workflow for this compound Dose-Response Assay
Caption: Workflow for a typical this compound dose-response experiment.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting this compound dose-response issues.
References
potential off-target effects of L-796778
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-796778. The information focuses on addressing potential off-target effects that may be encountered during experimentation.
Disclaimer: Publicly available, comprehensive off-target screening data for this compound against a broad panel of unrelated receptors, ion channels, and enzymes is limited. The following guidance is based on its known selectivity for the somatostatin (B550006) receptor 3 (SSTR3) and general principles of pharmacology. Researchers are encouraged to perform their own off-target assessments as part of their experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known mechanism of action of this compound?
This compound is a potent and selective small molecule agonist for the somatostatin receptor subtype 3 (SSTR3).[1][2] Its primary mechanism of action is to inhibit forskolin-stimulated cAMP production upon binding to SSTR3, with a reported IC50 of 18 nM.[1][2]
Q2: How selective is this compound for SSTR3 over other somatostatin receptor subtypes?
This compound exhibits high selectivity for SSTR3. While specific binding affinities for all other subtypes are not always detailed in publicly available literature, its designation as a "selective" SSTR3 agonist implies significantly lower potency at SSTR1, SSTR2, SSTR4, and SSTR5.
Q3: Are there any known off-target effects of this compound on unrelated receptors or enzymes?
As of the latest review of publicly accessible data, a comprehensive screening panel detailing the activity of this compound against a broad range of unrelated targets (e.g., other GPCRs, ion channels, kinases) has not been published. Therefore, researchers should be vigilant for unexpected biological effects.
Q4: I am observing an unexpected phenotype in my cell-based assay that doesn't seem to be mediated by SSTR3. What could be the cause?
Unexpected phenotypes could arise from several factors:
-
Expression of other SSTR subtypes: Your experimental system may express other somatostatin receptor subtypes to which this compound may have weak, uncharacterized activity at high concentrations.
-
Unknown off-target interactions: this compound may be interacting with an unknown protein in your specific experimental model.
-
Downstream effects of SSTR3 activation: The observed phenotype may be a secondary or tertiary effect of SSTR3 signaling that is not yet well-characterized in your system.
-
Compound purity and stability: Degradation of the compound or impurities could lead to unexpected activity.
Q5: What is a general approach to confirm that my observed effect is due to an off-target interaction?
A general workflow to investigate a suspected off-target effect is outlined below.
Caption: Workflow for Investigating Suspected Off-Target Effects.
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected potency.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution using a reliable method such as UV-Vis spectroscopy, if a molar extinction coefficient is known, or by analytical chemistry techniques. |
| Cell Line Instability | Ensure the expression level of SSTR3 in your cell line is consistent across passages. Perform regular validation of receptor expression. |
| Assay Interference | The chemical structure of this compound may interfere with your assay readout (e.g., fluorescence, luminescence). Run appropriate vehicle and compound controls without cells or with a non-SSTR3 expressing cell line. |
Issue 2: Unexpected cellular toxicity.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the concentration at which toxicity occurs. Use the lowest effective concentration for your experiments. |
| Off-Target Cytotoxicity | Test the toxicity of this compound in a cell line that does not express SSTR3. If toxicity persists, it is likely an off-target effect. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control with the same solvent concentration. |
Quantitative Data Summary
The primary quantitative data available for this compound relates to its on-target potency.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 18 nM | Inhibition of forskolin-stimulated cAMP production in CHO-K1 cells expressing human SSTR3. | [1][2] |
Experimental Protocols
Protocol 1: Validating On-Target Effect via SSTR3 Knockdown
Objective: To confirm that the observed biological effect of this compound is mediated by SSTR3.
Methodology:
-
Cell Culture: Culture cells of interest known to express SSTR3.
-
SSTR3 Knockdown: Transfect cells with a validated siRNA or shRNA targeting SSTR3. A non-targeting siRNA/shRNA should be used as a negative control.
-
Verification of Knockdown: After 48-72 hours, verify the knockdown of SSTR3 expression by qRT-PCR or Western blot.
-
This compound Treatment: Treat both the SSTR3 knockdown cells and the control cells with a range of concentrations of this compound.
-
Functional Assay: Perform the functional assay in which the original biological effect was observed.
-
Data Analysis: Compare the dose-response curves between the SSTR3 knockdown and control cells. A significant rightward shift or complete loss of response in the knockdown cells indicates an on-target effect.
Caption: Experimental Workflow for SSTR3 Knockdown Validation.
Protocol 2: Preliminary Off-Target Assessment Using a Structurally Unrelated SSTR3 Agonist
Objective: To investigate if an unexpected biological effect is specific to the chemical structure of this compound.
Methodology:
-
Select a Control Compound: Choose a structurally distinct SSTR3 agonist with a known selectivity profile.
-
Dose-Response Curves: Generate dose-response curves for both this compound and the control SSTR3 agonist in your functional assay.
-
Data Comparison:
-
If both compounds produce the same effect with potencies corresponding to their SSTR3 activities, the effect is likely on-target.
-
If this compound produces the effect but the control agonist does not (or does so with a much lower potency than expected based on its SSTR3 activity), the effect is likely due to an off-target interaction of this compound.
-
Signaling Pathway
The canonical signaling pathway for SSTR3, the primary target of this compound, involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).
Caption: Canonical SSTR3 Signaling Pathway.
References
Technical Support Center: L-796778 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the selective somatostatin (B550006) receptor subtype 3 (SSTR3) agonist, L-796778.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in experimental settings.
1. What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the somatostatin receptor subtype 3 (SSTR3). SSTR3 is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. Upon activation by this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently leads to decreased activation of Protein Kinase A (PKA) and modulates downstream cellular responses.
2. What is the selectivity profile of this compound for the different somatostatin receptor subtypes?
Data Presentation: this compound Selectivity Profile
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference(s) |
| SSTR1 | > 180 (estimated >10-fold selectivity for SSTR3) | |
| SSTR2 | > 180 (estimated >10-fold selectivity for SSTR3) | [3] |
| SSTR3 | 18 | [2] |
| SSTR4 | > 180 (estimated >10-fold selectivity for SSTR3) | [3] |
| SSTR5 | > 180 (estimated >10-fold selectivity for SSTR3) | [3] |
3. How should I prepare and store this compound stock solutions?
For optimal stability and to minimize variability, follow these storage and preparation guidelines:
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.
-
Stock Solution Preparation: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution. Sonication may be necessary to ensure complete dissolution.
-
Stock Solution Storage:
-
For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 6 months.
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month.
-
-
Avoiding Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and introduce variability. It is highly recommended to prepare single-use aliquots.
4. My cells are not responding to this compound. What are the possible reasons?
Several factors could contribute to a lack of cellular response:
-
Low SSTR3 Expression: The cell line you are using may not endogenously express SSTR3 at a sufficient level. Verify SSTR3 expression at the mRNA or protein level (e.g., via qPCR or Western blot). If expression is low, consider using a cell line stably transfected with a human SSTR3 expression vector.
-
Incorrect Compound Concentration: Ensure that the final concentration of this compound in your assay is appropriate. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
Compound Degradation: Improper storage or handling of this compound can lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the change in the signaling pathway. Ensure your assay is optimized for detecting inhibition of cAMP production.
5. I am observing high variability between replicate wells in my assay. What can I do to minimize this?
High variability can be caused by several factors. Consider the following to improve reproducibility:
-
Consistent Cell Culture Practices: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Maintain a consistent cell seeding density.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent and accurate pipetting, especially for serial dilutions and reagent additions.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Thorough Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.
-
Incubation Conditions: Maintain consistent incubation times and temperatures for all plates.
Troubleshooting Guides
Use these guides to troubleshoot specific issues you may encounter during your this compound experiments.
Troubleshooting: cAMP Inhibition Assay
| Problem | Possible Cause | Solution |
| No or weak inhibition of forskolin-stimulated cAMP | Low SSTR3 expression in cells. | Confirm SSTR3 expression using qPCR or Western blot. Consider using a stably transfected cell line. |
| This compound degradation. | Prepare fresh dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. | |
| Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration range. | |
| Insufficient incubation time. | Optimize the incubation time for this compound pre-treatment and forskolin (B1673556) stimulation. | |
| High background cAMP levels | Cell stress or over-confluence. | Use healthy, sub-confluent cells. Optimize cell seeding density. |
| Contamination of cell culture. | Maintain aseptic technique and regularly test for mycoplasma contamination. | |
| Endogenous phosphodiesterase activity. | Include a phosphodiesterase inhibitor, such as IBMX, in the assay buffer. | |
| Inconsistent IC50 values | Inconsistent forskolin concentration. | Use a consistent concentration of forskolin, ideally at its EC80, for all experiments. |
| Variability in cell number. | Ensure accurate and consistent cell counting and seeding. | |
| Assay timing and temperature fluctuations. | Standardize all incubation times and maintain a constant temperature. |
Troubleshooting: SSTR3 Expression and Transfection
| Problem | Possible Cause | Solution |
| Low transfection efficiency of SSTR3 expression vector | Suboptimal transfection reagent to DNA ratio. | Optimize the ratio of transfection reagent to DNA for your specific cell line. |
| Poor quality of plasmid DNA. | Use high-quality, endotoxin-free plasmid DNA. | |
| Cell health and density. | Transfect healthy, actively dividing cells at the recommended confluency. | |
| No SSTR3 protein expression after transfection | Incorrect vector construct. | Verify the sequence of your SSTR3 expression vector. |
| Inefficient protein translation. | Ensure the construct contains the necessary elements for efficient expression in mammalian cells. | |
| Loss of SSTR3 expression in stably transfected cells | Silencing of the integrated gene. | Re-select the stable cell line with the appropriate antibiotic and perform clonal selection. |
| Cell line instability. | Regularly monitor SSTR3 expression in your stable cell line. |
Experimental Protocols
Protocol: Forskolin-Stimulated cAMP Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP production in cells expressing SSTR3.
Materials:
-
SSTR3-expressing cells (e.g., stably transfected CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Cell Preparation:
-
Culture SSTR3-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired concentration (to be optimized for your specific cell line and assay kit).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration gradient.
-
Prepare a stock solution of forskolin in DMSO. Dilute it in assay buffer to a working concentration that gives a robust cAMP signal (typically the EC80 concentration, which should be predetermined).
-
-
Assay Procedure:
-
Add the serially diluted this compound to the wells of the microplate. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the cell suspension to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the receptors.
-
Add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your chosen cAMP assay kit, lyse the cells and add the detection reagents.
-
Incubate the plate for the recommended time, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
SSTR3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of SSTR3 upon activation by this compound.
Caption: SSTR3 signaling pathway activated by this compound.
Experimental Workflow for cAMP Inhibition Assay
This diagram outlines the key steps in a typical cAMP inhibition assay to assess the activity of this compound.
References
L-796778 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of L-796778 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory G-proteins (Gαi).[3] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activation of Protein Kinase A (PKA).[3][4] This pathway is central to the inhibitory effects of SSTR3 on hormone secretion and cell proliferation.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C under a nitrogen atmosphere.[2] Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, you can dissolve the compound in DMSO. Sonication may be used to aid dissolution.[5] Please refer to the solubility information provided by the supplier for specific concentrations.
Q4: What is the expected stability of this compound in cell culture media?
A4: Currently, there is limited published data specifically detailing the stability of this compound in various cell culture media. The stability can be influenced by several factors including the media composition (e.g., presence of certain amino acids or reducing agents), pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions in cell culture media for each experiment. For long-term experiments, the media should be replaced periodically to ensure a consistent concentration of the active compound.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound in cell culture media have not been extensively characterized in publicly available literature. General degradation pathways for similar small molecules in aqueous solutions can include hydrolysis and oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound in cell culture media immediately before each experiment. Avoid storing the compound in diluted aqueous solutions for extended periods. |
| Inconsistent concentrations due to improper mixing. | Ensure the stock solution is fully dissolved and vortex thoroughly after diluting into the cell culture medium. | |
| Precipitation of the compound in cell culture media | The final concentration of DMSO in the media is too high. | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation. |
| The solubility of this compound is exceeded in the aqueous media. | If precipitation is observed, consider reducing the final concentration of this compound. You can also perform a solubility test in your specific cell culture medium prior to the experiment. | |
| No observable effect of this compound on cells | The cells do not express SSTR3. | Confirm the expression of SSTR3 in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. |
| The compound has degraded. | Use a fresh aliquot of the stock solution to prepare your working solution. Verify the biological activity of this compound in a positive control cell line known to express SSTR3. | |
| Suboptimal concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for inhibiting forskolin-stimulated cAMP production is reported to be 18 nM in CHO-K1 cells expressing hSSTR3.[2] |
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 8 | 95 | 92 |
| 24 | 85 | 80 |
| 48 | 70 | 65 |
| 72 | 55 | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
Protocol 2: Hypothetical Experimental Workflow for Assessing this compound Stability in Cell Culture Media
-
Preparation of this compound Working Solution:
-
Prepare a working solution of this compound at the desired final concentration in the cell culture medium of choice (e.g., DMEM + 10% FBS).
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Incubate the working solution in a sterile, capped tube at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Immediately store the collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples on ice.
-
Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: SSTR3 signaling pathway activated by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 5. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent L-796778 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of L-796778 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use high-purity, anhydrous (or newly opened) DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1][3]
Q2: What should I do if I observe precipitation in my this compound stock solution?
A2: If you observe precipitation, it is recommended to warm the solution gently and/or use sonication to aid in redissolving the compound.[1][2][3] Ensure the vial is tightly sealed during this process to prevent solvent evaporation and moisture absorption.
Q3: What are the optimal storage conditions for this compound stock solutions to prevent precipitation?
A3: To prevent precipitation and degradation, it is essential to store this compound stock solutions at low temperatures. For long-term storage (up to 6 months), -80°C is recommended.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] It is highly advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation of the compound.[1][3]
Q4: Can I prepare this compound solutions for in vivo studies using just DMSO?
A4: While DMSO is the primary solvent for initial stock preparation, it is generally not suitable as the sole vehicle for in vivo administration due to potential toxicity. For in vivo experiments, a co-solvent system is recommended to maintain solubility and improve tolerability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Compound did not fully dissolve. | 1. Ensure you are using the correct solvent volume for your desired concentration (see Table 1).2. Use fresh, high-purity, anhydrous DMSO.3. Use sonication or gentle warming to facilitate complete dissolution.[1][2] |
| Precipitation after storage | 1. Improper storage temperature.2. Repeated freeze-thaw cycles.3. Solvent evaporation.4. Moisture absorption. | 1. Store aliquots at -80°C for long-term storage.[1]2. Prepare single-use aliquots to minimize freeze-thaw cycles.[1][3]3. Ensure vials are tightly sealed with appropriate caps.4. Use anhydrous DMSO and store in a desiccator if possible. |
| Precipitation when diluting into aqueous media | 1. The aqueous buffer is not compatible with the DMSO stock.2. The final concentration in the aqueous medium exceeds the solubility limit of this compound. | 1. Test the solubility in your specific aqueous buffer at a small scale first.2. Consider using a co-solvent formulation if high concentrations in aqueous media are required (see Table 2). It may be necessary to lower the final concentration. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 100 | 171.04 | Sonication may be required for complete dissolution.[1] |
| 10 | 17.10 | Generally soluble with agitation. |
| 5.85 | 10.01 | Sonication is recommended.[2] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation | Composition | Achievable Solubility |
| Protocol 1 [1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.28 mM) |
| Protocol 2 [1] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.28 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 584.66 g/mol , add 171.04 µL of DMSO).
-
Vortex the solution thoroughly.
-
If any particulate matter is visible, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (using Protocol 1 from Table 2)
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (4 times the volume of the DMSO stock). Mix thoroughly until the solution is homogeneous.
-
Add Tween-80 to the mixture (0.5 times the volume of the DMSO stock). Mix thoroughly.
-
Slowly add saline to the mixture to reach the final desired volume (4.5 times the volume of the DMSO stock), mixing continuously.
-
The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted or prepared fresh before each use.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an agonist for the SSTR3 receptor, leading to the inhibition of cAMP production.
Experimental Workflow for Preparing and Storing this compound Stock Solution
Caption: A workflow outlining the key steps for the successful preparation and storage of this compound stock solutions.
References
dealing with low signal in SSTR3 functional assays
Welcome to the technical support resource for Somatostatin (B550006) Receptor 3 (SSTR3) functional assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments, with a focus on overcoming the common challenge of low signal.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by SSTR3?
A2: SSTR3 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi). Upon activation by its endogenous ligand, somatostatin, SSTR3 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] This reduction in cAMP can subsequently modulate ion channels and other signaling pathways like the MAPK/ERK pathway.[4][5]
Q2: Which functional assays are most common for SSTR3, and what is the expected output?
A2: The most common functional assays for the Gαi-coupled SSTR3 measure the downstream consequences of its signaling cascade. These include:
-
cAMP Accumulation Assays: This is the most direct functional assay for SSTR3.[4] In this assay, adenylyl cyclase is typically stimulated with forskolin (B1673556) to produce a high basal level of cAMP.[6] Activation of SSTR3 by an agonist will inhibit this cAMP production, resulting in a decrease in the measured signal.[4]
-
ERK Phosphorylation (p-ERK) Assays: SSTR3 activation can modulate the MAPK/ERK pathway.[4] This assay measures the level of phosphorylated ERK, which can be an indicator of receptor activation.[1] The direction of the signal (increase or decrease) can be cell-type dependent.
-
Calcium Mobilization Assays: SSTR3 activation can lead to the modulation of calcium channel currents.[7] These assays measure changes in intracellular calcium concentration, typically using fluorescent dyes.[8]
Q3: I'm observing a very low or no signal in my SSTR3 functional assay. What are the most common causes?
A3: A low signal-to-noise ratio is a frequent challenge in GPCR assays.[4] The primary causes can be categorized as follows:
-
Cellular Issues: Insufficient receptor expression on the cell surface is a major contributor.[6] The health and confluency of the cells can also play a significant role, as unhealthy or inconsistently plated cells lead to high variability.[4]
-
Reagent Problems: Degradation of the agonist or antagonist due to improper storage or multiple freeze-thaw cycles can lead to a loss of potency.[4] The concentration of the agonist used is also critical; a suboptimal concentration will not produce a robust signal.[9]
-
Assay Conditions: The chosen assay parameters, such as cell density, incubation times, and buffer composition, may not be optimal for your specific system.[9]
Troubleshooting Low Signal: A Step-by-Step Guide
If you are experiencing a weak signal, a systematic approach to troubleshooting is essential.[10] Use the following Q&A guide to diagnose the issue.
Question 1: Have you confirmed SSTR3 expression in your cell line?
Why it's important: A robust signal is contingent on having a sufficient number of functional receptors on the cell surface.[4]
How to troubleshoot:
-
Verify Expression: Confirm SSTR3 expression at the mRNA level using qRT-PCR or at the protein level via Western Blot or flow cytometry.[6]
-
Choose an Appropriate Cell Line: If expression is low, consider using a cell line with higher endogenous SSTR3 expression or, more commonly, a stably transfected cell line (e.g., CHO-K1 or HEK293) overexpressing the receptor.[6][5] While both are common, HEK293 cells can offer faster growth and higher transfection efficiency for initial studies, whereas CHO cells are robust for stable, large-scale production.[11][12]
Question 2: Is your agonist active and at the optimal concentration?
Why it's important: The concentration of the agonist directly impacts the magnitude of the downstream signal. For antagonist assays, using an agonist concentration that is too high will make it difficult to see a competitive effect.[4]
How to troubleshoot:
-
Confirm Agonist Activity: Use a fresh aliquot of your agonist to prepare dilutions for each experiment to rule out degradation.[4]
-
Perform a Dose-Response Curve: To find the optimal agonist concentration, perform a full dose-response curve. For agonist mode assays, you will identify the EC50 (concentration for 50% maximal effect) and EC100 (concentration for maximal effect). For antagonist mode assays, an agonist concentration at or near its EC80 is recommended to provide a strong signal window while maintaining sensitivity to competition.[9][4]
Question 3: Are your assay conditions optimized?
Why it's important: Every component of the assay, from cell number to incubation time, can influence the final signal window.[13]
How to troubleshoot:
-
Optimize Cell Density: The optimal cell density is the number of cells that produces the largest signal window between the basal and fully stimulated states.[13] Test a range of cell densities (e.g., 10,000, 25,000, and 50,000 cells/well) to determine the best condition for your assay plate format.[14]
-
Optimize Incubation Times: For kinetic-dependent assays, timing is critical.[4] Ensure consistent incubation times for both ligand stimulation (e.g., typically 5-10 minutes for p-ERK, 30 minutes for cAMP) and any pre-incubation steps with antagonists.[6][1]
-
Review Assay Buffer and Reagents: Ensure all buffers are prepared correctly and are at the proper pH.[10] For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is crucial to prevent the degradation of the cAMP signal.[15]
Question 4: Are there issues with your detection method?
Why it's important: The final readout is dependent on properly functioning reagents and instrumentation.
How to troubleshoot:
-
Check for Reagent Interference: Test each of your assay reagents individually for potential interference with your detection signal (e.g., autofluorescence).[6]
-
Validate Instrument Settings: Ensure your plate reader settings (e.g., excitation/emission wavelengths, delay times) are optimized for your specific assay kit (e.g., HTRF).[16]
-
Run Proper Controls: Always include positive and negative controls in your experimental design. A known SSTR3 agonist should produce a robust signal (positive control), while vehicle-treated cells will establish your basal signal (negative control).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the source of low signal in your SSTR3 functional assay.
Caption: A step-by-step decision tree for troubleshooting low signal issues.
Data Presentation: Expected Agonist Potencies
The following table summarizes typical potency (IC50/EC50) values for common SSTR agonists and antagonists in various SSTR3 assays. Use this data as a benchmark for your own experimental results.
| Compound | Assay Type | Cell Line | Species | Potency (nM) | Reference |
| Agonists | |||||
| Somatostatin-14 | Radioligand Binding | CHO-K1 | Human | ~0.5 - 1.5 | [7] |
| ITF2984 | Radioligand Binding | CHO-K1 | Human | ~1.3 | [17] |
| Pasireotide | Radioligand Binding | CHO-K1 | Human | ~15.9 | [17] |
| Octreotide | Radioligand Binding | CHO-K1 | Human | ~25.1 | [17] |
| Antagonists | |||||
| MK-4256 | Radioligand Binding | HEK293 | Human | 0.66 | [3] |
| SSTR3-Antagonist-3A | Radioligand Binding | HEK293-hSSTR3 | Human | 2.5 | [4] |
| SSTR3-Antagonist-3A | cAMP Functional | CHO-K1-hSSTR3 | Human | 10.2 | [4] |
SSTR3 Signaling Pathway
Activation of SSTR3 by an agonist like somatostatin initiates a cascade of intracellular events primarily mediated by the Gαi protein subunit.
Caption: SSTR3 activation inhibits adenylyl cyclase, reducing cAMP levels.
Experimental Protocols
Protocol 1: SSTR3 cAMP Accumulation Assay (HTRF)
This protocol outlines a typical competitive immunoassay to measure the ability of an SSTR3 agonist to inhibit forskolin-stimulated cAMP production.[15]
Materials:
-
SSTR3-expressing cells (e.g., CHO-K1 or HEK293)
-
Assay medium (e.g., serum-free medium)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin
-
SSTR3 agonist (e.g., Somatostatin-14)
-
cAMP assay kit (e.g., HTRF-based)
-
384-well low volume plates
Workflow Diagram:
Caption: Key steps for performing an SSTR3 cAMP HTRF assay.
Procedure:
-
Cell Seeding: Seed SSTR3-expressing cells into a 384-well plate at the pre-optimized density and culture overnight.
-
Reagent Preparation: Prepare serial dilutions of the SSTR3 agonist in assay buffer containing a fixed concentration of a PDE inhibitor like IBMX.
-
Stimulation: Add the SSTR3 agonist dilutions to the cells. Immediately after, add a fixed concentration of forskolin (to stimulate cAMP production). The final concentration of forskolin should be at or near its EC80.[6]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[6]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., cAMP-d2 and the anti-cAMP antibody labeled with cryptate) according to the manufacturer's protocol.[18]
-
Final Incubation and Plate Reading: Incubate the plate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio for each well. The signal is inversely proportional to the amount of cAMP produced.[18] Plot the ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: SSTR3 ERK Phosphorylation Assay
This protocol provides a method for measuring SSTR3-mediated ERK1/2 phosphorylation using an in-cell Western or similar immunoassay format.[1][4]
Materials:
-
SSTR3-expressing cells
-
96-well plates
-
Serum-free medium
-
SSTR3 agonist
-
Fixing solution (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
Labeled secondary antibodies
Procedure:
-
Cell Culture & Starvation: Plate SSTR3-expressing cells in a 96-well plate.[1] Once confluent, serum-starve the cells for 4-24 hours to reduce basal p-ERK levels.[4]
-
Agonist Stimulation: Treat the cells with various concentrations of the SSTR3 agonist for a short duration (typically 5-10 minutes at 37°C).[1]
-
Fix and Permeabilize: Immediately stop the reaction by removing the media, fixing the cells with formaldehyde, and then permeabilizing them with a detergent-based buffer.[1]
-
Immunostaining: Block non-specific binding sites. Incubate with the primary antibody against phospho-ERK. In parallel wells or using a multiplexed system, incubate with an antibody against total-ERK for normalization.
-
Secondary Antibody and Detection: Wash the cells and add the appropriate labeled secondary antibody. After a final wash, add the detection substrate.
-
Signal Detection: Read the plate using a fluorescence or luminescence plate reader.
-
Data Analysis: Normalize the p-ERK signal to the total-ERK signal for each well. Plot the normalized data against the log concentration of the agonist to determine the EC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction [cytion.com]
- 12. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 17. mdpi.com [mdpi.com]
- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Technical Support Center: L-796778 Cytotoxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of L-796778, a selective somatostatin (B550006) receptor 3 (SSTR3) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?
A1: The cytotoxic and cytostatic effects of this compound are highly dependent on the cancer cell line being studied, primarily due to differential expression and signaling of the SSTR3 receptor. For instance, in breast cancer cell lines, SSTR3 overexpression has been shown to induce apoptosis in MCF-7 cells, while leading to cell cycle arrest in MDA-MB-231 cells[1]. Therefore, it is crucial to characterize the SSTR3 expression level in your cell line of interest before initiating cytotoxicity studies.
Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?
A2: High variability in cytotoxicity assays can stem from several factors. Common issues include inconsistent cell seeding density, errors in serial dilutions of this compound, or "edge effects" in multi-well plates. Ensure that your cell suspension is homogenous before seeding and that your pipetting technique is consistent. It is also recommended to not use the outer wells of the plate or to fill them with a blank solution (e.g., sterile PBS or media) to minimize evaporation and temperature gradients.
Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are not correlating. Why is this happening?
A3: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular events. An MTT assay measures metabolic activity, which can decrease due to either cell death or a reduction in proliferation (cytostatic effect)[2]. An LDH release assay, on the other hand, measures membrane integrity, which is compromised during necrosis but may remain intact in the early stages of apoptosis. If this compound is inducing a cytostatic effect or early-stage apoptosis, you may observe a decrease in the MTT signal without a corresponding increase in LDH release[2].
Q4: What is the optimal concentration range and incubation time for this compound in a cytotoxicity experiment?
A4: The optimal concentration and incubation time will vary depending on the cell line and the specific research question. This compound is a potent agonist with an IC50 of 18 nM for inhibiting forskolin-stimulated cAMP production in CHO-K1 cells expressing the human SSTR3[3]. For cytotoxicity assays, a broad concentration range (e.g., from low nanomolar to high micromolar) should be tested initially to determine the dose-response curve. Incubation times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects.
Q5: How can I confirm that the observed cytotoxicity is a specific result of SSTR3 activation?
A5: To confirm on-target effects, you can perform several control experiments. One approach is to use a cell line that does not express SSTR3; if this compound is not cytotoxic to these cells, the effect is likely SSTR3-mediated[2]. Another method is to use an SSTR3 antagonist to see if it can rescue the cytotoxic effect of this compound.
Data Presentation
Note: The following tables present hypothetical IC50 values for this compound to illustrate how to structure and present such data. Actual IC50 values must be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | SSTR3 Expression | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay |
| MCF-7 | Breast Cancer | High | 5.2 | > 50 |
| MDA-MB-231 | Breast Cancer | Moderate | 25.8 (cell cycle arrest) | > 50 |
| A549 | Lung Cancer | Low | > 100 | > 100 |
| Panc-1 | Pancreatic Cancer | High | 12.5 | > 50 |
Table 2: Hypothetical Time-Dependent Effect of this compound on the Viability of MCF-7 Cells (MTT Assay)
| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 90 |
| 1 | 90 | 75 | 60 |
| 10 | 70 | 45 | 30 |
| 100 | 50 | 20 | 10 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Caspase-3 Activity Assay (Apoptosis Detection)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Treat cells with this compound as described in the MTT assay protocol.
-
After incubation, collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of cold lysis buffer and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Caspase-3 Activity Measurement:
-
Add 50 µL of the cytosolic extract to a well of a 96-well plate.
-
Prepare a reaction mix containing assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Mandatory Visualization
Caption: SSTR3-mediated apoptotic signaling pathway in sensitive cells like MCF-7.
Caption: SSTR3-mediated G1 cell cycle arrest pathway in cells like MDA-MB-231.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in viability assay | - Contamination of cell culture- High cell seeding density- Reagent instability | - Regularly check cultures for contamination.- Optimize cell seeding density for your specific cell line.- Prepare fresh reagents and store them properly. |
| Inconsistent results between replicates | - Pipetting errors- Uneven cell distribution- "Edge effect" in plates | - Use calibrated pipettes and ensure proper mixing.- Gently swirl the cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with a blank solution. |
| No cytotoxic effect observed | - Low SSTR3 expression in the cell line- this compound degradation- Insufficient incubation time | - Confirm SSTR3 expression using qPCR or Western blot.- Prepare fresh this compound solutions for each experiment.- Extend the incubation time (e.g., up to 72 hours). |
| MTT results show decreased viability, but no apoptosis is detected | - this compound is causing a cytostatic effect (cell cycle arrest) rather than cytotoxicity.- Apoptosis is occurring at a later time point. | - Perform a cell cycle analysis to check for cell cycle arrest.- Conduct a time-course experiment to assess apoptosis at different time points. |
References
Technical Support Center: Interpreting Biphasic Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering biphasic dose-response curves in their experiments. While the initial query focused on L-796778 in the context of the ghrelin receptor, it is crucial to clarify that current scientific literature identifies this compound as a selective agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3), not the ghrelin receptor[1][2][3][4][5][6][7].
Therefore, this guide will address the broader challenge of interpreting biphasic dose-response curves, a phenomenon that can be observed with various compounds and targets.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A1: A biphasic dose-response curve, often described as U-shaped or bell-shaped, is a non-monotonic relationship where a substance elicits one type of response at low doses and an opposite or diminished response at high doses[8][9][10]. This contrasts with a typical sigmoidal dose-response curve, where the effect increases with the dose until it reaches a plateau[11].
Q2: What are the common underlying mechanisms for a biphasic dose-response?
A2: Several mechanisms can lead to a biphasic dose-response. These include:
-
Activation of opposing signaling pathways: A compound might activate a primary, stimulatory pathway at low concentrations and a secondary, inhibitory pathway at higher concentrations.
-
Receptor desensitization or downregulation: High concentrations of an agonist can lead to receptor internalization or uncoupling from its signaling cascade, reducing the overall response.
-
Off-target effects: At higher concentrations, a compound may bind to unintended targets (off-target receptors), which could mediate effects that oppose the on-target action[12][13][14][15].
-
Enzyme inhibition or activation: The compound could inhibit an enzyme at low doses but then be subject to substrate inhibition or activate a counter-regulatory enzyme at higher doses.
-
Formation of inactive complexes: At high concentrations, the compound might aggregate or form inactive complexes with itself or other molecules.
Q3: My compound is showing a biphasic response. How can I begin to investigate the cause?
A3: A step-by-step approach is recommended:
-
Confirm the finding: Repeat the experiment carefully, ensuring the purity of your compound and the accuracy of your dilutions.
-
Expand the dose range: Use a wider range of concentrations, including more points around the "peak" and "trough" of the curve, to better define its shape.
-
Time-course experiments: Investigate whether the biphasic response is time-dependent. A rapid onset of a secondary effect might suggest receptor desensitization.
-
Investigate downstream signaling: Use specific inhibitors or activators for suspected secondary signaling pathways to see if you can modulate the biphasic curve.
-
Binding studies: Perform competitive binding assays with known ligands for the primary target and potential off-targets to assess specificity and affinity at different concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in the descending part of the curve. | Compound precipitation at high concentrations. | Check the solubility of your compound in the assay buffer. Use a different solvent or add a solubilizing agent if necessary. Visually inspect the wells for precipitation. |
| The response at high concentrations is opposite to the response at low concentrations (e.g., stimulation followed by inhibition). | Activation of a secondary, opposing signaling pathway. | Use pathway-specific inhibitors to block the suspected secondary pathway. For example, if you suspect activation of an inhibitory G-protein (Gi) at high doses, pre-treat cells with pertussis toxin. |
| The response diminishes at high concentrations but does not become inhibitory. | Receptor desensitization or downregulation. | Perform time-course experiments to observe the kinetics of the response. Measure receptor expression levels on the cell surface after treatment with low and high concentrations of the compound. |
| The biphasic curve is only observed in certain cell types. | Cell-type specific expression of off-target receptors or signaling molecules. | Profile the expression of potential off-target receptors in the cell lines you are using. Test the compound in a cell line known to lack the suspected off-target. |
Experimental Protocols
Protocol 1: Characterizing a Biphasic Dose-Response Curve using a cAMP Assay
This protocol is designed to quantify the effect of a compound on adenylyl cyclase activity, a common readout for G-protein coupled receptors.
-
Cell Culture: Plate CHO-K1 cells stably expressing the receptor of interest in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound) in assay buffer, covering a wide concentration range (e.g., 1 pM to 100 µM).
-
Assay Procedure: a. Wash the cells once with pre-warmed PBS. b. Add 50 µL of assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to each well and incubate for 10 minutes at 37°C. c. Add 25 µL of the test compound dilutions to the respective wells. d. Add 25 µL of forskolin (B1673556) (an adenylyl cyclase activator, final concentration 10 µM) to all wells except the basal control. e. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. A biphasic curve would show, for example, inhibition of forskolin-stimulated cAMP at low to moderate concentrations, with this inhibition decreasing at higher concentrations.
Protocol 2: Investigating Off-Target Binding using a Radioligand Binding Assay
This protocol helps determine if a compound binds to a suspected off-target receptor at concentrations where the biphasic effect is observed.
-
Membrane Preparation: Prepare cell membranes from cells expressing the suspected off-target receptor.
-
Assay Setup: In a 96-well plate, combine: a. 50 µL of assay buffer. b. 25 µL of a known radioligand for the off-target receptor at a concentration near its Kd. c. 25 µL of the test compound at various concentrations (especially those corresponding to the descending part of the dose-response curve). d. 100 µL of the cell membrane preparation.
-
Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log of the test compound concentration to determine if the compound displaces the radioligand from the off-target receptor.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of endostatin exhibits a biphasic dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. nodes.bio [nodes.bio]
Technical Support Center: Improving Reproducibility of L-796778 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-796778 binding assays. The information is designed to enhance the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule partial agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2][3] SSTR3 is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o) to mediate its downstream effects.[4][5]
Q2: What is the mechanism of action of SSTR3 activation by this compound?
A2: Activation of SSTR3 by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[4][5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn can affect the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), ultimately modulating gene transcription and cellular function.[6][7]
Q3: What are the most common issues encountered in this compound binding assays?
A3: Common problems include high non-specific binding, low or no specific binding, and poor reproducibility between experiments.[8] These issues can often be traced back to suboptimal assay conditions, reagent quality, or procedural inconsistencies.
Q4: How can I calculate the inhibition constant (Ki) from my IC50 value in a competition binding assay?
A4: The Ki value can be calculated from the half-maximal inhibitory concentration (IC50) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound binding assays.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. | 1. Use a radioligand concentration at or below its Kd.[9] |
| 2. Insufficient blocking of non-specific sites. | 2. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[8] | |
| 3. Inadequate washing. | 3. Increase the number of washes with ice-cold wash buffer.[8] | |
| 4. Hydrophobic interactions of the ligand with assay components. | 4. Consider adding a low concentration of a non-ionic detergent to the buffer. | |
| Low or No Specific Binding | 1. Degraded or inactive receptor preparation. | 1. Ensure proper storage of cell membranes at -80°C and handle them on ice. |
| 2. Degraded radioligand. | 2. Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. | |
| 3. Incorrect assay buffer composition (e.g., pH, ionic strength). | 3. Prepare fresh assay buffer for each experiment and verify the pH.[8] | |
| 4. Incubation time is too short to reach equilibrium. | 4. Optimize the incubation time by performing a time-course experiment.[9] | |
| Poor Reproducibility | 1. Inconsistent cell membrane preparation. | 1. Standardize the membrane preparation protocol and perform protein concentration assays to ensure consistent amounts are used. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and ensure thorough mixing of all reagents. | |
| 3. Temperature fluctuations during incubation. | 3. Use a temperature-controlled incubator or water bath.[8] | |
| 4. Variability in washing steps. | 4. Use an automated cell harvester for consistent and rapid filtration and washing.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related SSTR3 binding assays.
Table 1: this compound Pharmacological Data
| Parameter | Value | Assay Type | Cell Line |
| IC50 | 18 nM | cAMP functional assay | CHO-K1 cells expressing human SSTR3 |
| pEC50 | ~7.5 | cAMP accumulation assay | Cells expressing human SSTR3 |
Table 2: Example Radioligand Binding Parameters for SSTR3
| Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Cell Line |
| [125I]-[Tyr11]-SRIF-14 | 1.3 ± 0.6 | 4.3 ± 2.1 | CHO-K1 cells expressing human SSTR1 (example for a related receptor) |
| [125I]-SST-14 | Near Kd | Not specified | HEK293 cells expressing human SSTR3 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol is adapted from a general method for SSTR3 and is a starting point for optimization.[4]
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing human SSTR3 (HEK293-hSSTR3) to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay (96-well plate format):
-
To each well, add the following in order:
-
50 µL of assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA).[11]
-
50 µL of varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin (SST-14) (e.g., 1 µM).[4]
-
50 µL of [¹²⁵I]-SST-14 at a final concentration near its Kd.[4]
-
100 µL of diluted cell membrane preparation (typically 10-30 µg of protein).
-
3. Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
4. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Unifilter 96 GF/C) to separate bound and free radioligand.[4][11]
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl pH 7.4, 0.2% BSA).[10][11]
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[4]
5. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[12]
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
Visualizations
SSTR3 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: L-796778 Activity and Serum Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of L-796778, a selective somatostatin (B550006) receptor subtype 3 (SSTR3) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule agonist for the human somatostatin receptor subtype 3 (SSTR3).[1][2] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the production of cyclic AMP (cAMP).[3] this compound mimics the action of the natural ligand, somatostatin, by binding to SSTR3 and initiating this inhibitory signaling cascade. In cellular assays, its activity is typically measured by its ability to inhibit forskolin-stimulated cAMP production, with a reported IC50 value of approximately 18 nM in CHO-K1 cells expressing the human SSTR3.[1][2][4]
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs can bind to these proteins. This binding is a reversible equilibrium between the free (unbound) drug and the protein-bound drug. It is generally accepted that only the free fraction of a drug is available to interact with its target receptor and exert a biological effect.
Therefore, if this compound binds to serum proteins, its free concentration in the culture medium will be lower than the total concentration added. This will result in a rightward shift of the concentration-response curve and a higher apparent IC50 value, indicating reduced potency. This phenomenon is often referred to as a "serum shift".[5][6]
Q3: I am observing a lower than expected potency for this compound in my experiments. Could serum be the cause?
A3: Yes, this is a likely possibility. If your assay medium contains serum (e.g., Fetal Bovine Serum - FBS), a portion of the this compound will be bound to serum proteins, reducing the concentration available to activate the SSTR3 receptors on your cells. This will manifest as a decrease in the observed potency (a higher IC50 value) compared to experiments conducted in serum-free conditions.
Q4: How can I quantify the impact of serum on this compound activity in my specific cell system?
A4: You can perform an "IC50 shift" or "serum shift" assay. This involves generating concentration-response curves for this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS). By comparing the IC50 values obtained at different serum concentrations, you can quantify the extent of the serum-induced potency shift.[5][6]
Q5: Are there any other components in serum that could interfere with my assay?
A5: Beyond protein binding, other serum components can potentially interfere with cell-based assays. These can include endogenous ligands, enzymes that might degrade the compound, or substances that affect cell health and signaling. It is also important to consider that high concentrations of serum can sometimes cause autofluorescence or other artifacts in certain assay formats.[7]
Troubleshooting Guides
Issue 1: Significantly Reduced Potency of this compound
Possible Cause: High percentage of serum in the cell culture medium leading to significant protein binding of this compound.
Troubleshooting Steps:
-
Review Serum Concentration: Check the percentage of serum (e.g., FBS) in your assay medium. Standard cell culture conditions often use 10% FBS.
-
Perform a Serum Shift Assay: To confirm and quantify the effect, conduct a dose-response experiment with this compound in the presence of different concentrations of serum (e.g., 0%, 1%, 5%, and 10%).
-
Analyze the IC50 Shift: A progressive increase in the IC50 value with increasing serum concentration is indicative of serum protein binding.
-
Consider Serum-Free or Reduced-Serum Conditions: If the serum effect is significant and problematic for your experimental goals, consider adapting your cells to grow in serum-free or reduced-serum medium for the duration of the assay.
Issue 2: High Variability in Results Between Experiments
Possible Cause: Inconsistent batches of serum or lot-to-lot variability in protein composition.
Troubleshooting Steps:
-
Standardize Serum Batch: Use the same batch of serum for a complete set of experiments to minimize variability.
-
Pre-screen New Serum Batches: Before switching to a new lot of serum, it is advisable to perform a qualification experiment to ensure it produces results consistent with the previous batch.
-
Ensure Consistent Cell Culture Conditions: Maintain consistent cell passage numbers and confluency, as these factors can also contribute to experimental variability.[8]
Experimental Protocols
Protocol: cAMP Inhibition Assay for this compound Activity
This protocol is a general guideline for determining the IC50 of this compound in a cell line expressing SSTR3.
Materials:
-
Cells stably expressing human SSTR3 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (with and without serum for comparison)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer
-
384-well white opaque microplates
Procedure:
-
Cell Preparation:
-
Culture SSTR3-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in the desired assay buffer (with or without a specific concentration of serum) to the optimal cell density determined for your assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
-
Assay Execution:
-
Add a fixed volume of the cell suspension to each well of the 384-well plate.
-
Add the serially diluted this compound to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. The optimal forskolin concentration should be predetermined to be around its EC80.
-
Incubate the plate at room temperature for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
-
cAMP Detection:
-
Follow the instructions of your chosen cAMP assay kit to lyse the cells and detect the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Impact of Serum on this compound IC50
This table illustrates the expected outcome of a serum shift assay. The IC50 value of this compound is expected to increase with higher concentrations of serum in the assay medium.
| Serum Concentration (%) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (relative to 0% serum) |
| 0 | 18 | 1.0 |
| 1 | 35 | 1.9 |
| 5 | 95 | 5.3 |
| 10 | 210 | 11.7 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions, cell line, and serum batch used.
Visualizations
Caption: SSTR3 signaling cascade initiated by this compound.
Caption: Workflow for a serum shift experiment.
Caption: Decision tree for troubleshooting reduced this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. Selective Interactions of Mouse Melanocortin Receptor Accessory Proteins with Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-796778 vehicle control recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information for using L-796778 in experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound and the proper use of vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] Its primary mechanism of action is the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[1] In Chinese Hamster Ovary (CHO-K1) cells engineered to express the human SSTR3, this compound acts as a partial agonist with an IC50 value of 18 nM.[3][4]
Q2: What is a vehicle control and why is it critical in my experiments?
A2: A vehicle control is a formulation containing all the components of the experimental treatment except for the active compound (in this case, this compound). It is administered to a control group to ensure that any observed effects are due to the compound itself and not the solvents used to deliver it. Solvents, such as DMSO or ethanol (B145695), can have their own biological effects.[5][6] For example, ethanol has been shown to stimulate the proliferation of MCF-7 breast cancer cells, which could confound experimental results if not properly controlled for.[5] Therefore, a vehicle control group is essential for accurate interpretation of data.
Q3: What is the recommended vehicle for in vitro experiments using this compound?
A3: The recommended solvent for in vitro studies is Dimethyl sulfoxide (B87167) (DMSO).[3][4][7] It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact the solubility of the compound.[3][4]
Q4: What are the recommended vehicle formulations for in vivo experiments?
A4: Two common vehicle formulations have been established for in vivo administration of this compound.[3] The choice of vehicle depends on the specific experimental design and administration route. Both formulations below have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[3]
-
Formulation 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
-
Formulation 2 (Oil-based): 10% DMSO, 90% Corn Oil.[3]
Q5: How should I properly store this compound stock solutions?
A5: Once prepared, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[3][4] For long-term storage, solutions should be kept at -80°C for up to 6 months.[3][4] For shorter-term storage, -20°C for up to one month is recommended.[3][4] It is best practice to store solutions under nitrogen.[3][4]
Q6: What are the potential off-target effects of this compound?
A6: While this compound is known as a selective SSTR3 agonist, all small molecule inhibitors have the potential for off-target effects, where they may interact with unintended proteins.[2][8] Such interactions can sometimes be the true cause of a drug's observed effects on cancer cell growth.[8] It is crucial to include appropriate controls in your experimental design to validate that the observed phenotype is a result of the on-target activity of this compound.
Quantitative Data Summary
The following tables summarize the key properties and solubility information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C29H40N6O7 | [3] |
| Molecular Weight | 584.66 g/mol | [3][4] |
| CAS Number | 217480-25-6 | [3] |
| Appearance | White to off-white solid | [3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration / Solubility | Notes | Reference(s) |
| DMSO | 100 mg/mL (171.04 mM) | Requires sonication. Use of newly opened DMSO is critical. | [3][4] |
| DMSO | 5.85 mg/mL (10.01 mM) | Sonication is recommended. | [7] |
| DMSO | 10 mM | - | [1] |
Table 3: Recommended In Vivo Vehicle Formulations
| Formulation | Component | Percentage |
| 1 (Aqueous-based) | DMSO | 10% |
| PEG300 | 40% | |
| Tween-80 | 5% | |
| Saline | 45% | |
| 2 (Oil-based) | DMSO | 10% |
| Corn Oil | 90% |
Signaling Pathway and Workflows
Troubleshooting Guide
This section addresses common issues encountered during the preparation of this compound solutions.
Problem: My this compound compound is precipitating or not fully dissolving in the vehicle.
This is a common issue related to the compound's solubility. Follow this troubleshooting workflow to achieve a clear solution.
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Administration (Aqueous-Based Vehicle)
This protocol details the step-by-step method for preparing a 1 mg/mL working solution of this compound in the aqueous-based vehicle.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl, sterile)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a 10 mg/mL Stock Solution:
-
Prepare the Final Formulation (Example for 1 mL total volume):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of your 10 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
The final concentrations will be: 1 mg/mL this compound, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
-
Prepare the Vehicle Control:
-
Follow the exact same procedure as in Step 2, but substitute the this compound DMSO stock with pure DMSO.
-
In a sterile conical tube, add 400 µL of PEG300, 100 µL of pure DMSO, 50 µL of Tween-80, and 450 µL of saline.
-
Vortex at each step to ensure homogeneity.
-
-
Final Check:
-
Ensure both the final drug formulation and the vehicle control are clear, single-phase solutions before administration. If precipitation has occurred, gentle warming and/or sonication may be used to redissolve the compound.[3]
-
References
- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 2. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance multiplex drug gated CAR circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-796,778 | Somatostatin | TargetMol [targetmol.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating SSTR3 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the expression of Somatostatin (B550006) Receptor 3 (SSTR3) in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to confirm SSTR3 expression in my cell line?
A1: The initial step is to verify SSTR3 expression at the mRNA level using quantitative PCR (qPCR). If mRNA is detected, proceed to confirm protein expression using methods such as Western Blot, Immunofluorescence (IF), or Flow Cytometry. It is crucial to include appropriate positive and negative control cell lines to ensure the validity of your results.
Q2: Which cell lines can be used as positive and negative controls for SSTR3 expression?
A2:
-
Positive Controls:
-
HEK293 or CHO cells transfected to express SSTR3 are reliable positive controls.[1]
-
The human pancreatic neuroendocrine tumor cell line NT-3 has been reported to express high levels of SSTR3 protein.[2]
-
Some studies have shown SSTR3 expression in breast cancer cell lines like MCF-7 and MDA-MB-231 after overexpression.[3]
-
-
Negative Controls:
-
The parental cell line (not transfected with SSTR3) serves as an excellent negative control.
-
Cell lines known to have low or no SSTR3 expression, such as some BON1 cell passages, can also be used.[4] It is always best to confirm the lack of expression in your chosen negative control line.
-
Q3: My SSTR3 antibody is not working. What should I do?
A3: Antibody performance is a common issue. First, ensure you are using a validated antibody specific for the application you are performing (e.g., an antibody validated for Western Blot may not work for Immunohistochemistry). Check the manufacturer's datasheet for recommended applications and protocols.[5] If problems persist, consider testing a different antibody from a reputable supplier. It is good practice to validate a new antibody in-house with positive and negative controls.[6][7]
Q4: I see a band at an unexpected molecular weight in my Western Blot. What could be the cause?
A4: A band at an unexpected molecular weight for SSTR3 (expected ~45 kDa) could be due to several factors[8][9]:
-
Post-translational modifications: Glycosylation can increase the apparent molecular weight.
-
Protein degradation: Smaller bands may indicate degradation of the target protein. Ensure you use protease inhibitors during sample preparation.[10]
-
Splice variants: Different isoforms of the protein may exist.
-
Non-specific antibody binding: The antibody may be cross-reacting with other proteins. Optimize your blocking and washing steps.
SSTR3 Signaling Pathway
SSTR3 is a G-protein coupled receptor (GPCR). Upon binding its ligand, somatostatin, the receptor couples to an inhibitory G-protein (Gαi). This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This signaling cascade can influence various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[12][13]
Caption: SSTR3 signaling cascade upon somatostatin binding.
Experimental Workflow for SSTR3 Validation
The following diagram outlines a typical workflow for validating SSTR3 expression in a new cell line.
Caption: A streamlined workflow for validating SSTR3 expression.
Experimental Protocols
Quantitative PCR (qPCR)
This protocol is for the detection of SSTR3 mRNA.
-
RNA Extraction: Isolate total RNA from your cell line and a positive control cell line using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[14]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and SSTR3-specific primers. Also, include primers for a housekeeping gene (e.g., β-actin) for normalization.[14]
-
Data Analysis: Analyze the amplification data to determine the relative expression of SSTR3 mRNA in your cell line compared to the positive control.
Western Blot
This protocol outlines the steps for detecting SSTR3 protein in cell lysates.
-
Sample Preparation: Lyse cells in a buffer containing protease inhibitors.[10] Determine the total protein concentration of the lysates.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-SSTR3 antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Immunofluorescence (IF) / Immunocytochemistry (ICC)
This protocol is for visualizing the subcellular localization of SSTR3.
-
Cell Seeding: Grow cells on coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[16][17]
-
Permeabilization: If targeting an intracellular epitope, permeabilize the cells with a detergent such as 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[16]
-
Blocking: Block with a buffer containing 5% normal goat serum and 0.3% Triton™ X-100 for 1 hour to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the anti-SSTR3 primary antibody for 1-2 hours at room temperature or overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash and then incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[17]
-
Mounting and Imaging: Mount the coverslips with an antifade mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.[16][17]
Flow Cytometry
This protocol is for quantifying the percentage of cells expressing SSTR3 on their surface.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Blocking: Block non-specific antibody binding by incubating cells with a blocking buffer (e.g., PBS with 0.5% BSA).[18][19]
-
Primary Antibody Incubation: Incubate approximately 5x10^5 to 1x10^6 cells with the anti-SSTR3 primary antibody for 30-60 minutes on ice.[18]
-
Secondary Antibody Incubation: If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorophore-conjugated secondary antibody for 30 minutes on ice, protected from light.[18]
-
Data Acquisition: Wash the cells and resuspend them in a suitable buffer for analysis on a flow cytometer.[18]
Troubleshooting Guides
Western Blot Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Low protein expression in the cell line. | Use a positive control to confirm the protocol and antibody are working. Consider immunoprecipitation to enrich for SSTR3.[10] |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure proper storage.[10] | |
| Poor transfer of protein to the membrane. | Confirm transfer using Ponceau S staining. Optimize transfer time and voltage.[8] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[15] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[9] | |
| Inadequate washing. | Increase the number and duration of wash steps.[15] | |
| Non-specific Bands | Antibody is not specific to SSTR3. | Use a different, validated antibody. Include a negative control cell line.[8] |
| Protein degradation. | Ensure protease inhibitors are added to the lysis buffer and use fresh samples.[10] |
Immunofluorescence (IF) / Immunocytochemistry (ICC) Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody not suitable for IF/ICC. | Check the antibody datasheet for validated applications. |
| Incorrect fixation method. | Some antibodies require a specific fixation method (e.g., methanol (B129727) vs. paraformaldehyde).[17] | |
| High Background | Insufficient blocking or washing. | Increase blocking time and the stringency of washes. |
| Secondary antibody is binding non-specifically. | Run a control with only the secondary antibody. | |
| Signal in the Wrong Cellular Compartment | Antibody is binding non-specifically. | Use a well-validated antibody and appropriate controls. |
Flow Cytometry Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low SSTR3 expression on the cell surface. | SSTR3 may be primarily intracellular in your cell line. Consider intracellular staining after permeabilization. |
| Primary antibody does not recognize the native protein conformation. | Use an antibody validated for flow cytometry that recognizes an extracellular epitope. | |
| High Background | Non-specific antibody binding to Fc receptors. | Block Fc receptors with an appropriate blocking agent.[19] |
| Dead cells are binding the antibody non-specifically. | Use a viability dye to exclude dead cells from the analysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. karger.com [karger.com]
- 3. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The challenges with the validation of research antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Gene - SSTR3 [maayanlab.cloud]
- 13. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bosterbio.com [bosterbio.com]
- 16. arigobio.com [arigobio.com]
- 17. biotium.com [biotium.com]
- 18. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]
- 19. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
L-796778 vs. Pasireotide: A Comparative Guide to SSTR3 Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of L-796778 and pasireotide (B1678482) for the somatostatin (B550006) receptor subtype 3 (SSTR3). It includes quantitative binding data, a description of the experimental protocols used for these measurements, and an overview of the associated signaling pathways.
Quantitative Binding Affinity
The binding affinities of this compound and pasireotide for the human SSTR3 are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
| Compound | SSTR3 IC50 (nM) |
| This compound | 18[1][2][3] |
| Pasireotide | 1.5[4][5] |
Experimental Protocols
The binding affinities of these compounds are typically determined through competitive radioligand binding assays.[4][5] The general methodology for this type of assay is as follows:
1. Receptor Source: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary (CHO-K1) cells) that have been genetically engineered to express a single subtype of the human somatostatin receptor, in this case, SSTR3.[1][2][3]
2. Radioligand: A radiolabeled ligand with known high affinity for SSTR3 is used.
3. Competitive Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound or pasireotide).
4. Measurement: The amount of radioligand bound to the receptors is measured. The ability of the test compound to displace the radioligand is used to determine its binding affinity.
5. Data Analysis: The data is analyzed to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In the case of this compound, its potency was also assessed by its ability to inhibit forskolin-stimulated cAMP production in CHO-K1 cells expressing the human SSTR3, yielding an IC50 value of 18 nM.[1][2][3]
SSTR3 Signaling Pathway
Both this compound and pasireotide are agonists for SSTR3.[1][2][3] Somatostatin receptors, including SSTR3, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6][7] Activation of SSTR3 by an agonist initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] The reduction in cAMP can modulate the activity of various downstream effectors, such as protein kinase A (PKA), and influence a range of cellular processes including hormone secretion and cell proliferation.[8][9]
The following diagram illustrates the canonical SSTR3 signaling pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Somatostatin receptor 3 - Wikipedia [en.wikipedia.org]
- 8. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 9. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-796778 and Other Selective SSTR3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-796778 with other selective somatostatin (B550006) receptor subtype 3 (SSTR3) agonists, offering insights into their performance based on available experimental data. The objective of this document is to furnish researchers with the necessary information to make informed decisions regarding the selection of SSTR3 agonists for their studies.
Introduction to SSTR3 Agonists
The somatostatin receptor subtype 3 (SSTR3) is a G protein-coupled receptor that, upon activation, mediates a variety of cellular processes, including the inhibition of hormone secretion and cell proliferation.[1] Selective SSTR3 agonists are valuable research tools for elucidating the specific physiological roles of this receptor subtype and hold therapeutic potential for various pathologies, including certain cancers and neurological disorders.[1][2] this compound is a well-characterized, potent, and selective non-peptidic SSTR3 agonist.[3][4] This guide compares this compound with other notable selective SSTR3 agonists, focusing on their binding and functional properties.
Comparative Performance of SSTR3 Agonists
The following table summarizes the available quantitative data for this compound and other relevant SSTR3 agonists. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data should be interpreted with consideration of the different experimental conditions.
| Compound | Type | Target | Binding Affinity (IC50/Ki) | Functional Potency (IC50) | Key Findings |
| This compound | Non-peptidic Agonist | Selective SSTR3 | - | 18 nM (cAMP inhibition)[3] | A selective small molecule agonist of SSTR3 with at least ten times more potency than for other SSTR subtypes.[5] |
| ITF2984 | Peptidic Agonist | Pan-SSTR agonist with high SSTR3 affinity | IC50 for SSTR3 is ~10-fold lower than octreotide (B344500) and pasireotide.[1][5] | Full SSTR3 agonist; induces receptor internalization and phosphorylation.[3][5] | Shows antitumor activity in a preclinical model of nonfunctioning pituitary adenomas, which is dependent on SSTR3 expression levels.[5] |
| BIM-355 & BIM-071 | Peptidic Agonists | Selective SSTR3 | Not explicitly quantified in comparative studies. | Comparable reduction in cell viability to this compound in nonfunctioning pituitary tumor primary cell cultures.[4] | Demonstrated specific SSTR3-mediated effects on cell viability that were blocked by SSTR3 antagonists.[4] |
| Pasireotide (SOM230) | Peptidic Agonist | Pan-SSTR Agonist | High affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[6] | - | A second-generation multi-receptor targeted somatostatin analog.[6] |
| Octreotide | Peptidic Agonist | Primarily SSTR2 | Primarily targets SSTR2 with moderate affinity for SSTR5.[6] | - | A first-generation somatostatin analog.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: SSTR3 Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human SSTR3 (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest the cells and homogenize them in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a fresh buffer. The protein concentration of the membrane preparation is then determined.[7]
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-30 µg of protein per well).[7]
-
Add a fixed concentration of a suitable radiolabeled SSTR3 ligand (e.g., [125I]-Somatostatin-14) near its dissociation constant (Kd).[7]
-
Add the unlabeled competitor compound (e.g., this compound) at various concentrations.
-
For total binding, add assay buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled somatostatin.[7]
-
Incubate the plate, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.[8]
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.[6]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the SSTR3 signaling pathway.
1. Cell Seeding:
-
Seed cells expressing SSTR3 in a 96-well plate and culture them overnight.[9]
2. Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Add the SSTR3 agonist (e.g., this compound) at various concentrations.
-
Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase and increase intracellular cAMP levels.[9]
-
Incubate for a specified period (e.g., 30 minutes at 37°C).[9]
3. Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[9]
4. Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
Conclusion
This compound remains a valuable tool for studying SSTR3 due to its demonstrated selectivity and potency. While newer compounds like ITF2984 show promise with high affinity for SSTR3, a comprehensive and direct comparative analysis of all selective SSTR3 agonists under identical experimental conditions would be beneficial for the research community. The provided protocols and pathway diagrams offer a foundational understanding for researchers planning to work with these compounds.
References
- 1. PuSH - Publication Server of Helmholtz Zentrum München: Identification of a Novel SSTR3 full agonist for the treatment of nonfunctioning pituitary adenomas. [push-zb.helmholtz-munich.de]
- 2. mdpi.com [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: The SSTR3-Selective Agonist L-796778 Versus Pan-Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective somatostatin (B550006) receptor subtype 3 (SSTR3) agonist, L-796778, and pan-somatostatin analogs such as pasireotide, octreotide, and lanreotide. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds, supported by experimental data, to inform drug development and basic research in fields targeting the somatostatin receptor system.
Introduction
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (SSTR1-5) that mediate the diverse physiological effects of the hormone somatostatin. These receptors are key therapeutic targets for a variety of diseases, including neuroendocrine tumors, acromegaly, and Cushing's disease. While pan-somatostatin analogs, which target multiple SSTR subtypes, have been the mainstay of therapy, there is growing interest in subtype-selective agonists like this compound to achieve more targeted therapeutic effects with potentially fewer side effects. This guide offers a comparative analysis of their binding affinities, functional activities, and underlying signaling mechanisms.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Pan-Somatostatin Analogs for Human Somatostatin Receptor Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | >1000 | ~18 (IC50)[1][2] | >1000 | >1000 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 |
| Lanreotide | >1000 | 0.8 | 100 | >1000 | 5.2 |
Note: Data for pan-somatostatin analogs are compiled from various sources and represent approximate Ki values. The value for this compound is an IC50 for cAMP inhibition, indicating functional potency, with binding studies confirming high selectivity for SSTR3.[1][2][3]
Table 2: Comparative Functional Activity (IC50/EC50, nM) of this compound and Pan-Somatostatin Analogs
| Compound | Assay | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | cAMP Inhibition | - | - | 18[1][2] | - | - |
| Pasireotide | cAMP Inhibition | 7.6 | 0.1 | 0.12 | >100 | 0.4 |
| Octreotide | cAMP Inhibition | >1000 | 0.2-2.5 | Low affinity | >100 | Lower affinity than SSTR2 |
| Lanreotide | cAMP Inhibition | >1000 | 2.5 | >1000 | >1000 | 16 |
Note: This table summarizes the functional potency of the compounds in inhibiting adenylyl cyclase activity. Data is collated from multiple sources and may vary based on the specific cell line and assay conditions used.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor subtype.
-
Membrane Preparation : Cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human somatostatin receptor subtype are cultured. The cells are harvested and homogenized to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is quantified.
-
Competitive Binding Incubation : The assay is typically conducted in a 96-well plate format. Each well contains the prepared receptor membranes, a radiolabeled somatostatin analog with high affinity for the receptor subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-SST-14), and varying concentrations of the unlabeled test compound (this compound or a pan-somatostatin analog).
-
Separation and Detection : Following incubation to allow for competitive binding to reach equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Data Analysis : The radioactivity retained on the filters is measured using a scintillation counter. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.
-
Cell Culture and Plating : Cells expressing the somatostatin receptor subtype of interest are plated in a multi-well format.
-
Compound Incubation : The cells are pre-incubated with varying concentrations of the test compound (this compound or a pan-somatostatin analog).
-
Stimulation : Adenylyl cyclase is stimulated using forskolin, which leads to an increase in intracellular cAMP levels.
-
Lysis and Detection : The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis : The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation. A dose-response curve is generated to determine the IC50 value of the test compound.
Mandatory Visualization
References
Validating the Selectivity of S-796778: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of L-796778, a potent somatostatin (B550006) receptor 3 (SSTR3) agonist, and its alternatives, supported by experimental data and detailed protocols. While direct validation of this compound using SSTR3 knockout cells is not prominently available in published literature, extensive studies on cells individually expressing somatostatin receptor subtypes provide robust evidence of its selectivity.
This compound: A Selective SSTR3 Agonist
This compound is a small molecule agonist that demonstrates high selectivity for the human somatostatin receptor subtype 3 (SSTR3).[1][2] Its mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This activity is characteristic of Gi/o-coupled G-protein coupled receptors (GPCRs) like SSTR3.
Quantitative Analysis of this compound Selectivity
While knockout cell data is the gold standard for validating on-target activity, comprehensive studies utilizing cell lines individually expressing each of the five somatostatin receptor subtypes (SSTR1-5) offer a clear profile of a compound's selectivity. The following table summarizes the potency of this compound at each human SSTR subtype, as determined by cAMP accumulation assays.
| Somatostatin Receptor Subtype | This compound EC50 (nM) | Reference |
| hSSTR1 | >1000 | [1] |
| hSSTR2 | >1000 | [1] |
| hSSTR3 | 1.8 | [1] |
| hSSTR4 | >1000 | [1] |
| hSSTR5 | >1000 | [1] |
Table 1: Potency of this compound at human somatostatin receptor subtypes. Data from cAMP accumulation assays in CHO-K1 cells expressing individual human SSTR subtypes.[1]
The data clearly indicates that this compound is a highly potent agonist at SSTR3 with an EC50 in the low nanomolar range, while exhibiting significantly lower potency at other SSTR subtypes.[1] This more than 500-fold selectivity for SSTR3 over other subtypes underscores its utility as a specific pharmacological tool for studying SSTR3-mediated signaling pathways.
Comparison with Alternative SSTR3 Agonists
Several other compounds have been identified as SSTR3 agonists, offering alternatives for researchers. A comparison with these compounds highlights the unique properties of this compound.
| Compound | SSTR Subtype Affinity/Potency | Key Characteristics | Reference(s) |
| This compound | Highly selective for SSTR3 (EC50 = 1.8 nM) | Small molecule agonist. | [1] |
| ITF2984 | Pan-SSTR agonist with high affinity for SSTR3 (IC50 ~10-fold lower than octreotide (B344500) and pasireotide (B1678482) for SSTR3). Full agonist at SSTR3. | Somatostatin analog. | [4][5][6][7] |
| Pasireotide (SOM230) | Multi-receptor ligand with high affinity for SSTR5, SSTR2, SSTR3, and SSTR1. | Cyclohexapeptide somatostatin analog. | [8][9][10] |
| Octreotide | Preferentially binds to SSTR2, with lower affinity for SSTR3 and SSTR5. | First-generation somatostatin analog. | [4] |
Table 2: Comparison of this compound with other SSTR3 agonists.
The Gold Standard: Validation with Knockout Cells
The definitive method to validate the on-target selectivity of a compound is to compare its activity in wild-type cells versus cells where the target gene has been knocked out. In the context of this compound, this would involve comparing its ability to inhibit cAMP production in wild-type cells versus SSTR3 knockout cells. In the SSTR3 knockout cells, a truly selective agonist should have no effect.
Experimental Protocols
Generation of SSTR3 Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of a stable SSTR3 knockout cell line from a parental line that endogenously expresses SSTR3 (e.g., CHO-K1, HEK293).
a. sgRNA Design and Cloning:
-
Design two single guide RNAs (sgRNAs) targeting an early exon of the SSTR3 gene to induce frameshift mutations.
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., a vector co-expressing Cas9 and a fluorescent marker like GFP).
b. Transfection and Single-Cell Sorting:
-
Transfect the parental cell line with the Cas9/sgRNA expression plasmid.
-
After 48-72 hours, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
c. Clonal Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for SSTR3 knockout by genomic DNA sequencing of the targeted region to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of SSTR3 protein expression in knockout clones by Western blot analysis.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
a. Cell Preparation:
-
Seed wild-type and SSTR3 knockout cells in a 96-well or 384-well plate and culture overnight.
b. Assay Protocol:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add varying concentrations of this compound to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) (e.g., 10 µM).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
c. Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
In wild-type cells, this compound should exhibit a dose-dependent inhibition of forskolin-stimulated cAMP accumulation.
-
In SSTR3 knockout cells, this compound should show no significant inhibition of forskolin-stimulated cAMP accumulation, confirming its on-target selectivity.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SSTR3 signaling pathway and the experimental workflow for knockout cell validation.
Caption: SSTR3 Signaling Pathway.
Caption: Experimental Workflow for Knockout Cell Validation.
References
- 1. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas [mdpi.com]
- 5. The Novel SSTR3 Agonist ITF2984 Exerts Antimitotic and Proapoptotic Effects in Human Non-Functioning Pituitary Neuroendocrine Tumor (NF-PitNET) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel SSTR3 Full Agonist ITF2984 Shows Antitumor Properties against Pancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel SSTR3 Agonist ITF2984 Exerts Antimitotic and Proapoptotic Effects in Human Non-Functioning Pituitary Neuroendocrine Tumor (NF-PitNET) Cells [mdpi.com]
- 8. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-796778 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-Protein Coupled Receptor (GPCR) cross-reactivity of L-796778, a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3). The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.
Executive Summary
This compound is a well-characterized SSTR3 agonist with a reported IC50 of 18 nM for the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[1][2] While it is reported to exhibit at least tenfold higher potency for SSTR3 compared to other somatostatin receptor subtypes, comprehensive data on its cross-reactivity against a broader panel of diverse GPCRs is not publicly available. This guide, therefore, focuses on its known activity and provides the necessary experimental context to encourage further investigation into its selectivity.
Data Presentation
The following table summarizes the known quantitative activity of this compound. The lack of comprehensive public data on cross-reactivity with other GPCR families is a notable limitation.
| Receptor Target | Assay Type | Measured Activity (IC50) | Reference |
| Human Somatostatin Receptor Subtype 3 (SSTR3) | cAMP Inhibition Assay (in CHO-K1 cells) | 18 nM | [1][2] |
| Other Somatostatin Receptor Subtypes (SSTR1, 2, 4, 5) | Not specified | At least 10-fold less potent than at SSTR3 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to assess its activity, the following diagrams illustrate the SSTR3 signaling pathway and a typical experimental workflow for evaluating GPCR agonist-induced cAMP inhibition.
References
Comparative Analysis of L-796778 and Octreotide: A Guide for Researchers
This guide provides a detailed comparative analysis of L-796778 and octreotide (B344500), focusing on their distinct mechanisms of action, receptor pharmacology, and signaling pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for preclinical and clinical research.
Introduction: Distinctive Pharmacological Profiles
This compound is a potent and selective antagonist of the G-protein coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UTR). It effectively blocks the physiological effects mediated by urotensin-II (U-II), a potent vasoconstrictor. In contrast, octreotide is a synthetic somatostatin (B550006) analog that acts as an agonist at somatostatin receptors (SSTRs), with a particularly high affinity for the SSTR2 subtype. Its primary function is to mimic the natural inhibitory effects of somatostatin on various endocrine and exocrine secretions. This fundamental difference in their targets and mechanisms—this compound as a GPR14 antagonist and octreotide as an SSTR agonist—underpins their distinct therapeutic applications and pharmacological profiles.
Comparative Receptor Binding Affinity
The binding affinities of this compound and octreotide for their respective primary receptors are summarized below. These values are critical indicators of the compounds' potency and selectivity.
| Compound | Receptor | Assay Type | Ligand | Affinity (Ki) | Reference |
| This compound | GPR14 (UTR) | Radioligand Binding | [¹²⁵I]Urotensin-II | 0.65 nM | |
| Octreotide | Somatostatin Receptor 2 (SSTR2) | Radioligand Binding | [¹²⁵I-Tyr¹¹]SRIF-14 | 0.49 nM | |
| Octreotide | Somatostatin Receptor 3 (SSTR3) | Radioligand Binding | [¹²⁵I-Tyr¹¹]SRIF-14 | 22.8 nM | |
| Octreotide | Somatostatin Receptor 5 (SSTR5) | Radioligand Binding | [¹²⁵I-Tyr¹¹]SRIF-14 | 8.0 nM |
Functional Activity at Target Receptors
The functional activity of this compound and octreotide highlights their opposing mechanisms of action. This compound acts as an antagonist, blocking the downstream signaling initiated by the natural ligand, while octreotide functions as an agonist, activating the receptor and its subsequent signaling cascade.
| Compound | Assay | Cell Line | Effect | IC₅₀/EC₅₀ | Reference |
| This compound | Urotensin-II-induced Ca²⁺ mobilization | CHO cells expressing human GPR14 | Antagonist | 1.8 nM (IC₅₀) | |
| Octreotide | Inhibition of adenylyl cyclase | CHO-K1 cells expressing human SSTR2 | Agonist | 0.2 nM (EC₅₀) |
Signaling Pathways
The signaling pathways modulated by this compound and octreotide are distinct, reflecting their different receptor targets.
This compound and the GPR14 (UTR) Signaling Pathway
This compound acts by blocking the urotensin-II-mediated activation of GPR14. Urotensin-II binding to GPR14 typically activates Gαq/11, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation. This compound competitively inhibits this pathway.
Octreotide and the SSTR2 Signaling Pathway
Octreotide, as a somatostatin analog, activates SSTR2, which is coupled to the inhibitory G-protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and octreotide.
Radioligand Binding Assay (for this compound)
This protocol outlines the method for determining the binding affinity of this compound to the GPR14 receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR14 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a buffer containing cell membranes, the radioligand [¹²⁵I]Urotensin-II, and varying concentrations of the competing ligand (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay (for this compound)
This assay measures the ability of this compound to antagonize urotensin-II-induced calcium release.
-
Cell Culture: CHO cells expressing human GPR14 are seeded into microplates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Stimulation and Measurement: Urotensin-II is added to stimulate the cells, and the resulting change in intracellular calcium concentration is measured by monitoring fluorescence intensity using a suitable plate reader.
-
Data Analysis: The IC₅₀ value is determined by measuring the concentration of this compound required to inhibit 50% of the maximal response induced by urotensin-II.
Adenylyl Cyclase Activity Assay (for Octreotide)
This protocol determines the agonistic activity of octreotide at the SSTR2 receptor by measuring its effect on adenylyl cyclase.
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing human SSTR2 are cultured, and cell membranes are prepared.
-
Assay Reaction: Membranes are incubated with ATP, GTP, an ATP-regenerating system, and varying concentrations of octreotide. Forskolin is often included to stimulate adenylyl cyclase activity.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of octreotide that produces 50% of the maximal inhibition of adenylyl cyclase activity (EC₅₀) is calculated.
Summary and Conclusion
This compound and octreotide are pharmacologically distinct compounds with different molecular targets and mechanisms of action. This compound is a selective antagonist of GPR14, a receptor implicated in cardiovascular regulation, while octreotide is a potent agonist of SSTR2, widely used for its inhibitory effects on hormone secretion. The data and protocols presented in this guide provide a basis for the comparative evaluation of these molecules in various research contexts. The choice between these compounds for a particular study will depend entirely on the specific receptor system and physiological process being investigated.
A Comparative Guide to the Functional Differences Between L-796778 and Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional characteristics of the synthetic, non-peptide somatostatin (B550006) receptor agonist L-796778 and the endogenous peptide hormone somatostatin-14 (SST-14). This comparison is supported by experimental data on receptor binding affinities and functional potencies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Somatostatin is a key regulatory peptide that exists in two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28).[1][2][3] It exerts its diverse physiological effects, including the regulation of the endocrine system, neurotransmission, and cell proliferation, by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5).[3][4] SST-14 is a non-selective agonist, binding with high affinity to all five SSTR subtypes.[5] This lack of selectivity can lead to a wide range of physiological effects, some of which may be therapeutically undesirable.
In contrast, this compound is a potent and selective small-molecule agonist for the somatostatin receptor subtype 3 (SSTR3).[6][7] This selectivity allows for the targeted modulation of SSTR3-mediated signaling pathways, offering the potential for more specific therapeutic interventions with fewer off-target effects.[4] This guide will delve into the functional distinctions between these two compounds, providing the quantitative data and experimental context necessary for informed research and development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (IC50 for inhibition of cAMP accumulation) of this compound and somatostatin-14 for the five human somatostatin receptor subtypes.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | >1000 | 1.1 ± 0.2 | >1000 | >1000 |
| Somatostatin-14 | 0.7 ± 0.1 | 0.1 ± 0.02 | 0.4 ± 0.05 | 0.6 ± 0.1 | 0.3 ± 0.04 |
Data for this compound and Somatostatin-14 from Rohrer et al., 1998.
Table 2: Functional Potency (IC50, nM) - Inhibition of Forskolin-Stimulated cAMP Accumulation
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | >1000 | 18 ± 3 | >1000 | >1000 |
| Somatostatin-14 | 0.5 ± 0.1 | 0.2 ± 0.04 | 0.6 ± 0.1 | 0.3 ± 0.05 | 0.4 ± 0.08 |
Data for this compound and Somatostatin-14 from Rohrer et al., 1998. The IC50 value of 18 nM for this compound at SSTR3 is also supported by other sources.[6][7]
Experimental Protocols
The data presented above are typically generated using the following experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of an unlabeled ligand (this compound or somatostatin-14) to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14).
-
Unlabeled competitor ligands (this compound and somatostatin-14).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the potency (IC50) of a compound in modulating the downstream signaling of a G-protein coupled receptor.
Objective: To measure the ability of an agonist (this compound or somatostatin-14) to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
Intact cells expressing a specific SSTR subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound and somatostatin-14).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value, which is the concentration of the agonist that causes 50% of its maximal inhibitory effect.
Mandatory Visualization
Caption: Receptor binding selectivity of Somatostatin-14 vs. This compound.
Caption: Generalized somatostatin receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of subtype selective somatostatin receptor agonists [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
A Comparative Analysis of L-796778 and Endogenous Ligand Binding Kinetics at the Somatostatin Receptor Subtype 3 (SSTR3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of the synthetic agonist L-796778 and the endogenous ligands, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), at the human somatostatin (B550006) receptor subtype 3 (SSTR3). The data presented is crucial for understanding the pharmacological profile of this compound in the context of the native receptor physiology, aiding in drug development and research applications.
Executive Summary
Data Presentation: Binding Affinity at Human SSTR3
The following table summarizes the binding and functional potency data for this compound and the endogenous ligands at the human SSTR3. It is important to note that the IC50 value for this compound reflects its potency in a functional assay (inhibition of cAMP production), while the IC50 values for the endogenous ligands are derived from competitive binding assays.
| Ligand | Receptor | Parameter | Value (nM) | Assay Type |
| This compound | Human SSTR3 | IC50 | 18 | Forskolin-stimulated cAMP inhibition[2][6] |
| Somatostatin-14 | Human SSTR3 | IC50 | 1.7 | Radioligand Competition Binding[7] |
| Somatostatin-28 | Human SSTR3 | IC50 | 0.2 | Radioligand Competition Binding[7] |
Note: IC50 (Half-maximal inhibitory concentration) in a competition binding assay is an indicator of the ligand's affinity for the receptor. A lower IC50 value generally corresponds to a higher binding affinity.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity (Ki) for unlabeled ligands like this compound and endogenous somatostatins at the SSTR3 is typically performed using a radioligand competition binding assay.
Objective: To determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SSTR3.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human SSTR3 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity SSTR3 radioligand, such as [¹²⁵I]-Somatostatin-14 or a selective synthetic analog.
-
Test Compounds: this compound, Somatostatin-14, Somatostatin-28.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Instrumentation: Gamma counter for detecting radioactivity.
Procedure:
-
Membrane Preparation: SSTR3-expressing cells are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound (this compound, SST-14, or SST-28).
-
For total binding, only the radioligand and buffer are added.
-
For non-specific binding, the radioligand is added in the presence of a saturating concentration of unlabeled somatostatin.
-
The reaction is initiated by the addition of the cell membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
SSTR3 Signaling Pathway
Caption: SSTR3 signaling cascade initiated by ligand binding.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 7. academic.oup.com [academic.oup.com]
Validating the On-Target Effects of L-796778 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of L-796778, a potent and selective agonist of the Somatostatin Receptor 3 (SSTR3), by comparing its pharmacological action with the genetic knockdown of SSTR3 using small interfering RNA (siRNA). Establishing that the observed biological effects of a small molecule are directly attributable to its intended target is a cornerstone of robust drug development. Here, we present detailed experimental protocols, comparative data, and workflow visualizations to guide researchers in rigorously confirming the on-target activity of this compound.
This compound is a small molecule agonist that selectively binds to and activates SSTR3, a G protein-coupled receptor (GPCR).[1][2][3] Activation of SSTR3, which is coupled to an inhibitory G protein (Gαi), leads to the suppression of adenylyl cyclase activity. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger.[1][3] A common method to assess this is by measuring the inhibition of forskolin-stimulated cAMP production.[1][3]
To ensure that the effects of this compound are specifically mediated by SSTR3, a powerful validation technique is the use of siRNA to silence the expression of the SSTR3 gene. If the biological effects of this compound are diminished or abolished in cells treated with SSTR3 siRNA, it provides strong evidence of on-target activity.
Signaling Pathway of this compound
The activation of SSTR3 by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This pathway is fundamental to the cellular response elicited by this compound.
References
Assessing L-796778 Specificity in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the somatostatin (B550006) receptor subtype 3 (SSTR3) agonist, L-796778, with alternative compounds. The information presented herein is supported by experimental data to assist researchers in assessing its specificity, particularly in the context of primary cell cultures.
Comparative Analysis of SSTR Agonist Specificity
This compound is a nonpeptide agonist highly selective for the somatostatin receptor subtype 3 (SSTR3).[1][2][3] Its specificity is crucial for elucidating the precise physiological roles of SSTR3 and for the development of targeted therapeutics. To objectively assess its performance, this guide compares its binding affinity with that of other SSTR agonists.
Data Presentation: Binding Affinities of SSTR Agonists
The following table summarizes the binding affinities (Ki in nM) of this compound and alternative SSTR agonists across all five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | >1000 | >1000 | 1.8 | >1000 | >1000 |
| Pasireotide | 1.5 | 0.16 | 0.5 | >1000 | 0.06 |
| ITF2984 | High | High | High (10-fold > Pasireotide) | - | High |
| Octreotide | >1000 | 0.2 - 2.5 | Low affinity | >100 | Lower than SSTR2 |
Data for this compound is from Rohrer et al., 1998. Data for Pasireotide and Octreotide is compiled from multiple sources.[4][5] Data for ITF2984 is qualitative based on comparative statements.[6][7][8]
As the data indicates, this compound exhibits exceptional selectivity for SSTR3, with negligible affinity for the other subtypes. In contrast, Pasireotide is a multi-receptor agonist with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[4][9] ITF2984 is a full SSTR3 agonist with a reported 10-fold higher affinity for SSTR3 compared to Pasireotide.[6][7][8] Octreotide primarily targets SSTR2 and SSTR5 with low affinity for SSTR3.[5]
Experimental Protocols
To assess the specificity of this compound or other SSTR agonists in primary cell cultures, the following experimental protocols are recommended.
Primary Cell Culture
A variety of primary cells endogenously express SSTR3 and are suitable for specificity studies. These include, but are not limited to:
-
Pancreatic islet cells: Particularly beta cells, where SSTR3 is involved in the regulation of insulin (B600854) secretion.
-
Neurons: Cortical and hippocampal neurons are known to express SSTR3.
-
Immune cells: Certain lymphocytes and monocytes express SSTR3.
-
Tumor cells: Neuroendocrine tumors often express SSTRs, including SSTR3.
Cells should be isolated and cultured using standard protocols appropriate for the specific cell type. It is crucial to maintain the health and viability of the primary cultures to ensure reliable experimental outcomes.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its receptor.
a. Membrane Preparation:
-
Culture primary cells expressing SSTR3 to a sufficient density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
b. Competitive Binding Assay:
-
Incubate the cell membranes with a known concentration of a radiolabeled SSTR3 ligand (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the functional consequence of agonist binding, which for SSTR3 is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
a. Cell Preparation and Treatment:
-
Plate the primary cells in a suitable multi-well plate and allow them to adhere (if applicable).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.
-
Concurrently treat the cells with varying concentrations of the SSTR3 agonist (e.g., this compound).
b. cAMP Measurement:
-
After the incubation period, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
c. Data Analysis:
-
Plot the measured cAMP levels against the concentration of the SSTR3 agonist.
-
Determine the IC50 value (the concentration of the agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Mandatory Visualizations
SSTR3 Signaling Pathway
Caption: SSTR3 signaling cascade initiated by this compound.
Experimental Workflow for Specificity Assessmentdot
References
- 1. Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of subtype selective somatostatin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PuSH - Publication Server of Helmholtz Zentrum München: Identification of a Novel SSTR3 full agonist for the treatment of nonfunctioning pituitary adenomas. [push-zb.helmholtz-munich.de]
- 9. benchchem.com [benchchem.com]
L-796778: A Comparative Analysis of Activity at Human versus Rodent Somatostatin Receptor 3 (SSTR3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the selective SSTR3 agonist, L-796778, at the human and rodent somatostatin (B550006) receptor 3 (SSTR3). The information is intended for researchers and professionals involved in drug discovery and development, offering a comprehensive overview based on available preclinical data.
Introduction to this compound and SSTR3
This compound is a potent and selective non-peptide small molecule agonist of the human somatostatin receptor 3 (SSTR3).[1][2] SSTR3 is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is implicated in various physiological processes, including the regulation of hormone secretion and cell growth.
Quantitative Comparison of this compound Activity
A comprehensive review of published literature reveals robust data on the activity of this compound at the human SSTR3. However, there is a notable lack of publicly available quantitative data on its binding affinity and functional potency at rodent SSTR3.
| Parameter | Human SSTR3 | Rodent SSTR3 | Reference(s) |
| Binding Affinity (Ki) | Data not available | Data not available | |
| Functional Potency (IC50) | 18 nM (inhibition of forskolin-stimulated cAMP production in CHO-K1 cells) | Data not available | [2] |
Note: The absence of data for rodent SSTR3 is a significant gap in the current understanding of the cross-species pharmacology of this compound. Researchers planning to use this compound in rodent models should consider performing initial characterization studies to determine its activity at the rodent receptor.
SSTR3 Signaling Pathway
Activation of SSTR3 by an agonist like this compound initiates a signaling cascade that results in the inhibition of cellular activity. The primary pathway involves the coupling to Gi proteins, which inhibits adenylyl cyclase, leading to reduced cAMP production.
Caption: SSTR3 signaling pathway initiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are standard protocols for key experiments used to characterize SSTR3 agonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor (human or rodent SSTR3) to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled SSTR3 ligand).
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional potency (IC50 or EC50) of a compound by quantifying its effect on the intracellular levels of cAMP.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture cells expressing the target receptor (human or rodent SSTR3) in an appropriate medium.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Pre-incubate the cells with increasing concentrations of the test compound (this compound).
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate the plate at 37°C for a specified period.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect).
-
References
Benchmarking L-796778: A Comparative Guide to Historical SSTR3 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel somatostatin (B550006) receptor subtype 3 (SSTR3) agonist, L-796778, against historical SSTR3 ligands. The following sections present a detailed analysis of their binding affinities, functional activities, and the underlying experimental protocols. This objective comparison is intended to support research and drug development efforts targeting the SSTR3 receptor.
Data Presentation: Quantitative Comparison of SSTR3 Ligands
The binding affinities and functional potencies of this compound and historical SSTR3 ligands are summarized below. These tables provide a clear, quantitative comparison to aid in the evaluation of these compounds.
Table 1: Binding Affinities (Ki, nM) of Ligands for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | >1000 | 18 (IC50) [1][2] | >1000 | >1000 |
| Somatostatin-14 | High Affinity | High Affinity | ~6 [3] | High Affinity | High Affinity |
| Octreotide | >1000[4] | 0.6[4] | 79[4] | >1000[4] | 15[4] |
| Lanreotide | >1000[5] | 0.25 ± 0.05[5] | 14.1 ± 2.1[5] | >1000[5] | 1.3 ± 0.1[5] |
| Pasireotide | 1.5 ± 0.2[5] | 0.16 ± 0.02[5] | 0.5 ± 0.1[5] | >1000[5] | 0.06 ± 0.01[5] |
Note: Data for this compound is presented as IC50 for cAMP inhibition, which reflects its functional potency. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Values are compiled from various in vitro studies and may vary between different experimental setups.
Table 2: Functional Activity (IC50, nM) for Inhibition of Forskolin-Stimulated cAMP Production
| Ligand | SSTR3 |
| This compound | 18 [1][2] |
| Lanreotide | 7.8[5] |
| Pasireotide | 1.1[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate interpretation of the presented data and for the design of future studies.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a ligand for its target receptor.[6] It involves a competitive binding experiment where the test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the SSTR3 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human SSTR3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.[7]
2. Competitive Binding Assay:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radiolabeled SSTR3 ligand (e.g., [125I]-Somatostatin-14), and varying concentrations of the unlabeled competitor ligand (e.g., this compound or historical ligands).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
3. Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in SSTR3 signaling. For SSTR3, an inhibitory G-protein (Gi) coupled receptor, agonist activation leads to a decrease in cAMP levels.
1. Cell Culture and Treatment:
-
Seed cells expressing the SSTR3 receptor in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test agonist (e.g., this compound).
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
2. cAMP Measurement:
-
After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Determine the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: SSTR3 receptor activation by an agonist inhibits adenylyl cyclase.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Confirming L-796778-Induced Receptor Internalization: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of L-796778 and alternative compounds in inducing Somatostatin (B550006) Receptor Subtype 3 (SSTR3) internalization. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways and workflows.
Introduction
Comparison of SSTR3 Agonist-Induced Internalization
The following table summarizes the performance of various agonists in inducing SSTR3 internalization. Data for this compound is not currently available in published literature and is marked as "Not Available." Researchers are encouraged to use the provided protocols to generate this data for a direct comparison.
| Compound | Receptor Target | Cell Line(s) | Method of Quantification | Observed Internalization | Reference |
| This compound | SSTR3 | CHO-K1 (for cAMP assay) | Not Available | Data Not Available | [2][3] |
| ITF2984 | SSTR3 (full agonist) | HEK293, U2OS | Confocal Microscopy, High-Content Imaging | Strong internalization, comparable to SRIF-14 | [4] |
| Octreotide (B344500) | SSTR2 > SSTR3, SSTR5 | HEK293, U2OS | Confocal Microscopy, High-Content Imaging | Weak to no internalization of SSTR3 | [4] |
| Pasireotide | SSTR5, SSTR1, SSTR3 > SSTR2 | HEK293, U2OS | Confocal Microscopy, High-Content Imaging | Weak internalization of SSTR3 | [4] |
| Somatostatin-14 (SRIF-14) | All SSTR subtypes | HEK293 | Confocal Microscopy | Strong internalization of SSTR3 | [4] |
| KE108 | SSTR3 | HEK293 | Immunocytochemistry | Induced SSTR3 internalization | [5] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the SSTR3 signaling pathway leading to internalization and a typical experimental workflow for assessing receptor internalization.
Caption: SSTR3 signaling pathway leading to agonist-induced internalization.
Caption: A typical workflow for a cell-based SSTR3 internalization assay.
Experimental Protocols
To facilitate the direct assessment of this compound-induced SSTR3 internalization, two detailed protocols are provided below.
Protocol 1: Immunofluorescence-Based Receptor Internalization Assay
This protocol is adapted from methodologies used to study SSTR3 internalization.[4]
1. Cell Culture and Seeding:
-
Culture HEK293 or U2OS cells stably expressing HA-tagged or GFP-tagged SSTR3 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed the cells onto glass coverslips in 24-well plates at a density that allows for approximately 70-80% confluency on the day of the experiment.
2. Agonist Treatment:
-
On the day of the experiment, wash the cells once with serum-free DMEM.
-
For HA-tagged SSTR3, pre-incubate the cells with an anti-HA antibody (e.g., 1:500 dilution) for 2 hours at 4°C to label the surface receptors.
-
Prepare solutions of this compound, ITF2984 (positive control), and octreotide (negative/weak control) in serum-free DMEM at desired concentrations (e.g., ranging from 1 nM to 1 µM).
-
Add the agonist solutions to the respective wells and incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
3. Fixation and Permeabilization:
-
After incubation, remove the agonist-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If not using a fluorescently tagged receptor, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
4. Immunostaining (for HA-tagged SSTR3):
-
Block non-specific binding by incubating the cells with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
5. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing a nuclear stain (e.g., DAPI).
-
Acquire images using a confocal microscope. Capture Z-stacks to visualize the distribution of the receptor.
6. Quantification:
-
Quantify internalization by measuring the fluorescence intensity of the receptor inside the cell versus the total cellular fluorescence using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: High-Content Imaging Assay for Receptor Internalization
This protocol is suitable for higher throughput screening and quantification of receptor internalization.[4][6]
1. Cell Seeding:
-
Seed U2OS cells stably expressing GFP-tagged SSTR3 into 96-well, black, clear-bottom imaging plates at a density of 10,000-20,000 cells per well.
-
Allow the cells to adhere and grow for 24-48 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in a suitable assay buffer (e.g., Opti-MEM).
-
Add the compound solutions to the cell plate and incubate for the desired time (e.g., 3 hours for SSTR3) at 37°C.[4]
3. Cell Staining and Fixation:
-
After incubation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with a fluorescent nuclear dye (e.g., Hoechst 33342) for 10 minutes.
-
Wash the cells again with PBS.
4. Image Acquisition:
-
Acquire images using a high-content imaging system (e.g., ImageXpress Micro Confocal or similar).
-
Capture images in both the green (for GFP-SSTR3) and blue (for nuclei) channels.
5. Image Analysis and Quantification:
-
Use the analysis software of the high-content imager to identify individual cells based on the nuclear stain.
-
Define cellular compartments (e.g., cytoplasm, perinuclear region).
-
Measure the intensity and distribution of the GFP-SSTR3 signal within each cell.
-
Quantify internalization by calculating the ratio of intracellular (or perinuclear) fluorescence to the total fluorescence for each cell.
-
Plot dose-response curves to determine the EC50 for internalization for each compound.
Conclusion
While this compound is a confirmed selective agonist for SSTR3, its specific capacity to induce receptor internalization remains to be publicly documented. This guide provides a comparative framework using data from alternative SSTR3 agonists, namely the full agonist ITF2984 and the weaker inducers octreotide and pasireotide. The provided detailed experimental protocols for immunofluorescence-based and high-content imaging assays offer robust methodologies for researchers to independently confirm and quantify this compound-induced SSTR3 internalization. Such data will be crucial for a comprehensive understanding of its pharmacological profile and for advancing the development of SSTR3-targeted therapeutics.
References
- 1. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of L-796778: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of L-796778, a selective agonist of the somatostatin (B550006) receptor 3 (sst3). The following protocols are based on general best practices for laboratory chemical waste management and should be supplemented by your institution's specific environmental health and safety (EHS) guidelines.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for its proper handling and in determining the appropriate disposal route.
| Property | Value | Reference |
| Molecular Formula | C29H40N6O7 | [1] |
| Molecular Weight | 584.66 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 100 mg/mL (171.04 mM) | [1] |
| Storage (Solid) | -20°C, stored under nitrogen | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [1][2][3] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, like many research chemicals, involves a multi-step process that depends on its form (e.g., pure compound, in solution, or contaminated materials). It is imperative to never dispose of chemical waste down the drain or in the regular trash.[4]
Methodology for Disposal of Unused or Expired this compound (Solid)
-
Consult Institutional Guidelines: Before initiating any disposal procedure, always consult your institution's specific hazardous waste management protocols.
-
Labeling: Ensure the original container is clearly labeled with the chemical name "this compound" and any known hazard information. If the original label is damaged or unclear, create a new hazardous waste label that includes the full chemical name and any other required information as per your institution's policy.
-
Packaging: Keep the compound in its original, tightly sealed container.[5] If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
Segregation: Store the container with other non-acutely hazardous chemical waste, away from incompatible materials.
-
Waste Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.
Methodology for Disposal of this compound Solutions
-
Collection: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the solvent(s) used (e.g., DMSO), and the approximate concentration.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated secondary containment bin to prevent spills.[4]
-
Waste Pickup: Once the container is full, or as per your lab's regular schedule, arrange for its collection by your institution's EHS department.
Methodology for Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste Collection: Collect all disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound in a designated hazardous waste bag or container.
-
Labeling: The container should be clearly labeled as "Solid Chemical Waste" and specify that it is contaminated with "this compound."
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated, puncture-resistant sharps container.[6]
-
Glassware: Reusable glassware should be decontaminated. The first rinse should be collected and disposed of as hazardous liquid waste.[4] For highly toxic substances, the first three rinses should be collected.[4]
-
Disposal: Arrange for the pickup of the solid waste and sharps containers through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in various forms.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet (SDS) for this compound and adhere to the specific protocols established by your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
